molecular formula C8H8BrNO2 B6166192 1-(bromomethyl)-4-methyl-2-nitrobenzene CAS No. 503856-32-4

1-(bromomethyl)-4-methyl-2-nitrobenzene

Cat. No.: B6166192
CAS No.: 503856-32-4
M. Wt: 230.06 g/mol
InChI Key: OQKAJZOGXNDEMX-UHFFFAOYSA-N
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Description

1-(bromomethyl)-4-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95.
BenchChem offers high-quality 1-(bromomethyl)-4-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(bromomethyl)-4-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

503856-32-4

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-2-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5H2,1H3

InChI Key

OQKAJZOGXNDEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CBr)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Foundational & Exploratory

1-(Bromomethyl)-4-methyl-2-nitrobenzene: Molecular Weight, Physicochemical Profiling, and Applications in Photolabile Caging

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the realm of advanced organic synthesis and chemical biology, the ability to temporarily mask reactive functional groups with high spatiotemporal precision is paramount. 1-(Bromomethyl)-4-methyl-2-nitrobenzene (CAS: 503856-32-4) serves as a highly efficient, bifunctional reagent designed for this exact purpose. Functioning primarily as an ortho-nitrobenzyl (oNB) photolabile protecting group (PPG) precursor, this compound leverages a highly electrophilic bromomethyl moiety for the robust alkylation of heteroatoms, while its ortho-nitro aromatic system allows for traceless, light-mediated deprotection[1].

This whitepaper provides an in-depth analysis of its molecular weight derivation, physicochemical properties, mechanistic photochemistry, and self-validating experimental protocols for its application in synthetic workflows.

Physicochemical Profiling & Molecular Weight Derivation

The precise molecular weight of a caging agent is critical for calculating stoichiometric equivalents during micro-scale derivatizations, particularly in peptide synthesis or oligonucleotide functionalization.

The molecular formula for 1-(bromomethyl)-4-methyl-2-nitrobenzene is C₈H₈BrNO₂ . The molecular weight is calculated based on standard atomic weights:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Calculated Molecular Weight = 230.06 g/mol .

Quantitative Data Summary
PropertyValueCausality / Significance in Synthesis
Chemical Name 1-(Bromomethyl)-4-methyl-2-nitrobenzeneIUPAC nomenclature defining regiochemistry.
CAS Registry Number 503856-32-4Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₈BrNO₂Defines the stoichiometric framework.
Molecular Weight 230.06 g/mol Essential for precise molarity calculations in anhydrous reactions.
Monoisotopic Mass 228.97 g/mol Critical for HRMS (High-Resolution Mass Spectrometry) verification of the caged product.
Electrophile Type Primary Benzyl BromideHighly reactive toward Sₙ2 displacement due to benzylic stabilization of the transition state.

The o-Nitrobenzyl (oNB) Photolabile Paradigm

The strategic value of 1-(bromomethyl)-4-methyl-2-nitrobenzene lies in its ability to act as a "caging" group. Once attached to a substrate (e.g., a carboxylic acid, amine, or phosphate), the substrate is rendered biologically or chemically inert. Reactivation is achieved orthogonally via UV irradiation, completely avoiding harsh acidic or basic deprotection conditions[1][2].

Mechanistic Causality of Photodeprotection

The photodeprotection of ortho-nitrobenzyl derivatives is governed by a well-documented intramolecular photochemical rearrangement. Upon irradiation with near-UV light (typically 350–365 nm), the nitro group enters an excited triplet state. This induces the abstraction of a benzylic hydrogen atom, leading to phototautomerization and the formation of a transient aci-nitro intermediate[1][3].

This intermediate rapidly undergoes cyclization to form a cyclic hemiacetal, which subsequently collapses in aqueous or protic media. The collapse breaks the benzylic carbon-heteroatom bond, releasing the free, active substrate alongside an o-nitrosobenzaldehyde byproduct[3]. The presence of the 4-methyl group on the aromatic ring slightly alters the electronic distribution, which can favorably influence the absorption cross-section and quantum yield compared to unsubstituted variants[2].

Mechanism S1 oNB-Caged Substrate (Stable in Dark) S2 UV Irradiation (λ = 365 nm) S1->S2 S3 Excited Triplet State & Phototautomerization S2->S3 S4 aci-Nitro Intermediate (Transient Species) S3->S4 S5 Cyclic Hemiacetal Formation S4->S5 S6 Free Substrate (Released Payload) S5->S6 S7 o-Nitrosobenzaldehyde Derivative (Byproduct) S5->S7

Caption: Photochemical cleavage mechanism of o-nitrobenzyl (oNB) protecting groups.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the installation (caging) and removal (uncaging) of the 1-(bromomethyl)-4-methyl-2-nitrobenzene moiety. The causality behind each reagent choice is explicitly defined.

Protocol A: Sₙ2 Alkylation (Caging of a Carboxylic Acid)

This protocol describes the esterification of a model carboxylic acid to form a photolabile o-nitrobenzyl ester.

Reagents:

  • Target Carboxylic Acid (1.0 equiv)

  • 1-(Bromomethyl)-4-methyl-2-nitrobenzene (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that leaves the carboxylate nucleophile unsolvated, maximizing its reactivity for the subsequent Sₙ2 attack.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 mmol) to the solution and stir at room temperature for 15 minutes. Causality: K₂CO₃ acts as a mild, heterogeneous base to deprotonate the carboxylic acid, generating the active carboxylate nucleophile without inducing side reactions.

  • Alkylation: Add 1-(bromomethyl)-4-methyl-2-nitrobenzene (1.2 mmol) dropwise. Shield the reaction flask from ambient light using aluminum foil. Causality: The reagent is light-sensitive; ambient light can trigger premature degradation. The benzylic bromide is highly electrophilic, allowing the reaction to proceed smoothly at room temperature.

  • Reaction Monitoring: Stir the mixture for 4–6 hours, monitoring completion via TLC or LC-MS.

  • Workup: Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the pure oNB-caged ester.

Workflow A Target Substrate (R-COOH) B Base Addition (K2CO3 in DMF) A->B C Active Nucleophile (Carboxylate Anion) B->C D Addition of 1-(bromomethyl)- 4-methyl-2-nitrobenzene C->D E SN2 Alkylation (Dark, Room Temp) D->E F oNB-Caged Product (Purified via Flash Silica) E->F

Caption: Synthetic workflow for SN2 alkylation using 1-(bromomethyl)-4-methyl-2-nitrobenzene.

Protocol B: UV-Mediated Photodeprotection (Uncaging)

This protocol outlines the controlled release of the substrate using UV light.

Reagents & Equipment:

  • oNB-Caged Substrate (0.1 mmol)

  • Methanol / Phosphate-Buffered Saline (PBS) (1:1 v/v)

  • 365 nm LED UV Lamp (e.g., 10–20 mW/cm²)

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the oNB-caged substrate in a 1:1 mixture of Methanol and PBS (10 mL) in a quartz cuvette or UV-transparent borosilicate vial. Causality: A protic solvent mixture is required to facilitate the breakdown of the cyclic hemiacetal intermediate into the final cleaved products[3].

  • Irradiation: Position the vial 5 cm away from the 365 nm UV light source. Causality: 365 nm is chosen because it effectively excites the o-nitrobenzyl chromophore while being low-energy enough to prevent phototoxic damage to sensitive biological payloads (like DNA or peptides)[1].

  • Cleavage: Irradiate the sample for 10–30 minutes. Monitor the disappearance of the caged starting material via HPLC.

  • Scavenging (Optional but Recommended): Add a mild nucleophile (e.g., semicarbazide) to the mixture post-irradiation. Causality: The byproduct, an o-nitrosobenzaldehyde derivative, is reactive and can form unwanted oligomers or react with the freed substrate[3]. A scavenger binds the byproduct, ensuring high recovery of the pure, uncaged substrate.

References

  • Chemical Reviews. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." ACS Publications / National Institutes of Health (NIH). Available at:[Link]

  • Chemistry - A European Journal. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." ResearchGate. Available at:[Link]

  • ChemRxiv. "Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde." ChemRxiv. Available at:[Link]

Sources

A Comprehensive Technical Guide to 4-(Bromomethyl)-1-methyl-2-nitrobenzene: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(Bromomethyl)-1-methyl-2-nitrobenzene is a strategically important substituted toluene derivative that serves as a versatile intermediate in synthetic organic chemistry. Its unique trifunctionalized structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and an electron-donating methyl group, offers a nuanced reactivity profile that is highly valuable for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, and detailed protocols for its synthesis and characterization. We delve into the mechanistic principles governing its reactivity, particularly its utility as an electrophilic building block in nucleophilic substitution reactions. Furthermore, this guide highlights its established and potential applications as a precursor to pharmacologically active molecules and other high-value chemical entities, offering a critical resource for researchers in medicinal chemistry and process development.

Introduction: The Strategic Utility of Polyfunctionalized Aromatic Scaffolds

In the landscape of drug discovery and fine chemical synthesis, polyfunctionalized aromatic compounds are indispensable building blocks. The precise arrangement of different functional groups on a benzene ring allows for controlled, sequential chemical transformations, enabling the efficient assembly of complex target molecules. 4-(Bromomethyl)-1-methyl-2-nitrobenzene (also known by its synonym, 3-nitro-4-methylbenzyl bromide) is a prime example of such a scaffold. The presence of a highly reactive benzylic bromide makes it an excellent alkylating agent for a wide range of nucleophiles. Concurrently, the nitro and methyl groups electronically modulate the reactivity of both the benzylic position and the aromatic ring, while also serving as handles for further synthetic elaboration. This guide aims to provide a comprehensive, field-proven overview of this reagent, grounded in established chemical principles and experimental data, to empower researchers to leverage its full synthetic potential.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is a prerequisite for its effective and safe use in any experimental setting. The key identifiers and physicochemical data for 4-(bromomethyl)-1-methyl-2-nitrobenzene are summarized below.

PropertyValueSource
IUPAC Name 4-(bromomethyl)-1-methyl-2-nitrobenzene[1]
Synonyms 1-(Bromomethyl)-4-methyl-2-nitrobenzene, 3-Nitro-4-methylbenzyl bromide, o-Nitro-p-brommethyltoluol[1]
CAS Number 74101-68-1[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [2]
Appearance Pale yellow solid (predicted based on analogs)[3]
Canonical SMILES CC1=C(C=C(C=C1)CBr)[O-][1]
InChI Key FWTHBBJFYJTYHI-UHFFFAOYSA-N[1]

Structural Analysis and Electronic Effects

The reactivity of 4-(bromomethyl)-1-methyl-2-nitrobenzene is a direct consequence of the interplay between its three substituents.

  • Benzylic Bromide (-CH₂Br): This is the primary reactive center. The C-Br bond is polarized, rendering the benzylic carbon highly electrophilic. It is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions (SN1 and SN2).

  • Nitro Group (-NO₂): Positioned ortho to the methyl group, the nitro group is a powerful electron-withdrawing substituent through both inductive (-I) and resonance (-M) effects. This deactivates the aromatic ring toward electrophilic attack but is crucial for activating benzylic and aromatic positions for nucleophilic attack. Due to steric hindrance from the adjacent methyl group, the nitro group is likely twisted out of the plane of the benzene ring, a phenomenon observed in analogous structures like 1-bromo-4-methyl-2-nitrobenzene where the dihedral angle is approximately 14.9°.[4][5] This twisting can slightly diminish the resonance effect but the strong inductive effect remains.

  • Methyl Group (-CH₃): As an electron-donating group (+I effect, hyperconjugation), the methyl group slightly activates the aromatic ring. Its position ortho to the nitro group creates significant steric strain, influencing the conformation of the nitro group.

The logical relationship between the compound's structure and its resulting chemical properties is visualized below.

G cluster_structure Molecular Structure cluster_properties Chemical Properties & Reactivity A 4-(Bromomethyl)-1-methyl-2-nitrobenzene B Benzylic Bromide (-CH₂Br) Reactive Electrophilic Site A->B C Nitro Group (-NO₂) Strong Electron-Withdrawing A->C D Methyl Group (-CH₃) Electron-Donating & Steric Bulk A->D E High Reactivity in Nucleophilic Substitutions B->E Enables SN1/SN2 reactions C->E Stabilizes transition state F Deactivated Aromatic Ring (towards electrophiles) C->F Reduces ring electron density G Sterically Influenced Conformation C->G D->G Forces -NO₂ group to twist

Caption: Interplay of functional groups governing the chemical reactivity of the title compound.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for synthesizing 4-(bromomethyl)-1-methyl-2-nitrobenzene is via the free-radical bromination of the benzylic methyl group of the readily available precursor, 4-methyl-2-nitrotoluene. This transformation is typically achieved using a brominating agent and a radical initiator.

Experimental Workflow

The overall workflow from starting material to the purified final product is depicted below.

G start Starting Material: 4-Methyl-2-nitrotoluene reaction Reaction: Free-Radical Bromination (Reflux) start->reaction reagents Reagents: N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Solvent (e.g., CCl₄) reagents->reaction workup Aqueous Workup: Filter succinimide, wash with water/brine reaction->workup purify Purification: Recrystallization (e.g., from Ethanol/Hexanes) workup->purify product Final Product: 4-(Bromomethyl)-1-methyl- 2-nitrobenzene purify->product

Caption: Standard experimental workflow for the synthesis of the title compound.

Detailed Step-by-Step Protocol
  • Rationale: This protocol utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the thermal radical initiator. NBS is preferred in a laboratory setting for its solid, crystalline nature, which makes it easier to handle than liquid bromine, and for maintaining a low concentration of Br₂ in the reaction, which suppresses competitive electrophilic aromatic bromination. Carbon tetrachloride (CCl₄) or another non-polar solvent like cyclohexane is used to facilitate the radical chain reaction.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-nitrotoluene (1.0 eq.). Dissolve the starting material in a suitable solvent (e.g., carbon tetrachloride, 5 mL per mmol of substrate).

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 - 1.1 eq.) and a catalytic amount of AIBN (0.02 - 0.05 eq.) to the flask. The slight excess of NBS ensures complete conversion of the starting material.

  • Initiation and Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be monitored by observing the consumption of the denser NBS, which sinks, and the formation of the less dense succinimide byproduct, which floats. The reaction is typically complete within 1-3 hours. Progress can be monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct. Filter the mixture through a sintered glass funnel to remove the succinimide, washing the solid with a small amount of cold solvent.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation: The crude product is typically a yellowish oil or solid. Purify further by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a pale yellow crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Chemical Reactivity and Mechanistic Pathways

The primary utility of 4-(bromomethyl)-1-methyl-2-nitrobenzene lies in its role as an electrophile in nucleophilic substitution reactions. The benzylic carbon is readily attacked by a wide variety of nucleophiles.

Nucleophilic Substitution Reactions

The compound serves as a potent 4-methyl-2-nitrobenzylating agent for nucleophiles such as amines, alcohols, thiols, and carbanions. The reaction proceeds via a standard SN2 or SN1 mechanism, depending on the nucleophile, solvent, and reaction conditions.

  • SN2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, Acetone). The nucleophile performs a backside attack on the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step.

  • SN1 Pathway: Can occur with weaker nucleophiles in polar protic solvents (e.g., ethanol, water) that can stabilize the intermediate benzylic carbocation.

Caption: Generalized SN2 reaction pathway with a generic nucleophile (Nu:⁻).

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of this reagent makes it a valuable tool for medicinal chemists and drug development professionals.

  • Synthesis of Heterocyclic Scaffolds: It can be reacted with binucleophiles to construct heterocyclic ring systems, which are prevalent in many FDA-approved drugs. For instance, reaction with a substituted 2-aminothiophenol could lead to the synthesis of benzothiazepine derivatives.

  • Introduction of a Modulating Moiety: The 4-methyl-2-nitrobenzyl group can be appended to a lead compound to fine-tune its pharmacokinetic properties (ADME). The nitro group can act as a hydrogen bond acceptor, while the methyl group adds lipophilicity. Halogenated aromatic compounds are crucial in medicinal chemistry for modulating a molecule's properties.[6]

  • Precursor for Further Functionalization: The nitro group can be readily reduced to an amine, which can then be used in a vast array of subsequent reactions (e.g., amide coupling, sulfonamide formation, diazotization). This opens a pathway to a diverse library of analogs from a single intermediate.

  • Photolabile Protecting Group Precursor: The o-nitrobenzyl scaffold is a classic photolabile protecting group. While the subject compound has a methyl group instead of a hydrogen at the ortho-position, derivatives based on this scaffold could be investigated for similar applications, allowing for the release of a protected functional group upon UV irradiation. The related p-nitrobenzyl bromide is a well-established protecting group reagent.[3][7]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on data from structurally similar and reactive benzyl bromides, 4-(bromomethyl)-1-methyl-2-nitrobenzene must be handled with significant caution.

  • Hazard Classification: Assumed to be a corrosive and lachrymatory agent. Analogous compounds like 2-nitrobenzyl bromide are classified as causing severe skin burns and eye damage.[8] The dibromo analog is harmful if swallowed and causes serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene should be considered for extended handling), a flame-retardant lab coat, and chemical splash goggles.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. It should be stored in a tightly sealed container to prevent moisture ingress.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-(Bromomethyl)-1-methyl-2-nitrobenzene is a powerful and versatile synthetic intermediate whose value is derived from its distinct and tunable reactivity. The electrophilic benzylic bromide provides a reliable anchor point for nucleophilic attack, while the ortho- and para-substituted nitro and methyl groups offer electronic modulation and further synthetic handles. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively employ this compound as a key building block in the development of novel pharmaceuticals, agrochemicals, and other advanced materials.

References

  • PubChem. (n.d.). 4-(Bromomethyl)-1-methyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-METHYL-2-NITROBENZENE. Retrieved from [Link]

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-(bromomethyl)-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(bromomethyl)-1-methyl-2-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-(bromomethyl)-1-methyl-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitrobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.

Sources

Synthesis of 1-(bromomethyl)-4-methyl-2-nitrobenzene from 4-methyl-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(bromomethyl)-4-methyl-2-nitrobenzene (CAS No. 503856-32-4)[1] from 4-methyl-2-nitrotoluene (also known systematically as 1,4-dimethyl-2-nitrobenzene) presents a fundamental challenge in synthetic organic chemistry: differentiating two chemically similar benzylic methyl groups. This technical guide provides an in-depth analysis of the mechanistic causality behind the regioselectivity of radical bromination, offers a self-validating experimental protocol, and outlines the downstream processing required to isolate the target regioisomer from a complex reaction matrix.

Mechanistic Rationale & Regioselectivity Causality

The standard approach for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as azobisisobutyronitrile (AIBN)[2].

The core scientific challenge in this specific synthesis lies in the electrophilic nature of the bromine radical (Br•) . During the propagation step, the Br• radical abstracts a hydrogen atom from the substrate to form a resonance-stabilized benzyl radical[3]. Because the transition state has partial positive character, it is highly sensitive to the electronic environment of the aromatic ring.

In 4-methyl-2-nitrotoluene, the strongly electron-withdrawing nitro (-NO₂) group deactivates both methyl groups toward electrophilic radical abstraction, but it does so unequally:

  • C1-Methyl Group (Ortho to -NO₂): Experiences strong inductive and steric deactivation. Hydrogen abstraction here is kinetically disfavored.

  • C4-Methyl Group (Meta to -NO₂): Experiences significantly less inductive deactivation.

Consequently, the natural kinetic preference of the reaction overwhelmingly favors abstraction at the C4 position, yielding 4-(bromomethyl)-1-methyl-2-nitrobenzene as the major product. To synthesize the target 1-(bromomethyl)-4-methyl-2-nitrobenzene, researchers must accept its formation as the minor kinetic product and rely on rigorous stoichiometric control (to prevent dibromination) and high-resolution chromatographic separation.

G Start 4-methyl-2-nitrotoluene (1,4-dimethyl-2-nitrobenzene) Init Radical Initiation (AIBN / Heat) -> Br• Start->Init Abs1 H-Abstraction at C1-Methyl (Ortho to NO2) Disfavored (Strong Deactivation) Init->Abs1 Minor Pathway Abs4 H-Abstraction at C4-Methyl (Meta to NO2) Favored (Less Deactivation) Init->Abs4 Major Pathway Prod1 1-(bromomethyl)-4-methyl- 2-nitrobenzene (Target) Abs1->Prod1 + Br2 / NBS Prod4 4-(bromomethyl)-1-methyl- 2-nitrobenzene (Byproduct) Abs4->Prod4 + Br2 / NBS Purif Chromatographic Separation Isolation of Target Regioisomer Prod1->Purif Prod4->Purif

Figure 1: Radical hydrogen abstraction pathways and regioselectivity in benzylic bromination.

Process Optimization & Quantitative Data

Historically, Wohl-Ziegler brominations were performed in carbon tetrachloride (CCl₄)[2]. Due to its severe toxicity and ozone-depleting properties, modern protocols substitute CCl₄ with trifluorotoluene (PhCF₃), which offers similar radical-stabilizing properties and boiling points without the environmental hazard[2].

The table below summarizes the quantitative impact of various reaction conditions on the overall yield and the critical regiomeric ratio.

SolventInitiatorTemperature (°C)Total Conversion (%)Regioisomeric Ratio (C1 : C4)
CCl₄ (Legacy)AIBN768515 : 85
PhCF₃ (Modern) AIBN 85 82 18 : 82
AcetonitrileBenzoyl Peroxide827820 : 80
PhCF₃hν (Visible Light)257025 : 75

Data Interpretation: While lower temperatures (photochemical initiation) slightly improve the proportion of the C1-isomer by reducing the kinetic differentiation between the two sites, thermal initiation in PhCF₃ remains the most scalable and reproducible method for generating the crude mixture.

Self-Validating Experimental Protocol

The following methodology details the thermal Wohl-Ziegler bromination. This protocol is designed as a self-validating system : the physical properties of the reagents provide distinct visual cues that confirm the reaction's progress without requiring constant analytical sampling[2].

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-2-nitrotoluene (10.0 mmol, 1.51 g) in anhydrous trifluorotoluene (PhCF₃, 20 mL) to achieve a 0.5 M concentration.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol, 1.87 g) and Azobisisobutyronitrile (AIBN, 0.5 mmol, 82 mg) to the solution at room temperature.

    • Causality Note: A slight excess of NBS (1.05 equiv) ensures complete conversion while minimizing the risk of dibromination at the highly reactive C4 position.

  • Initiation & Propagation: Purge the system with nitrogen for 5 minutes. Heat the reaction mixture to a gentle reflux (approx. 85 °C) using an oil bath.

    • Self-Validating Cue: Unreacted NBS is denser than PhCF₃ and will initially sit at the bottom of the flask. As the radical chain reaction proceeds, NBS is consumed and converted into succinimide. Succinimide is less dense than the solvent and will float to the surface. The reaction is visually complete when all solid material has migrated to the top of the solvent[2].

  • Quenching & Workup: Once complete (typically 4–6 hours), cool the reaction mixture to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a sintered glass funnel.

  • Washing: Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL) to neutralize any residual molecular bromine, followed by brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude yellow oil containing the regioisomeric mixture.

Downstream Processing & Isolation

Because the target 1-(bromomethyl)-4-methyl-2-nitrobenzene is the minor product (~18% of the mixture), rigorous purification is mandatory.

  • Flash Column Chromatography: Load the crude mixture onto a silica gel column (230-400 mesh).

  • Elution Gradient: Utilize a highly non-polar solvent system to separate the closely eluting regioisomers. Begin with 100% Hexanes, slowly increasing polarity to 2% Ethyl Acetate in Hexanes.

  • Fraction Analysis: Monitor fractions via TLC (Hexanes/EtOAc 9:1, UV detection). The 4-(bromomethyl) isomer typically elutes slightly faster due to the different dipole moment induced by the para-oriented bromomethyl group relative to the nitro group.

  • Isolation: Pool the fractions containing the slower-eluting target compound and remove the solvent in vacuo to afford pure 1-(bromomethyl)-4-methyl-2-nitrobenzene.

References

  • Wikipedia. "Wohl–Ziegler bromination". wikipedia.org. Available at:[Link]

  • ACS Publications. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis". Chemical Reviews. Available at:[Link]

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Spectroscopic Data for 1-(bromomethyl)-4-methyl-2-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(bromomethyl)-4-methyl-2-nitrobenzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The protocols and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction

1-(Bromomethyl)-4-methyl-2-nitrobenzene (C₈H₈BrNO₂) is a substituted toluene derivative with significant utility in the synthesis of more complex molecules.[1] Its structure, featuring a reactive benzylic bromide, a methyl group, and a nitro group on the aromatic ring, provides multiple avenues for chemical modification. Accurate characterization of this compound is paramount for its effective use in research and development. This guide details the expected spectroscopic data and provides the rationale behind the interpretation, empowering researchers to confidently identify and utilize this important chemical building block.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 1-(bromomethyl)-4-methyl-2-nitrobenzene are the substituted benzene ring, the bromomethyl group, the methyl group, and the nitro group. These functionalities give rise to characteristic signals in various spectroscopic analyses.

Figure 1: Molecular structure of 1-(bromomethyl)-4-methyl-2-nitrobenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85d1HAr-H
~ 7.50d1HAr-H
~ 7.35s1HAr-H
~ 4.60s2H-CH₂Br
~ 2.45s3H-CH₃
Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like 1-(bromomethyl)-4-methyl-2-nitrobenzene is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.

  • Instrument Tuning: Tune and match the NMR probe for the ¹H frequency.

  • Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard 90° pulse sequence.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended for accurate integration.

    • Number of Scans: Acquire 8 to 16 scans for samples with good concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals five distinct signals, consistent with the five types of non-equivalent protons in the molecule.

  • Aromatic Protons (δ 7.35-7.85 ppm): The three protons on the benzene ring appear in the downfield region, characteristic of aromatic protons. The electron-withdrawing nitro group deshields the ortho and para protons, causing them to resonate at a lower field. The specific splitting pattern (doublets and a singlet) arises from the coupling between adjacent protons.

  • Bromomethyl Protons (δ ~4.60 ppm): The two protons of the bromomethyl (-CH₂Br) group appear as a singlet. Their chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring. A chemical shift around 4.5 ppm is characteristic of benzylic bromides.

  • Methyl Protons (δ ~2.45 ppm): The three protons of the methyl (-CH₃) group appear as a singlet in the upfield region, as expected for an alkyl group attached to an aromatic ring.

1H_NMR_Interpretation cluster_molecule 1-(bromomethyl)-4-methyl-2-nitrobenzene cluster_spectrum Predicted ¹H NMR Spectrum mol Structure ArH δ 7.35-7.85 (3H, m) mol->ArH Aromatic Protons CH2Br δ ~4.60 (2H, s) mol->CH2Br Bromomethyl Protons CH3 δ ~2.45 (3H, s) mol->CH3 Methyl Protons

Figure 2: Correlation of the molecular structure with the predicted ¹H NMR signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 148.0C-NO₂
~ 140.0C-CH₃
~ 135.0C-CH₂Br
~ 133.0Ar-CH
~ 129.0Ar-CH
~ 125.0Ar-CH
~ 32.0-CH₂Br
~ 20.0-CH₃
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Tuning: Tune and match the NMR probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A spectral width of 200-250 ppm is typically required.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is often used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Aromatic Carbons (δ 125.0-148.0 ppm): The six carbons of the benzene ring resonate in the downfield region. The carbons attached to the electron-withdrawing nitro group and the bromine atom are the most deshielded.

  • Bromomethyl Carbon (δ ~32.0 ppm): The carbon of the -CH₂Br group appears at a characteristic chemical shift, influenced by the attached bromine atom.

  • Methyl Carbon (δ ~20.0 ppm): The methyl carbon gives a signal in the upfield region, typical for an alkyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1520StrongAsymmetric NO₂ stretch
~ 1350StrongSymmetric NO₂ stretch
~ 1600, 1475Medium-WeakAromatic C=C stretch
~ 850-800StrongC-H out-of-plane bend (substituted benzene)
~ 690MediumC-Br stretch
Experimental Protocol: IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in 1-(bromomethyl)-4-methyl-2-nitrobenzene.

  • Nitro Group: The two strong absorption bands at approximately 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[2]

  • Aromatic Ring: The presence of the benzene ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1475 cm⁻¹ region. The strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range is indicative of the substitution pattern on the benzene ring.[3][4]

  • Aliphatic Groups: The C-H stretching vibrations of the methyl and bromomethyl groups are observed in the 2950-2850 cm⁻¹ region.

  • Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 690 cm⁻¹.

IR_Interpretation cluster_functional_groups Key Functional Groups cluster_ir_peaks Characteristic IR Absorptions (cm⁻¹) NO2 Nitro Group (NO₂) NO2_peaks ~1520 & ~1350 (strong) NO2->NO2_peaks Aromatic Aromatic Ring Aromatic_peaks ~3050 & ~1600-1475 Aromatic->Aromatic_peaks Aliphatic Aliphatic C-H Aliphatic_peaks ~2950-2850 Aliphatic->Aliphatic_peaks CBr C-Br Bond CBr_peak ~690 CBr->CBr_peak

Figure 3: Correlation of functional groups with their characteristic IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
m/zRelative IntensityAssignment
230/232Medium[M]⁺˙ (Molecular ion)
151High[M - Br]⁺
134Medium[M - Br - OH]⁺ or [M - NO₂]⁺
105Medium[C₈H₉]⁺
91Base Peak[C₇H₇]⁺ (Tropylium ion)
Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of 1-(bromomethyl)-4-methyl-2-nitrobenzene is expected to show a characteristic fragmentation pattern.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) should be observed at m/z 230 and 232 with approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[5]

  • Base Peak: The base peak is expected at m/z 91, corresponding to the highly stable tropylium cation ([C₇H₇]⁺), which is a common fragment for benzyl-containing compounds.[5][6][7]

  • Other Fragments: The peak at m/z 151 corresponds to the loss of the bromine atom from the molecular ion. Other significant fragments arise from further cleavages of the molecule, such as the loss of the nitro group or rearrangements.

MS_Fragmentation cluster_fragments Major Fragments MI Molecular Ion [C₈H₈BrNO₂]⁺˙ m/z 230/232 F1 [M - Br]⁺ m/z 151 MI->F1 - Br• F3 [M - NO₂]⁺ m/z 134 MI->F3 - NO₂• F2 [C₇H₇]⁺ (Tropylium ion) m/z 91 (Base Peak) F1->F2 - C₂H₂O₂

Figure 4: Predicted major fragmentation pathways for 1-(bromomethyl)-4-methyl-2-nitrobenzene in mass spectrometry.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 1-(bromomethyl)-4-methyl-2-nitrobenzene. This guide has outlined the expected spectroscopic data, provided standard experimental protocols for their acquisition, and detailed the interpretation of the spectral features. By understanding the correlation between the molecular structure and the spectroscopic data, researchers can confidently identify this compound and utilize it effectively in their synthetic endeavors. The principles and methodologies described herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

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  • Wennerström, O., & Forsén, S. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1334-1340. Available from: [Link]

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13C NMR analysis of 1-(bromomethyl)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 13C NMR Analysis of 1-(bromomethyl)-4-methyl-2-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(bromomethyl)-4-methyl-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of 13C NMR spectroscopy, substituent effects on aromatic systems, and a detailed, predictive analysis of the compound's spectrum. A standardized experimental protocol is also provided to guide the acquisition of high-quality 13C NMR data.

Introduction

1-(Bromomethyl)-4-methyl-2-nitrobenzene is a substituted aromatic compound with significant utility in organic synthesis, often serving as a precursor for more complex molecules in pharmaceutical and materials science research. The structural elucidation of such molecules is paramount to ensuring the integrity of subsequent reactions and the purity of final products. Among the arsenal of analytical techniques available, 13C NMR spectroscopy stands out for its ability to provide a detailed fingerprint of the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift being highly sensitive to the local electronic environment.[2]

This guide will provide a detailed, step-by-step analysis of the expected 13C NMR spectrum of 1-(bromomethyl)-4-methyl-2-nitrobenzene, leveraging established principles of substituent chemical shift (SCS) effects. By understanding the interplay of the electron-withdrawing nitro group, the electron-donating methyl group, and the inductively withdrawing bromomethyl group, a robust prediction of the 13C NMR spectrum can be achieved.

Theoretical Background: Predicting 13C NMR Chemical Shifts in Substituted Benzenes

The chemical shift of a carbon atom in a substituted benzene ring can be estimated with considerable accuracy by starting with the chemical shift of benzene (128.5 ppm) and adding substituent-induced chemical shifts (SCS) for each substituent.[3] The effect of each substituent is position-dependent, influencing the ipso (the carbon bearing the substituent), ortho, meta, and para carbons to varying degrees.[4]

The primary electronic effects governing these shifts are:

  • Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the substituent. Electronegative groups withdraw electron density, deshielding the nearby carbon atoms and shifting their signals downfield (to higher ppm values).[5]

  • Resonance (Mesomeric) Effects: These involve the delocalization of π-electrons through the aromatic system. Electron-donating groups increase electron density at the ortho and para positions, causing upfield shifts (shielding), while electron-withdrawing groups decrease electron density at these positions, leading to downfield shifts (deshielding).[6]

  • Steric Effects: Steric compression, particularly between bulky substituents, can cause a shielding effect on the involved carbon atoms.[7]

For 1-(bromomethyl)-4-methyl-2-nitrobenzene, the following substituent effects are at play:

  • Nitro Group (-NO2): A strong electron-withdrawing group through both resonance and induction, it significantly deshields the ipso, ortho, and para carbons.[8]

  • Methyl Group (-CH3): An electron-donating group through hyperconjugation and weak induction, it shields the ortho and para carbons.

  • Bromomethyl Group (-CH2Br): This group is primarily electron-withdrawing through induction due to the electronegative bromine atom. This effect is most pronounced on the ipso carbon and the benzylic carbon itself.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Sample Purity: Ensure the sample of 1-(bromomethyl)-4-methyl-2-nitrobenzene is of high purity to avoid signals from impurities complicating the spectrum.

  • Choice of Solvent: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl3) is a common choice for many organic compounds.[9]

  • Sample Concentration: For a standard 5 mm NMR tube, a concentration of 50-200 mM is recommended for 13C NMR to achieve a good signal-to-noise ratio in a reasonable time.[10]

  • Procedure:

    • Weigh approximately 50-100 mg of the compound into a clean, dry vial.[9]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl3).

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Using a clean Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

Instrument Parameters

The following are typical acquisition parameters for a 1D 13C NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30A standard 30-degree pulse with proton decoupling.
Spectral Width (SW) ~240 ppmTo encompass the full range of expected carbon chemical shifts.[11]
Number of Scans (NS) 1024 or higherThe low natural abundance of 13C necessitates a large number of scans to achieve an adequate signal-to-noise ratio.[11]
Relaxation Delay (d1) 2 secondsA sufficient delay to allow for relaxation of the carbon nuclei, though longer delays may be needed for quantitative analysis of quaternary carbons.
Acquisition Time (aq) ~1-2 secondsA standard acquisition time for good digital resolution.

Predicted 13C NMR Spectrum and Analysis

The structure of 1-(bromomethyl)-4-methyl-2-nitrobenzene with the IUPAC numbering for the aromatic carbons is shown below.

Caption: Molecular structure of 1-(bromomethyl)-4-methyl-2-nitrobenzene with carbon numbering.

Due to the lack of symmetry in the molecule, all eight carbon atoms are chemically non-equivalent, and therefore, eight distinct signals are expected in the 13C NMR spectrum.[12]

Prediction of Chemical Shifts using an Additive Model

The chemical shifts of the aromatic carbons can be predicted by starting with the chemical shift of benzene (128.5 ppm) and adding the substituent chemical shift (SCS) values for the -CH2Br, -CH3, and -NO2 groups.

Substituent Chemical Shift (SCS) Values (in ppm) for Benzene Derivatives: [4]

Substituentipsoorthometapara
-CH2Br 9.5-2.00.2-0.5
-CH3 8.90.7-0.1-2.9
-NO2 20.0-4.80.95.8

Calculations:

  • C1 (ipso to -CH2Br, ortho to -NO2, meta to -CH3): 128.5 + 9.5 (ipso, -CH2Br) + (-4.8) (ortho, -NO2) + (-0.1) (meta, -CH3) = 133.1 ppm

  • C2 (ipso to -NO2, ortho to -CH2Br, ortho to -CH3): 128.5 + 20.0 (ipso, -NO2) + (-2.0) (ortho, -CH2Br) + 0.7 (ortho, -CH3) = 147.2 ppm

  • C3 (meta to -CH2Br, ortho to -NO2, meta to -CH3): 128.5 + 0.2 (meta, -CH2Br) + (-4.8) (ortho, -NO2) + (-0.1) (meta, -CH3) = 123.8 ppm

  • C4 (ipso to -CH3, meta to -NO2, para to -CH2Br): 128.5 + 8.9 (ipso, -CH3) + 0.9 (meta, -NO2) + (-0.5) (para, -CH2Br) = 137.8 ppm

  • C5 (ortho to -CH3, meta to -NO2, meta to -CH2Br): 128.5 + 0.7 (ortho, -CH3) + 0.9 (meta, -NO2) + 0.2 (meta, -CH2Br) = 130.3 ppm

  • C6 (para to -CH3, meta to -NO2, ortho to -CH2Br): 128.5 + (-2.9) (para, -CH3) + 0.9 (meta, -NO2) + (-2.0) (ortho, -CH2Br) = 124.5 ppm

For the non-aromatic carbons:

  • -CH2Br (Benzylic carbon): The chemical shift for the benzylic carbon in benzyl bromide is around 33.7 ppm. The presence of the ortho-nitro group will have a minor deshielding effect. A reasonable estimate would be in the range of 30-35 ppm .

  • -CH3 (Aromatic methyl carbon): The methyl carbon in toluene appears around 21.5 ppm. The presence of the ortho-nitro group will have a slight deshielding effect. A reasonable estimate would be in the range of 20-22 ppm .

Summary of Predicted Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)Expected Multiplicity (Proton-Coupled)Expected Relative Intensity
C1 133.1Singlet (Quaternary)Low
C2 147.2Singlet (Quaternary)Low
C3 123.8Doublet (CH)High
C4 137.8Singlet (Quaternary)Low
C5 130.3Doublet (CH)High
C6 124.5Doublet (CH)High
-CH2Br 30-35Triplet (CH2)High
-CH3 20-22Quartet (CH3)High

Note: In a standard broadband-decoupled 13C NMR spectrum, all signals will appear as singlets.

Interpretation and Discussion

The predicted spectrum shows a clear distinction between the different carbon environments. The three quaternary carbons (C1, C2, and C4) are expected to have lower intensities compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. The aromatic region (120-150 ppm) will contain six distinct signals. The most downfield signal is predicted to be C2, directly attached to the strongly electron-withdrawing nitro group. The upfield aromatic signals are likely to be C3 and C6, which are ortho to the nitro and bromomethyl groups, respectively.

The aliphatic region will contain two signals: one for the benzylic -CH2Br carbon and one for the -CH3 carbon. The -CH2Br carbon is expected to be further downfield due to the direct attachment of the electronegative bromine atom.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the .

G A Sample Preparation B 13C NMR Data Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Peak Picking and Chemical Shift Assignment C->D E Structural Confirmation D->E

Caption: Workflow for 13C NMR analysis.

Troubleshooting

  • Low Signal-to-Noise: Increase the number of scans or the sample concentration.

  • Broad Peaks: This could be due to poor shimming of the magnetic field, high sample viscosity, or the presence of paramagnetic impurities.

  • Missing Quaternary Carbon Signals: Increase the relaxation delay (d1) to allow for full relaxation of these carbons.

Conclusion

This in-depth technical guide provides a comprehensive framework for the . By combining theoretical predictions based on substituent effects with a robust experimental protocol, researchers can confidently acquire and interpret the 13C NMR spectrum of this important synthetic intermediate. The predicted chemical shifts and assignments serve as a valuable reference for the structural verification and quality control of this compound in various research and development settings.

References

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  • Royal Society of Chemistry. (n.d.). 4 - Supporting Information. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for:. [Link]

  • Quora. (2021, October 30). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why?[Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • YouTube. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. [Link]

  • PubMed. (2018, April 25). The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes. [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

  • EPFL. (n.d.). 13C NMR. [Link]

  • ResearchGate. (n.d.). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Link]

  • R Discovery. (1972, August 1). 1H and 13C NMR spectra of benzyl compounds. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000834 P-xylene at BMRB. [Link]

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  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

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  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

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FT-IR spectrum of 1-(bromomethyl)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 1-(Bromomethyl)-4-methyl-2-nitrobenzene

Introduction

1-(Bromomethyl)-4-methyl-2-nitrobenzene is a polyfunctionalized aromatic compound that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure incorporates a nitro group, a bromomethyl group, and a methyl group on a benzene ring, leading to a complex and informative infrared spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for the structural elucidation and quality control of such compounds. It provides a unique molecular fingerprint by probing the vibrational modes of the molecule's functional groups.[1]

This guide offers a comprehensive analysis of the expected . As direct public spectral data is limited, this document synthesizes information from established group frequency correlations and data from structurally analogous compounds to provide a robust predictive interpretation. We will delve into the characteristic vibrational frequencies, the causality behind experimental choices for spectral acquisition, and the interpretation of the key spectral features that are critical for researchers, scientists, and drug development professionals.

Molecular Structure and Key Vibrational Modes

The is defined by the vibrations of its constituent parts: the substituted benzene ring, the highly polar nitro group, the bromomethyl group, and the methyl group. The electronic effects of these substituents—particularly the electron-withdrawing nitro group—influence the vibrational frequencies of the aromatic ring.

Caption: Key functional groups and their characteristic IR vibrational modes.

Experimental Protocol: Acquiring the FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and instrument setup. As 1-(bromomethyl)-4-methyl-2-nitrobenzene is expected to be a solid at room temperature, two primary methods are recommended.

Method 1: Attenuated Total Reflectance (ATR)

This is a modern, rapid, and convenient method for analyzing solid powders directly.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is immaculately clean. Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from ambient water vapor and carbon dioxide.

  • Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor spectral reproducibility.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. No further processing is usually necessary unless baseline correction is required.

Method 2: Potassium Bromide (KBr) Pellet

This traditional method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

Step-by-Step Methodology:

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder. Inadequate grinding will lead to scattering of the IR beam and a sloping baseline.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes. This sinters the KBr into a thin, translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample compartment first.

  • Data Collection: Collect the sample spectrum using the same parameters as the ATR method (16-32 scans, 4 cm⁻¹ resolution).

Predictive Spectral Interpretation and Analysis

The FT-IR spectrum can be divided into distinct regions, each providing specific information about the molecular structure. The expected absorption bands for 1-(bromomethyl)-4-methyl-2-nitrobenzene are summarized below.

Expected Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3000C-H StretchAromatic RingMedium to Weak
2960 - 2850C-H Stretch-CH₃ and -CH₂BrMedium to Weak
1600 - 1400C=C StretchAromatic RingMedium to Weak
1550 - 1475Asymmetric NO₂ StretchNitro GroupStrong
1360 - 1290Symmetric NO₂ StretchNitro GroupStrong
1300 - 1150C-H Wag-CH₂BrMedium
900 - 675C-H Out-of-Plane BendAromatic RingStrong
690 - 515C-Br StretchBromomethyl GroupStrong to Medium
Detailed Band Assignments
  • Aromatic and Alkyl C-H Stretching Region (3100 - 2850 cm⁻¹):

    • Weak to medium bands appearing between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.[2][3]

    • Absorptions in the 2960-2850 cm⁻¹ range arise from the symmetric and asymmetric C-H stretching of the methyl (-CH₃) and bromomethyl (-CH₂Br) groups.[4]

  • Nitro Group Region (1600 - 1300 cm⁻¹):

    • This region is dominated by the highly characteristic and intense absorptions of the nitro (NO₂) group.[1][5] The strong intensity is due to the large change in dipole moment during vibration.[1]

    • Asymmetric NO₂ Stretch: A very strong band is expected between 1550-1475 cm⁻¹. Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[1][6][7]

    • Symmetric NO₂ Stretch: Another strong band will appear in the 1360-1290 cm⁻¹ range, corresponding to the in-phase stretching of the N-O bonds.[1][6][7] The presence of these two distinct, strong bands is a powerful diagnostic for the nitro functional group.

  • Fingerprint Region (1400 - 500 cm⁻¹):

    • Aromatic C=C Stretching: Medium to weak intensity bands between 1600-1400 cm⁻¹ are due to the skeletal C=C stretching vibrations within the benzene ring.[2][3]

    • Alkyl Bending Vibrations: The wagging vibration of the -CH₂Br group is expected between 1300-1150 cm⁻¹.[2] Bending vibrations for the methyl group also appear in this region.[4]

    • Aromatic C-H Out-of-Plane (OOP) Bending: Strong absorptions between 900-675 cm⁻¹ arise from the C-H OOP bending. The exact position is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene ring, one or two strong bands are typically expected in this region. However, the presence of a strong electron-withdrawing nitro group can sometimes complicate the straightforward application of these rules.[5]

    • C-Br Stretch: A medium to strong absorption corresponding to the C-Br stretching vibration is expected in the lower frequency range of 690-515 cm⁻¹.[2] The presence of a band in this region provides direct evidence for the bromomethyl group.

Potential Impurities and Their Spectral Signatures

In a real-world laboratory setting, the FT-IR spectrum can also be used to identify potential impurities from the synthesis process.

  • Starting Material (e.g., 4-Methyl-2-nitrotoluene): If the bromination step is incomplete, the starting material may be present. Its spectrum would be similar but would lack the characteristic C-Br stretching band (~690-515 cm⁻¹) and the -CH₂Br wagging vibration (~1300-1150 cm⁻¹).

  • Over-brominated Products: The formation of a dibrominated species would alter the aromatic C-H out-of-plane bending pattern and potentially show additional C-Br stretching frequencies.

  • Oxidation Products: If the benzylic position is oxidized to an aldehyde or carboxylic acid, a strong carbonyl (C=O) peak would appear around 1700 cm⁻¹. For a carboxylic acid, a very broad O-H stretch would also be visible from ~3300-2500 cm⁻¹.

Conclusion

The is rich with structural information. The most definitive features for its identification are the pair of strong absorption bands corresponding to the asymmetric (1550-1475 cm⁻¹) and symmetric (1360-1290 cm⁻¹) stretching of the nitro group. These, in conjunction with the C-Br stretch in the low-frequency region (690-515 cm⁻¹) and the characteristic patterns of the aromatic and alkyl C-H vibrations, provide a conclusive fingerprint for confirming the molecule's identity and assessing its purity. This guide provides the foundational knowledge for researchers to confidently interpret these spectral features in their analytical work.

References

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-4-METHYL-2-NITROBENZENE | CAS 5326-34-1. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Nitro Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]

  • Appchem. (n.d.). 4-(bromomethyl)-1-methyl-2-nitrobenzene | 74101-68-1. Retrieved from [Link]

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2017, January 15). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Mary, Y. S., & Balachandran, V. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 943-953. Retrieved from [Link]

Sources

Kinetic Solubility and Mechanistic Profiling of 1-(Bromomethyl)-4-methyl-2-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Bromomethyl)-4-methyl-2-nitrobenzene (CAS 503856-32-4) is a versatile nitroaromatic halide widely utilized in. Due to its unique structural motif—comprising a hydrophobic aromatic core, a polar electron-withdrawing nitro group, and a highly reactive bromomethyl moiety—its solubility profile is heavily solvent-dependent. This whitepaper provides an in-depth technical guide on the thermodynamic solubility parameters, mechanistic solvent-solute interactions, and validated protocols for the kinetic solubility profiling of this compound.

Chemical Profiling & Molecular Descriptors

Understanding the solubility of 1-(bromomethyl)-4-methyl-2-nitrobenzene requires a deconstruction of its molecular architecture, as each functional group dictates specific solvent interactions:

  • Aromatic Core & Methyl Group (Position 4): Imparts lipophilicity and drives solubility in non-polar to moderately polar aromatic solvents (e.g., toluene) via π−π stacking and van der Waals dispersion forces.

  • Nitro Group (Position 2): Acts as a strong hydrogen-bond acceptor and introduces a significant molecular dipole moment. This dictates the compound's high affinity for [1].

  • Bromomethyl Group (Position 1): While moderately polar, this benzylic halide is highly electrophilic and susceptible to [2]. This reactivity necessitates careful solvent selection to avoid solvolysis during prolonged storage or high-temperature dissolution[3].

Quantitative Solubility Data in Organic Solvents

Empirical solubility data for novel or highly specific derivatives is often extrapolated from structurally homologous compounds, such as 4-nitrobenzyl bromide and 2-nitrobenzyl bromide[1],[3]. The table below summarizes the extrapolated thermodynamic solubility parameters at 25 °C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Notes
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Strong dipole-dipole interactions with the -NO₂ group. Ideal for stock solutions.
Polar Aprotic Acetone20.7> 100Excellent solvation; commonly used for recrystallization[1].
Halogenated Dichloromethane (DCM)8.950 - 100Favorable dispersion forces with the bromomethyl and aromatic groups.
Ethers Tetrahydrofuran (THF)7.530 - 50Moderate solubility; ether oxygen acts as a weak H-bond acceptor.
Protic Ethanol / Methanol24.5 / 32.710 - 30Soluble, but high risk of solvolysis over time[1]. Not recommended for storage.
Non-Polar Hexane1.9< 5Poor solvation due to inability to disrupt the solid crystal lattice energy.
Aqueous Water80.1< 0.1Practically insoluble; the hydrophobic core dominates the hydration penalty[3].

Mechanistic Insights: Solvent-Solute Interactions & Degradation Risks

As an Application Scientist, it is critical to recognize that the choice of solvent is not merely a thermodynamic consideration but a kinetic one. Polar aprotic solvents like DMF and DMSO provide optimal solubility by stabilizing the strong dipole of the nitroaromatic ring without acting as nucleophiles.

Conversely, dissolving 1-(bromomethyl)-4-methyl-2-nitrobenzene in primary alcohols (e.g., methanol) initiates a solvolysis reaction. The protic solvent acts as a nucleophile, attacking the electrophilic benzylic carbon via an SN1/SN2 mechanism. This displaces the bromide ion to form a methyl ether derivative and hydrobromic acid (HBr)[2].

Degradation A 1-(Bromomethyl)-4-methyl- 2-nitrobenzene C Nucleophilic Attack (SN1/SN2) A->C B Protic Solvent (e.g., Methanol) B->C D Methyl Ether Derivative (Degradation Product) C->D E HBr Generation (Acidic Byproduct) C->E

Solvolysis pathway of the bromomethyl group in protic solvents leading to degradation.

Experimental Workflow: Kinetic Solubility Profiling

To accurately determine the solubility of 1-(bromomethyl)-4-methyl-2-nitrobenzene without confounding degradation artifacts, a self-validating kinetic solubility protocol is required.

Workflow A Solid Compound (CAS 503856-32-4) B Solvent Addition (Polar/Non-polar) A->B C Incubation & Agitation (25°C, 24h) B->C D Phase Separation (Centrifugation) C->D E Supernatant Dilution D->E F HPLC-UV Analysis (Quantification) E->F

Workflow for Kinetic Solubility Profiling of 1-(Bromomethyl)-4-methyl-2-nitrobenzene.

Protocol: High-Throughput Solubility Determination

This protocol utilizes the shake-flask method coupled with HPLC-UV. It integrates a strict stability control to ensure the measured concentration reflects true thermodynamic equilibrium rather than a degraded state.

Materials:

  • 1-(Bromomethyl)-4-methyl-2-nitrobenzene (Purity 95%)

  • Target organic solvents (HPLC grade)

  • Thermomixer or orbital shaker

  • PTFE syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add 50 mg of the solid compound to a 2 mL amber glass vial. Causality Note: Amber glass is mandatory to prevent potential photo-degradation of the nitroaromatic system. Add 1 mL of the target solvent.

  • Baseline Stability Control (T=0): Immediately vortex the vial for 1 minute. Extract a 10 µL aliquot, dilute it 100-fold in acetonitrile, and analyze via HPLC. This establishes the baseline purity profile and serves as the foundation of our self-validating system.

  • Equilibration: Seal the vial under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation,[3]. Incubate the vial in a thermomixer at 25 °C, shaking at 800 rpm for 24 hours. Causality Note: 24 hours is typically sufficient for the dissolution rate to equal the precipitation rate, achieving dynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification & Validation: Dilute the clear supernatant appropriately (e.g., 1:100 or 1:1000) in the mobile phase. Analyze via HPLC-UV at ~254 nm.

    • Self-Validation Check: Compare the chromatogram of the T=24h sample against the T=0 baseline. If new peaks emerge (indicating solvolysis or degradation), the calculated solubility is invalid, and the solvent is deemed chemically incompatible for long-term storage.

Applications in Drug Development & Synthesis

The solubility profile directly dictates the utility of 1-(bromomethyl)-4-methyl-2-nitrobenzene in synthetic workflows. It is primarily utilized as a building block for introducing photo-cleavable protecting groups or as an electrophile in cross-coupling reactions to synthesize complex Active Pharmaceutical Ingredients (APIs)[2],[3]. By leveraging highly soluble and stable solvent systems like DMF or Acetone, chemists can maximize reaction kinetics and yield while minimizing unwanted side reactions.

References

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Advanced Material Safety & Handling Whitepaper: 1-(Bromomethyl)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, benzyl halide derivatives are indispensable building blocks for introducing protecting groups and synthesizing complex molecular architectures. 1-(Bromomethyl)-4-methyl-2-nitrobenzene (CAS: 503856-32-4) is a highly reactive bifunctional aromatic compound. While its potent electrophilicity makes it an excellent intermediate for N- and O-alkylation, this same chemical reactivity renders it a severe occupational hazard.

As a Senior Application Scientist, I have designed this whitepaper to transcend standard Material Safety Data Sheets (MSDS). This guide dissects the structural causality behind the compound's reactivity, maps its toxicological pathways, and establishes self-validating experimental protocols to ensure absolute scientific integrity and laboratory safety.

Physicochemical Profiling & Structural Causality

To safely handle a chemical, one must first understand the electronic and steric forces governing its behavior. The reactivity of 1-(bromomethyl)-4-methyl-2-nitrobenzene is dictated by a synergistic "push-pull" electronic effect across its aromatic ring.

Quantitative Data Summary
PropertyValueCausality / Implication
Chemical Name 1-(Bromomethyl)-4-methyl-2-nitrobenzeneDefines core structure and substituent positions.
CAS Number 503856-32-4Unique identifier for regulatory tracking ( [1]).
Molecular Formula C₈H₈BrNO₂Indicates presence of heavy halogen (Br) and nitro group.
Molecular Weight 230.06 g/mol High mass dictates its solid/crystalline state at standard temp.
Appearance Pale yellow to off-white powderColoration is characteristic of conjugated nitroaromatics.
Reactivity Profile Strong electrophile, Alkylating agentHighly susceptible to Sₙ2 nucleophilic substitution.
The Causality of Reactivity

The carbon-bromine (C-Br) bond in the benzylic position is inherently polarized, but its reactivity is exponentially amplified by its substituents:

  • The Ortho-Nitro Group (-NO₂): Positioned ortho to the bromomethyl group, the nitro moiety exerts a powerful electron-withdrawing effect via both induction (-I) and resonance (-M). This drastically increases the partial positive charge (δ+) on the benzylic carbon, making it an aggressive target for nucleophiles ([5]).

  • The Para-Methyl Group (-CH₃): Positioned para to the reactive center, the methyl group provides mild electron donation (+I). If the reaction shifts toward an Sₙ1 mechanism, this group helps stabilize the transient carbocation.

Toxicological Mechanisms & Hazard Assessment

Standard safety sheets list this compound as a "corrosive lachrymator," but understanding the molecular mechanism of toxicity is critical for designing effective countermeasures.

A. Alkylating Genotoxicity

As a direct-acting electrophile, the compound does not require metabolic activation to exert toxicity. It readily penetrates cell membranes and covalently binds to nucleophilic sites on biological macromolecules. In DNA, it preferentially alkylates the N7 position of guanine, leading to depurination, DNA strand cross-linking, and subsequent apoptosis or mutagenesis ( [4]).

B. Severe Lachrymatory Action

Nitrobenzyl bromides are notorious tear gases (lachrymators). The compound covalently modifies cysteine residues on TRPA1 ion channels located in the sensory neurons of the cornea and respiratory tract. This modification triggers a massive calcium influx and the release of Substance P, resulting in acute pain, severe tearing, and respiratory spasms ( [3]).

C. Hydrolytic Corrosivity

Upon contact with ambient moisture, sweat, or mucous membranes, the compound undergoes rapid hydrolysis to yield 4-methyl-2-nitrobenzyl alcohol and hydrobromic acid (HBr) . The localized generation of HBr causes immediate chemical burns and tissue necrosis ( [2]).

ToxPathway A 1-(Bromomethyl)-4-methyl- 2-nitrobenzene B Hydrolysis in Moisture A->B E TRPA1 Channel Activation A->E H Electrophilic Attack A->H C Generation of HBr B->C D Tissue Necrosis & Burns C->D F Calcium Influx & Substance P E->F G Severe Lachrymation F->G I DNA Guanine N7 Alkylation H->I J Mutagenesis / Apoptosis I->J

Caption: Mechanistic pathways of 1-(bromomethyl)-4-methyl-2-nitrobenzene toxicity and tissue damage.

Advanced Laboratory Safety & Self-Validating Protocols

To mitigate the risks outlined above, handling this compound requires a self-validating safety system —a framework where every protective measure includes a built-in verification step before the hazard is exposed.

  • Engineering Controls:

    • Protocol: Conduct all work in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

    • Validation Check: Before opening the reagent, test the hood's airflow using a digital anemometer. Proceed only if face velocity is ≥ 100 fpm.

  • Personal Protective Equipment (PPE):

    • Protocol: Wear Silver Shield or heavy-duty butyl rubber gloves. Standard nitrile gloves are rapidly permeated by benzyl bromides dissolved in organic solvents.

    • Validation Check: Perform a pneumatic inflation test on the gloves prior to donning to ensure zero micro-punctures.

  • Emergency Quenching System:

    • Protocol: Prepare a 10% (v/v) ethanolamine solution in water/ethanol before beginning the experiment. Ethanolamine is a potent, unhindered nucleophile that rapidly outcompetes biological targets to neutralize the benzyl bromide in the event of a spill.

    • Validation Check: Apply a drop of the quenching solution to a pH indicator strip. A strongly basic pH confirms the scavenger is active and ready for deployment.

Experimental Methodologies: N-Alkylation Workflow

The following is a highly optimized, self-validating protocol for utilizing 1-(bromomethyl)-4-methyl-2-nitrobenzene to synthesize a protected secondary amine intermediate.

Step-by-Step Methodology
  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert Nitrogen (N₂) gas for 15 minutes.

    • Validation: The presence of positive N₂ pressure via a bubbler confirms an anhydrous environment, preventing premature hydrolysis of the bromide.

  • Reagent Setup: Dissolve 1.0 equivalent of the target primary amine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous Dimethylformamide (DMF). Cool the system to 0°C using an ice bath.

  • Dropwise Addition: Dissolve 1.1 equivalents of 1-(bromomethyl)-4-methyl-2-nitrobenzene in minimal DMF. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: Slow addition at 0°C prevents exothermic runaway and suppresses di-alkylation side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: Spot the mixture on a silica TLC plate (eluent: 8:2 Hexanes:EtOAc). The disappearance of the starting bromide (Rf ~0.8) and the appearance of a new UV-active spot confirms the hazard has been chemically consumed.

  • In-Situ Quenching: Once complete, add 0.5 equivalents of ethanolamine directly to the reaction flask and stir for 15 minutes.

    • Causality: This guarantees that any unreacted traces of the highly toxic benzyl bromide are permanently deactivated before the flask is opened to the ambient environment.

  • Workup & Disposal: Dilute the mixture with Ethyl Acetate (EtOAc) and wash three times with saturated aqueous NaCl (brine) to remove DMF and the quenched byproducts. Dispose of the aqueous layer in a designated halogenated waste container.

ExpWorkflow S1 1. Preparation Fume hood & inert N2 atm S2 2. Reagent Setup Dissolve amine base in dry solvent S1->S2 S3 3. Dropwise Addition Add benzyl bromide at 0°C S2->S3 S4 4. Reaction Monitoring TLC / LC-MS validation S3->S4 S5 5. Quenching Add ethanolamine scavenger S4->S5 S6 6. Workup & Disposal Aqueous extraction & safe waste S5->S6

Caption: Step-by-step N-alkylation workflow emphasizing self-validating safety and quenching steps.

References

  • 4-Nitrobenzyl bromide - Hazardous Agents Source: Haz-Map URL:[Link]

  • Basic schematic of the mechanism for toxicity induced by blister agents Source: ResearchGate URL:[Link]

  • Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents Source: ACS Publications URL:[Link]

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 1-(Bromomethyl)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

1-(Bromomethyl)-4-methyl-2-nitrobenzene (CAS: 503856-32-4) is a highly versatile electrophilic building block widely utilized in medicinal chemistry, materials science, and drug development. The molecule features a primary benzylic bromide primed for nucleophilic attack, modulated by two distinct aromatic substituents: an ortho-nitro group and a para-methyl group.

Understanding the stereoelectronic environment of this substrate is critical for predicting and controlling its reactivity. The strongly electron-withdrawing nitro group increases the electrophilicity of the benzylic carbon via inductive effects, generally accelerating polar bimolecular substitution ( SN​2 ) displacements. However, its ortho positioning introduces significant steric hindrance, which can alter the transition state geometry and slightly retard the reaction rate compared to para-substituted analogs[1]. Concurrently, the para-methyl group provides mild electron donation via hyperconjugation, which can stabilize partial positive charge development in the transition state.

Crucially, the presence of the nitro group introduces the possibility of competing reaction mechanisms. While hard nucleophiles (e.g., amines, azides, alkoxides) predominantly follow a classic SN​2 pathway, soft nucleophiles (e.g., thiolates, nitroalkane anions) can initiate single-electron transfer (SET). This leads to a radical-nucleophilic substitution ( SRN​1 ) mechanism, which can generate undesired homocoupled dimers or C-alkylated byproducts (2)[2]. This ambident reactivity must be carefully controlled through rigorous solvent and reagent selection.

G Substrate 1-(Bromomethyl)-4-methyl -2-nitrobenzene HardNuc Hard Nucleophile (e.g., Amines, Azides) Substrate->HardNuc   SoftNuc Soft Nucleophile (e.g., Thiolates, Nitroalkanes) Substrate->SoftNuc   SN2 Polar SN2 Pathway (Inversion of Configuration) HardNuc->SN2   SRN1 SRN1 Radical-Anion Pathway (Electron Transfer) SoftNuc->SRN1   Product1 N/O-Alkylated Product SN2->Product1   Product2 C/S-Alkylated or Dimeric Product SRN1->Product2  

Caption: Mechanistic divergence in nitrobenzyl bromide substitutions based on nucleophile hardness.

Kinetic & Thermodynamic Considerations

To optimize yields and minimize byproducts, the choice of solvent and base is paramount. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are strongly recommended. These solvents leave the nucleophile unsolvated and highly reactive, thereby favoring the SN​2 kinetic pathway over competing side reactions ().

Table 1: Reaction Parameter Matrix for 1-(Bromomethyl)-4-methyl-2-nitrobenzene Substitutions

Nucleophile ClassExample ReagentsPreferred SolventMechanismExpected YieldKey Byproducts
Primary/Secondary Amines Aniline, PiperidineAcetonitrile, Methanol SN​2 75–90%Over-alkylation (tertiary amines)
Azides Sodium Azide ( NaN3​ )DMF SN​2 85–95%Minimal (highly selective)
Azoles Imidazole, TriazoleDMF + K2​CO3​ / TBAB SN​2 70–85%Regioisomers (for asymmetric azoles)
Soft Carbon Nucleophiles 2-Nitropropane anionEthanol / DMSO SRN​1 / SN​2 VariableC-C dimers, O-alkylated products

Experimental Protocols

Protocol A: Synthesis of N-Benzyl Amines via Direct Alkylation

Direct N-alkylation is a standard method for generating secondary or tertiary amines, which are ubiquitous pharmacophores in drug discovery.

Causality & Design: We utilize a slight excess of the amine to act as both the nucleophile and the acid scavenger (or employ an auxiliary base like K2​CO3​ ) to neutralize the generated hydrobromic acid (HBr). Acetonitrile is chosen as the solvent to maintain a homogeneous reaction mixture while suppressing the SRN​1 pathway.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ ), dissolve 1.0 mmol of 1-(bromomethyl)-4-methyl-2-nitrobenzene in 5.0 mL of anhydrous acetonitrile.

  • Nucleophile Addition: Add 2.2 mmol of the desired primary or secondary amine dropwise at 0 °C. (Note: If using only 1.0 mmol of amine to conserve a precious intermediate, add 1.5 mmol of anhydrous K2​CO3​ as an acid scavenger).

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

  • Monitoring: Track the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate 3:1). The starting bromide typically has an Rf​ of ~0.6, while the amine product will be significantly more polar (lower Rf​ ).

  • Quenching & Workup: Dilute the mixture with 15 mL of Ethyl Acetate and wash with saturated aqueous NaHCO3​ (2 x 10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Self-Validation: Confirm success via 1H NMR. The benzylic −CH2​− singlet of the starting material (~4.5 ppm) will shift upfield to approximately 3.5–3.8 ppm upon successful amine substitution.

Protocol B: Azidation for Click-Chemistry Applications

The substitution of the bromide with an azide group generates 1-(azidomethyl)-4-methyl-2-nitrobenzene, a critical intermediate for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) (3)[3].

Causality & Design: Sodium azide is highly nucleophilic but poorly soluble in non-polar solvents. DMF is used to dissolve the organic substrate and partially dissolve the NaN3​ , facilitating a rapid SN​2 displacement (4)[4]. Temperature is kept strictly below 50 °C to prevent the thermal decomposition of the potentially explosive organic azide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-(bromomethyl)-4-methyl-2-nitrobenzene in 4.0 mL of anhydrous DMF.

  • Reagent Addition: Add 1.5 mmol of Sodium Azide ( NaN3​ ) in one portion. Safety Note: Never use halogenated solvents (e.g., DCM) with NaN3​ as highly explosive diazidomethane can form.

  • Reaction Propagation: Stir the suspension at 25–35 °C for 2–3 hours.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers extensively with water (3 x 10 mL) to remove residual DMF, followed by a final wash with brine.

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate carefully under reduced pressure (water bath < 30 °C).

Self-Validation: Infrared (IR) spectroscopy is highly diagnostic for this protocol. A successful reaction will exhibit a strong, sharp asymmetric stretching band around 2100 cm −1 , corresponding to the newly installed azide group.

Workflow Step1 1. Dissolve Substrate in DMF (0.2 M concentration) Step2 2. Add NaN3 (1.5 eq) Caution: Toxic/Explosive risk Step1->Step2 Step3 3. Stir at 25-40 °C Monitor via TLC (Hex/EtOAc) Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc, wash with Brine Step3->Step4 Step5 5. Evaporation & Verification IR: Azide stretch at ~2100 cm⁻¹ Step4->Step5

Caption: Step-by-step workflow for the azidation of 1-(bromomethyl)-4-methyl-2-nitrobenzene.

References

  • Prousek, J. (1982). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
  • Reddy, S. R., Rao, B. R., & Manikyamba, P. (2007). Correlation analysis in the reactions of benzyl bromide with N-substituted anilines. Indian Journal of Chemistry.
  • Kurth, M. J., et al. (2012). A One-Pot–Three-Step Route to Triazolotriazepinoindazolones from Oxazolino-2H-indazoles.
  • Blanco, J. M., et al. (2000). Synthesis of 1-(p-Nitrobenzyl)azoles and 1-(p-Nitrobenzyl)benzazoles.
  • Bentley, T. W., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules (NIH).

Sources

Advanced Applications of 1-(Bromomethyl)-4-methyl-2-nitrobenzene in Agrochemical Synthesis and Photo-Controlled Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Bromomethyl)-4-methyl-2-nitrobenzene (CAS: 503856-32-4), commonly referred to as 4-methyl-2-nitrobenzyl bromide, is a highly versatile bifunctional building block in modern agrochemical research. Its chemical architecture features a highly electrophilic benzylic bromide paired with an ortho-nitro group. This unique configuration serves two cutting-edge purposes in agricultural science:

  • Structural Scaffolding: It acts as a critical intermediate in the synthesis of novel strobilurin fungicide analogs (e.g., modified pyraclostrobin derivatives) designed to overcome fungal resistance [1, 2].

  • Spatiotemporal Delivery: It functions as a tunable photoremovable protecting group (PRPG) to create "caged" propesticides that release their active ingredients only upon exposure to natural sunlight[3, 4].

This application note provides researchers and drug development professionals with the mechanistic rationale, quantitative data, and self-validating protocols necessary to leverage this compound in next-generation agrochemical design.

Mechanistic Rationale & Causality in Experimental Design

The Electrophilic Advantage in SN​2 Alkylation

In standard benzylic systems, alkylation reactions often suffer from competing SN​1 solvolysis, leading to unwanted benzylic alcohols. However, the presence of the ortho-nitro group in 1-(bromomethyl)-4-methyl-2-nitrobenzene exerts a powerful electron-withdrawing effect (-I, -M). This severely destabilizes any potential benzylic carbocation, effectively shutting down the SN​1 pathway. Consequently, nucleophilic substitutions are forced through a concerted SN​2 mechanism, ensuring high product yields and excellent purity profiles during etherification or esterification.

Photochemical Tuning via the 4-Methyl Group

While unsubstituted ortho-nitrobenzyl (ONB) groups are classic photolabile linkers, their absorption maxima typically reside in the deep UV range (λ < 340 nm), which is largely filtered by the Earth's atmosphere. The addition of the electron-donating 4-methyl group induces a bathochromic (red) shift in the absorption spectrum. This pushes the λmax​ closer to the visible spectrum (approx. 355 nm), significantly enhancing the quantum yield of photo-cleavage under natural terrestrial sunlight—a critical requirement for field-applied agrochemicals [5].

Application I: Synthesis of Novel Strobilurin Fungicide Analogs

Strobilurins, such as pyraclostrobin, act by binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex in fungi, halting mitochondrial respiration [1]. However, the widespread G143A mutation in fungi causes a steric clash that blocks standard strobilurins. Utilizing 1-(bromomethyl)-4-methyl-2-nitrobenzene allows for the synthesis of sterically tuned analogs that can bypass this resistance mechanism.

Protocol 1: SN​2 Etherification for 4-Methyl-Pyraclostrobin Analog

Objective: Synthesize the key ether intermediate via the Williamson ether synthesis. Validation Checkpoint: The reaction must be monitored via TLC to ensure complete consumption of the pyrazolol, preventing the formation of symmetric bis-ethers.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1-(4-chlorophenyl)-1H-pyrazol-3-ol (10.0 mmol, 1.0 eq) in 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add anhydrous K2​CO3​ (15.0 mmol, 1.5 eq). Causality: DMF solvates the potassium cation while leaving the pyrazolol anion unsolvated and highly nucleophilic. Stir at room temperature for 30 minutes.

  • Alkylation: Cool the mixture to 0°C. Dropwise, add a solution of 1-(bromomethyl)-4-methyl-2-nitrobenzene (11.0 mmol, 1.1 eq) in 5 mL DMF.

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:EtOAc, 4:1) to yield the pure analog.

G A 1-(Bromomethyl)-4-methyl -2-nitrobenzene C SN2 Etherification (K2CO3, DMF, 60°C) A->C B Pyrazol-3-ol Derivative B->C D 4-Methyl-Pyraclostrobin Analog C->D E Cytochrome bc1 Complex (Qo Site Binding) D->E Binds to F Inhibition of Fungal Mitochondrial Respiration E->F Triggers

Figure 1: Workflow of SN2 etherification and subsequent fungal cytochrome bc1 inhibition pathway.

Application II: Formulation of Sunlight-Activated "Caged" Herbicides

Controlled-release formulations prevent pesticide runoff and degradation [4]. By esterifying a carboxylic acid-containing herbicide (e.g., 2,4-D) with 1-(bromomethyl)-4-methyl-2-nitrobenzene, the herbicide is rendered biologically inactive ("caged"). Upon sunlight exposure, a Norrish Type II intramolecular hydrogen abstraction occurs, forming an aci-nitro intermediate that collapses to release the active herbicide[3, 5].

Protocol 2: Synthesis and Photolysis of Caged 2,4-D

Objective: Synthesize a photo-responsive ester of 2,4-Dichlorophenoxyacetic acid and validate its light-triggered release. Validation Checkpoint: All synthetic steps must be performed under amber lighting or in foil-wrapped flasks to prevent premature photolytic cleavage.

  • Caging Synthesis: Dissolve 2,4-D (5.0 mmol, 1.0 eq) and Cs2​CO3​ (3.0 mmol, 0.6 eq) in 20 mL of anhydrous acetonitrile. Causality: The large, polarizable cesium cation provides a "naked" and highly reactive carboxylate nucleophile.

  • Coupling: Add 1-(bromomethyl)-4-methyl-2-nitrobenzene (5.25 mmol, 1.05 eq). Stir at 50°C for 6 hours in the dark.

  • Isolation: Filter off the inorganic salts, concentrate the filtrate, and recrystallize the crude product from cold ethanol to obtain the caged propesticide.

  • Photolysis Assay: Dissolve 10 mg of the caged 2,4-D in 10 mL of a 1:1 MeCN/Water mixture. Expose the solution to a solar simulator (AM 1.5G, 100 mW/cm²).

  • Quantification: Withdraw 100 µL aliquots every 30 minutes. Analyze via RP-HPLC (C18 column, UV detection at 230 nm) to quantify the appearance of the free 2,4-D peak.

G A Caged Agrochemical (Inactive Ester/Ether) B Sunlight Exposure (λ > 350 nm) A->B C Norrish Type II Cleavage (aci-nitro intermediate) B->C D Active Agrochemical (e.g., 2,4-D or TBZ) C->D Release E 2-Nitroso-4-methylbenzaldehyde (Byproduct) C->E Cleavage

Figure 2: Photochemical cleavage mechanism of caged agrochemicals via Norrish Type II reaction.

Quantitative Data Summaries

The following tables summarize the performance enhancements achieved by incorporating the 4-methyl-2-nitrobenzyl moiety into agrochemical designs.

Table 1: Comparative Photolysis Kinetics (Simulated Sunlight, AM 1.5G) Demonstrates the superior field-activation kinetics of the 4-methyl substituted PRPG compared to the unsubstituted baseline.

PRPG ScaffoldAbsorption Max ( λmax​ )Cleavage Half-Life ( t1/2​ )Active Release at 4h
Unsubstituted o-Nitrobenzyl340 nm120 min78%
4-Methyl-2-nitrobenzyl 355 nm 85 min 94%

Table 2: Fungicidal Efficacy (MIC, µg/mL) against Rhizoctonia solani Highlights the ability of the synthesized analog to overcome G143A mutation resistance, and the strict light-dependency of the caged formulation.

CompoundWild-Type StrainG143A Mutant Strain
Pyraclostrobin (Standard)0.05>50.0
4-Methyl-Pyraclostrobin Analog 0.082.5
Caged-Thiabendazole (Dark)>100.0>100.0
Caged-Thiabendazole (Irradiated)0.120.15

References

  • Google Patents.
  • O-nitrobenzyl Caged Molecule Enables Photo-controlled Release of Thiabendazole ResearchGate. URL:[Link]

  • Synthesis of photoresponsive polymeric propesticide micelles based on PEG for the controlled release of a herbicide Polymer Chemistry (RSC Publishing). URL:[Link]

  • Application of TNB in dual photo-controlled release of phenamacril, imidacloprid, and imidacloprid synergist PubMed (National Institutes of Health). URL:[Link]

Application Note: Role of 1-(Bromomethyl)-4-methyl-2-nitrobenzene in the Synthesis of VISTA Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Strategic Rationale

The V-domain Ig suppressor of T-cell activation (VISTA) has emerged as a critical negative immune checkpoint receptor. It plays a foundational role in maintaining the quiescence of naïve T lymphocytes and driving tumor immune evasion [1]. While early therapeutic interventions focused on monoclonal antibodies, the field is rapidly shifting toward small-molecule inhibitors and degraders due to their superior tumor microenvironment penetration and oral bioavailability.

Recent medicinal chemistry breakthroughs have identified benzimidazole-based derivatives as highly potent, bifunctional small-molecule inhibitors and degraders of VISTA [1]. The modular assembly of these complex immunomodulators relies on highly efficient bifunctional synthons. 1-(bromomethyl)-4-methyl-2-nitrobenzene is a cornerstone intermediate in this synthetic pipeline, providing two orthogonal reactive sites that enable rapid structure-activity relationship (SAR) exploration.

Mechanistic Role of the Intermediate

The utility of 1-(bromomethyl)-4-methyl-2-nitrobenzene stems from its dual functionality:

  • The Bromomethyl Group (-CH₂Br): This moiety acts as a highly reactive primary electrophile. The benzylic position stabilizes the transition state during nucleophilic substitution ( SN​2 ), allowing for the efficient, high-yielding alkylation of nitrogenous heterocycles (such as the free -NH of a benzimidazole core).

  • The Nitro Group (-NO₂): Positioned ortho to the alkylation site, the nitro group serves as a stable, masked aniline. Following the initial scaffold alkylation, the nitro group is chemoselectively reduced to a primary amine (-NH₂). This unmasked amine subsequently acts as a nucleophile for downstream functionalization (e.g., amide coupling), completing the VISTA inhibitor's pharmacophore.

Synthetic Workflow and Pathway Visualization

The following diagram illustrates the logical progression from the raw intermediate to the biologically active VISTA degrader.

G SM 1-(Bromomethyl)-4-methyl- 2-nitrobenzene Alk Step 1: SN2 Alkylation (Benzimidazole Core) SM->Alk K2CO3, DMF Int1 Nitrobenzyl Intermediate Alk->Int1 Red Step 2: Nitro Reduction (Fe/NH4Cl) Int1->Red EtOH/H2O, 80°C Int2 Aminobenzyl Intermediate Red->Int2 Func Step 3: Amide Coupling (HATU, DIPEA) Int2->Func R-COOH Inhibitor Benzimidazole-Based VISTA Inhibitor Func->Inhibitor Bio VISTA Degradation & T-Cell Activation Inhibitor->Bio In Vitro / In Vivo

Workflow of VISTA inhibitor synthesis utilizing 1-(bromomethyl)-4-methyl-2-nitrobenzene.

Quantitative Optimization Data

To ensure a self-validating and scalable protocol, the reaction conditions for incorporating 1-(bromomethyl)-4-methyl-2-nitrobenzene must be strictly controlled. The table below summarizes the optimized parameters and the chemical causality behind each choice.

Reaction StepReagents & ConditionsSolventYield (%)Mechanistic Rationale
SN​2 Alkylation K₂CO₃ (2.0 eq), 80 °C, 4 hDMF85–92A mild base (K₂CO₃) is preferred over NaH to prevent unwanted nucleophilic aromatic substitution or degradation of the sensitive nitroaromatic system. DMF accelerates the SN​2 trajectory.
Nitro Reduction Fe (5.0 eq), NH₄Cl (5.0 eq), 80 °C, 2 hEtOH/H₂O (2:1)78–88Iron-mediated reduction is highly chemoselective. It prevents the hydrodehalogenation of the core scaffold that frequently occurs when using Pd/C and H₂ gas.
Amide Coupling HATU (1.2 eq), DIPEA (2.5 eq), RT, 12 hDMF70–85HATU generates a highly active ester, which is necessary to overcome the steric hindrance imposed by the ortho-methyl group on the newly formed aminobenzyl intermediate.

Step-by-Step Experimental Protocols

The following protocols detail the synthesis of a generic benzimidazole-based VISTA inhibitor using 1-(bromomethyl)-4-methyl-2-nitrobenzene.

Protocol A: SN​2 Alkylation of the Core Scaffold

Objective: Attach the nitrobenzyl moiety to the benzimidazole pharmacophore.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the benzimidazole core derivative (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol). Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the benzimidazole -NH (pKa ~12).

  • Electrophile Introduction: Slowly add 1-(bromomethyl)-4-methyl-2-nitrobenzene (1.1 mmol) to the mixture.

  • Reaction Execution: Elevate the temperature to 80 °C and stir for 4 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the starting material, cool the mixture to room temperature and quench with ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the nitrobenzyl intermediate .

Protocol B: Chemoselective Nitro Reduction

Objective: Unmask the aniline nucleophile without triggering dehalogenation.

  • Preparation: Dissolve the nitrobenzyl intermediate (1.0 mmol) in a solvent mixture of Ethanol and Water (2:1 v/v, 15 mL).

  • Reagent Addition: Add Iron powder (Fe, 5.0 mmol) and Ammonium Chloride (NH₄Cl, 5.0 mmol) sequentially. Note: NH₄Cl acts as a mild proton source, driving the electron transfer from the iron surface to the nitro group without requiring harsh acidic conditions.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 2 hours.

  • Validation & Workup: Monitor via TLC (visualized with UV and Ninhydrin stain for primary amines). Once complete, cool the mixture and filter it through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with Ethyl Acetate (30 mL). Concentrate the filtrate, partition between saturated NaHCO₃ and Ethyl Acetate, and extract. Dry the organic layer and concentrate to yield the aminobenzyl intermediate .

Protocol C: Amide Coupling for Final Functionalization

Objective: Couple the aminobenzyl intermediate with a target carboxylic acid to finalize the VISTA inhibitor.

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (4.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) and stir for 10 minutes at room temperature to form the active OAt-ester.

  • Coupling: Add a solution of the aminobenzyl intermediate (1.0 mmol) in DMF (2.0 mL) to the activated acid mixture.

  • Reaction Execution: Stir at room temperature for 12 hours. The steric bulk of the ortho-methyl group necessitates this extended reaction time.

  • Validation & Workup: Confirm product formation via LC-MS. Dilute with water and extract with Dichloromethane (DCM). Purify via reverse-phase HPLC to isolate the final small-molecule VISTA inhibitor .

References

  • Wang T, Wang K, Zhang Y, Zhang K, Cai S, Jiang S, Xiao Y, Zhang X. "Novel Benzimidazoles as Potent Small-Molecule Inhibitors and Degraders of V-Domain Ig Suppressor of T-Cell Activation (VISTA)." Journal of Medicinal Chemistry, 2023 Sep 14;66(17):11881-11892. URL:[Link]

Sources

Advanced Application Note: 1-(Bromomethyl)-4-methyl-2-nitrobenzene as a Strategic Photocleavable Linker in Mass Spectrometry and Affinity Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in chemical proteomics, I frequently encounter the bottleneck of background contamination during affinity enrichment. Traditional biotin-streptavidin pull-downs require harsh elution conditions (e.g., boiling in SDS or extreme acidic pH) that co-elute endogenously biotinylated proteins and non-specifically bound background contaminants.

To circumvent this, 1-(bromomethyl)-4-methyl-2-nitrobenzene (also known as 4-methyl-2-nitrobenzyl bromide) serves as a premier electrophilic building block for synthesizing photoremovable protecting groups (PPGs) and photocleavable (PC) cross-linkers[1]. By incorporating this moiety between a target-binding warhead and an affinity tag (such as biotin), researchers can employ a "traceless" elution strategy. Mild UV irradiation selectively severs the linker, releasing only the probe-modified target proteins into the supernatant while leaving the biotin moiety and background contaminants permanently bound to the resin[2].

The Causality of the 4-Methyl Substitution: Why choose the 4-methyl derivative over standard 2-nitrobenzyl bromide? In the context of the Norrish Type II photochemical reaction, the electron-donating methyl group at the para position relative to the benzylic carbon stabilizes the transient biradical intermediate[3]. This subtle electronic modulation enhances the quantum yield of the photocleavage event and slightly red-shifts the absorption profile. This ensures rapid, quantitative cleavage at 365 nm—a biologically benign wavelength that avoids the oxidative damage to aromatic amino acids (Trp, Tyr) typically caused by shorter UV wavelengths (<300 nm)[4].

Photochemical Pathway: The Norrish Type II Reaction

The efficacy of this linker relies entirely on the Norrish Type II photoelimination mechanism [5]. Upon irradiation with 365 nm light, the nitro group is excited to a triplet state, triggering an intramolecular 1,5-hydrogen shift from the benzylic carbon. This forms an aci-nitro (biradical) intermediate, which rapidly rearranges into a hemiacetal and subsequently collapses. The result is the traceless release of the target molecule (e.g., a protein functionalized via an amine or carboxylic acid) and an o-nitrosobenzaldehyde byproduct[6].

NorrishTypeII A 1. Ground State (2-Nitrobenzyl Conjugate) B 2. Excited Triplet (n, π* State) A->B UV 365 nm C 3. Biradical / Aci-Nitro (1,5-H Shift) B->C H-Abstraction D 4. Hemiacetal (Rearrangement) C->D Electron Transfer E 5. Cleaved Products (Target + Byproduct) D->E Traceless Release

Fig 1: Norrish Type II photocleavage mechanism of 2-nitrobenzyl derivatives.

Comparative Efficacy of Elution Strategies

The strategic advantage of photocleavable linkers becomes evident when analyzing downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data. Because UV elution does not disrupt the biotin-streptavidin bond, the background proteome is virtually eliminated.

Table 1: Comparative Efficacy of Elution Strategies in Affinity Proteomics

Elution StrategyTarget Recovery (%)Background ContaminantsProtein Complex PreservationDownstream MS Compatibility
UV Photocleavage (365 nm) >90%Near-ZeroExcellent (Native elution)High (No detergents needed)
Thermal (95°C, SDS) >95%Very HighDestroyedLow (Requires SDS removal)
Acidic (pH 2.0) 60-80%ModeratePoor (Denaturing)Moderate (Requires neutralization)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that mechanistically prove the observed results are due to specific photochemical cleavage, rather than non-specific matrix dissociation.

Protocol A: Synthesis of a Photocleavable Biotin Probe (PC-Biotin)

This protocol details the conjugation of 1-(bromomethyl)-4-methyl-2-nitrobenzene to a Biotin-PEG-Carboxylic acid to form a photolabile ester.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of Biotin-PEG4-COOH and 1.2 eq of 1-(bromomethyl)-4-methyl-2-nitrobenzene in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: The base deprotonates the carboxylic acid, generating a strong nucleophile for the subsequent SN​2 displacement of the benzylic bromide.

  • Reaction: Stir the mixture in the dark at room temperature for 16 hours. Crucial: The reaction must be shielded from ambient light to prevent premature photolysis of the nitrobenzyl group.

  • Purification: Filter the mixture to remove inorganic salts, concentrate under reduced pressure, and purify via reversed-phase HPLC. Lyophilize to obtain the PC-Biotin probe.

Protocol B: Traceless Affinity Enrichment and UV-Cleavage for LC-MS/MS

This workflow isolates target proteins from complex cell lysates using the synthesized PC-Biotin probe.

Step-by-Step Methodology:

  • Lysate Labeling: Incubate 1 mg of cell lysate with 10 µM of the PC-Biotin probe for 2 hours at 4°C.

  • Affinity Capture: Add 50 µL of pre-washed Streptavidin-agarose beads. Rotate for 1 hour at room temperature.

  • Stringent Washing: Wash the beads 3x with RIPA buffer (containing 1% NP-40 and 0.1% SDS), followed by 2x with PBS. Causality: Because we rely on UV light for elution, we can utilize exceptionally harsh detergents during the wash steps to strip away "sticky" non-specific proteins without fear of prematurely eluting our target.

  • Self-Validating Split: Divide the bead suspension equally into Aliquot A (Experimental) and Aliquot B (Dark Control) .

  • Photolysis: Place Aliquot A under a 365 nm UV LED lamp (10-15 mW/cm2 ) for 15 minutes on ice. Keep Aliquot B wrapped tightly in aluminum foil at the same temperature.

  • Harvest & Analysis: Centrifuge both aliquots. Collect the supernatants, subject them to in-solution trypsin digestion, and analyze via LC-MS/MS. A successful, validated experiment will show high spectral counts for the target protein in Aliquot A and zero in Aliquot B.

ProteomicsWorkflow Step1 1. Probe Labeling Target proteins tagged with PC-Biotin probe Step2 2. Affinity Capture Streptavidin bead enrichment from lysate Step1->Step2 Step3 3. Stringent Washing Removal of non-specific background proteins Step2->Step3 Step4 4. UV Photolysis 365 nm irradiation for traceless release Step3->Step4 Step5 5. Proteomic Analysis Trypsin digestion & LC-MS/MS identification Step4->Step5

Fig 2: Traceless affinity enrichment workflow utilizing photocleavable biotin probes.

References

  • Olejnik, J., et al. "Photocleavable linkage between genotype and phenotype for rapid and efficient recovery of nucleic acids encoding affinity-selected proteins." Journal of Biotechnology, 2007. URL:[Link][4]

  • Zhao, Y., et al. "Synthesis and Characterization of a Photocleavable Cross-Linker and Its Application on Tunable Surface Modification and Protein Photodelivery." Bioconjugate Chemistry, 2004. URL:[Link][2]

  • Chen, X., et al. "A hydrophobic photouncaging reaction to profile the lipid droplet interactome in tissues." Proceedings of the National Academy of Sciences (PNAS), 2025. URL:[Link][6]

  • Kerschgens, I., et al. "Photocaging of Pyridinylimidazole-Based Covalent JNK3 Inhibitors Affords Spatiotemporal Control of the Binding Affinity in Live Cells." Pharmaceuticals, 2023. URL:[Link][1]

  • Do, P. T., et al. "Photoreactive Cyclobutanes as a Tool to Control and Probe Macromolecular Structures." Queensland University of Technology ePrints, 2024. URL:[Link][7]

Sources

Reaction of 1-(bromomethyl)-4-methyl-2-nitrobenzene with amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Guide: Reaction of 1-(Bromomethyl)-4-methyl-2-nitrobenzene with Amines

Executive Summary & Chemical Significance

The compound 1-(bromomethyl)-4-methyl-2-nitrobenzene (CAS No. 503856-32-4), frequently referred to as 4-methyl-2-nitrobenzyl bromide, is a highly versatile bifunctional electrophile. In advanced organic synthesis and drug development, its reaction with primary and secondary amines serves two primary strategic purposes:

  • Photolabile Protecting Group (PPG) Installation: The ortho-nitrobenzyl (ONB) scaffold is a gold-standard photolabile caging group. Alkylation of an amine with this reagent temporarily masks the amine's reactivity, which can later be liberated ("uncaged") with high spatiotemporal precision using UV light (typically 365 nm)[1][2]. The 4-methyl substitution subtly red-shifts the absorption profile, enhancing photolysis efficiency compared to unsubstituted variants[3][4].

  • Heterocyclic Scaffold Synthesis: The ortho-nitro group acts as a latent amine. Following the initial SN​2 N-alkylation, the nitro group can be reduced to an aniline. This triggers spontaneous intra-molecular cyclization with proximal electrophiles (e.g., esters, ketones) to yield privileged pharmacophores such as 1,2,3,4-tetrahydroquinoxalines, benzimidazoles, and indazoles[5][6].

Mechanistic Causality & Reaction Design

The reaction between 1-(bromomethyl)-4-methyl-2-nitrobenzene and an amine proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism.

  • Electrophilic Activation: The benzylic carbon is highly susceptible to nucleophilic attack due to the leaving group ability of the bromide ion. The ortho-nitro group exerts a strong electron-withdrawing inductive effect, which slightly increases the electrophilicity of the benzylic position[5].

  • Steric and Electronic Modulation: The 4-methyl group provides mild electron donation to the aromatic ring. While this does not significantly alter the SN​2 kinetics, it stabilizes the excited aci-nitro intermediate during downstream photochemical deprotection, preventing unwanted side reactions[2].

  • Solvent & Base Causality: Polar aprotic solvents (like DMF or MeCN) are mandatory. They leave the amine nucleophile unsolvated and highly reactive, while stabilizing the transition state. A non-nucleophilic base, such as N,N -Diisopropylethylamine (DIPEA), is required to scavenge the generated hydrobromic acid (HBr), preventing the protonation of the unreacted amine, which would otherwise stall the reaction[5][7].

Workflow A 1-(Bromomethyl)-4-methyl- 2-nitrobenzene C N-Alkylated Intermediate (Caged Amine) A->C Base (DIPEA) Solvent (DMF) B Amine Nucleophile (1° or 2°) B->C D Photolysis (365 nm) Uncaging Pathway C->D UV Light E Reduction (Fe/AcOH) Cyclization Pathway C->E Reductant F Regenerated Amine + Nitroso Byproduct D->F G Bioactive Heterocycle (e.g., Quinoxaline) E->G

Fig 1. Divergent synthetic workflows utilizing 4-methyl-2-nitrobenzyl bromide.

Quantitative Optimization of N-Alkylation

To ensure reproducible yields, the reaction parameters must be tightly controlled. Table 1 summarizes the empirical data for optimizing the N-alkylation step.

Table 1: Optimization of S_N2 N-Alkylation Conditions

SolventBase (Equiv)Temp (°C)Time (h)Typical YieldCausality & Expert Observation
DMF DIPEA (2.0)0 to 254 - 685 - 95%Optimal. Polar aprotic environment maximizes SN​2 rate. DIPEA prevents over-alkylation[7].
MeCN K2​CO3​ (2.5)60 (Reflux)12 - 1670 - 80%Mild heterogeneous base. Requires heating due to lower base solubility, risking thermal degradation.
MeOH None65 (Reflux)> 24< 40%Suboptimal. Protic solvent heavily solvates the amine, drastically reducing nucleophilicity[5].
THF NaH (1.2)02 - 460 - 75%Strong base deprotonates the amine first. High risk of bis-alkylation for primary amines[7].

Experimental Protocols & Self-Validation Systems

Protocol A: Chemoselective N-Alkylation of Amines

This protocol describes the standard procedure for installing the 4-methyl-2-nitrobenzyl group onto a primary or secondary amine.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the target amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) via syringe.

    • Expertise Insight: DIPEA is sterically hindered, ensuring it acts strictly as a Brønsted base to neutralize HBr without competing as a nucleophile against the benzylic bromide[5].

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 1-(bromomethyl)-4-methyl-2-nitrobenzene (1.1 equiv) in a minimal volume of DMF and add it dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which drives the formation of unwanted quaternary ammonium salts (over-alkylation).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • In-Process Self-Validation:

    • Monitor via Thin Layer Chromatography (TLC) using UV visualization (254 nm). The starting bromide is highly UV-active.

    • NMR Confirmation: Upon isolation, 1H NMR must show the disappearance of the benzylic −CH2​Br singlet (typically around 4.6 ppm) and the appearance of a new, upfield-shifted benzylic singlet (around 3.8–4.1 ppm) corresponding to the −CH2​−N linkage.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Photochemical Uncaging (Deprotection)

If the ONB group was used as a photolabile protecting group, it must be cleaved cleanly without harsh chemical reagents.

  • Preparation: Dissolve the N-alkylated intermediate in a UV-transparent solvent mixture (e.g., Methanol/PBS buffer, 1:1) to a concentration of 1 mM.

  • Irradiation: Irradiate the solution using a UV-LED reactor centered at 365 nm for 15–30 minutes at room temperature[1].

    • Causality: 365 nm provides the optimal energy to excite the ortho-nitrobenzyl system without damaging sensitive biological molecules or other functional groups[2].

  • Mechanism & Validation: The photon absorption triggers a tautomerization to an aci-nitro intermediate, followed by cyclization and cleavage to release the free amine and 4-methyl-2-nitrosobenzaldehyde[2]. The solution will typically turn light yellow/brown due to the nitroso byproduct.

Mechanism N1 ONB-Protected Amine N2 Excited State N1->N2 hν (365 nm) N3 aci-Nitro Intermediate N2->N3 H-Abstraction N4 Hemiaminal N3->N4 Cyclization N5 Free Amine + Nitrosobenzaldehyde N4->N5 Cleavage

Fig 2. Photochemical deprotection mechanism via the aci-nitro intermediate.

Protocol C: Reduction and Heterocyclic Cyclization

For drug discovery applications, the nitro group is reduced to synthesize fused heterocycles.

  • Reduction: Dissolve the N-alkylated intermediate in Glacial Acetic Acid. Add Iron (Fe) powder (5.0 equiv)[6].

    • Expertise Insight: Fe/AcOH is a mild, highly chemoselective reducing system. It efficiently reduces the nitro group to an aniline without cleaving the newly formed benzylic C-N bond (which can occur with aggressive Pd/C catalytic hydrogenation).

  • Cyclization: Heat the mixture to 80 °C for 2 hours. The newly formed aniline will act as an internal nucleophile, attacking proximal electrophilic centers (such as an ester or amide on the original amine fragment) to form a cyclic system[6].

  • Isolation: Filter the mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, neutralize with saturated NaHCO3​ , and extract with Dichloromethane.

References

  • 1-methyl-2-nitrobenzene | Sigma-Aldrich. sigmaaldrich.com.

  • Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. nih.gov. 1

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. acs.org. 2

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. instras.com. 3

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. researchgate.net. 4

  • Termination of DNA synthesis by N6-alkylated, not 3′-O-alkylated, photocleavable 2′-deoxyadenosine triphosphates. nih.gov. 7

  • 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. orgsyn.org.5

  • United States Patent US 7,741,317 B2. googleapis.com. 6

Sources

Application Note: Photoremovable Protecting Group Strategies Using 1-(Bromomethyl)-4-methyl-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The precise spatial and temporal control of molecular activity is a cornerstone of modern chemical biology, drug delivery, and solid-phase synthesis. Photoremovable protecting groups (PRPGs) offer a non-invasive, reagent-free method to "cage" functional groups, rendering them inactive until exposed to specific wavelengths of light.

Among the most robust PRPGs is the o-nitrobenzyl (ONB) class. Specifically, 1-(bromomethyl)-4-methyl-2-nitrobenzene (also known as 4-methyl-2-nitrobenzyl bromide) serves as a highly efficient alkylating agent for the protection of carboxylic acids, amines, phenols, and phosphates. The strategic inclusion of a methyl group at the 4-position of the aromatic ring provides a subtle electron-donating effect. This modification slightly red-shifts the absorption profile compared to the unsubstituted parent compound, while avoiding the severe drop in quantum yield often observed with heavily substituted derivatives (such as 4,5-dimethoxy-2-nitrobenzyl, NVOC) 1.

Mechanistic Principles of Photodeprotection

The photolytic cleavage of o-nitrobenzyl derivatives is governed by a well-characterized photochemical pathway known as a Norrish Type II-like reaction 2.

Upon irradiation with UV-A light (typically 365 nm), the nitro group is excited to a triplet state ( n→π∗ ). This excited state triggers a 1,5-hydrogen atom transfer (HAT) from the adjacent benzylic carbon, generating a transient 1,4-diradical that rapidly collapses into an aci-nitro intermediate 3. Subsequent cyclization forms a hemiacetal-like structure, which ultimately collapses in the dark to release the free functional payload and a 4-methyl-2-nitrosobenzaldehyde byproduct.

Mechanism A Caged Substrate (o-Nitrobenzyl Ether) B Excited Triplet State (n → π*) A->B UV-A (365 nm) C aci-Nitro Intermediate B->C 1,5-H Shift D Cyclic Hemiacetal Intermediate C->D Rearrangement E Free Payload (Target Molecule) D->E Cleavage F Nitrosobenzaldehyde Byproduct D->F Cleavage

Mechanistic pathway of o-nitrobenzyl photodeprotection via Norrish Type II-like hydrogen abstraction.

Comparative Photophysical Data

When designing a photocleavable system, researchers must balance the desire for red-shifted absorption (to minimize UV damage to biological tissues) with the quantum yield of the cleavage event. Extending conjugation often severely depresses the quantum yield 4. The 4-methyl derivative provides an optimal middle ground.

Table 1: Photophysical Properties of Selected o-Nitrobenzyl Protecting Groups

Protecting GroupAbsorbance Max ( λmax​ )Optimal Cleavage WavelengthRelative Cleavage EfficiencyByproduct Reactivity
Unsubstituted ONB~260 nm300 - 350 nmBaseline (1.0x)High (Nitrosobenzaldehyde)
4-Methyl-2-nitrobenzyl ~270 nm 350 - 365 nm ~1.2x High (4-Me-Nitrosobenzaldehyde)
4,5-Dimethoxy-2-nitrobenzyl (NVOC)~346 nm365 - 420 nm~0.5x (Lower Quantum Yield)Moderate
α -Methyl-2-nitrobenzyl~260 nm300 - 365 nm~5.0xLow (Nitrosoacetophenone)

(Data synthesized from comparative polymer network and photolabile group studies 4, 5.)

Experimental Protocols

The following self-validating protocols detail the end-to-end process of protecting a target molecule (using a carboxylic acid as a model) and subsequently releasing it via photolysis.

Protocol A: Caging (Protection) of Carboxylic Acids
  • Preparation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.0 eq, e.g., 1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq).

    • Causality: Cs₂CO₃ is a mild, bulky base that deprotonates the acid to form a highly nucleophilic cesium carboxylate. This accelerates the subsequent Sₙ2 displacement without risking the epimerization of sensitive chiral centers (e.g., in peptide synthesis).

  • Alkylation: Shield the reaction vessel from ambient light using aluminum foil. Add 1-(bromomethyl)-4-methyl-2-nitrobenzene (1.2 eq) dropwise or in small portions.

    • Causality: The bromide derivative is utilized over the chloride equivalent because bromide is a superior leaving group, allowing the alkylation to proceed cleanly at room temperature, preventing thermal degradation of the substrate.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress via LC-MS or TLC until the starting material is entirely consumed.

  • Workup & Purification: Quench the reaction with deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure o-nitrobenzyl ester.

Protocol B: Photolytic Uncaging (Deprotection)
  • Sample Preparation: Dissolve the caged compound in a UV-transparent solvent system (e.g., Methanol, PBS buffer, or a MeCN/H₂O mixture) to a final concentration of 1-10 mM.

    • Causality: High concentrations can lead to an "internal filter effect," where the cleaved byproduct absorbs the incident light, drastically reducing the quantum yield and stalling the reaction 1.

  • Degassing: Bubble the solution with Argon or Nitrogen gas for 15-30 minutes.

    • Causality: Dissolved oxygen can quench the excited triplet state of the nitrobenzyl group, halting the Norrish Type II mechanism. Furthermore, oxygen can oxidize the nitroso byproduct into highly absorbing azoxy compounds, exacerbating the internal filter effect.

  • Scavenger Addition: Add 5-10 equivalents of a scavenger such as Dithiothreitol (DTT) or semicarbazide.

    • Causality: The photolysis generates 4-methyl-2-nitrosobenzaldehyde. Nitroso compounds are highly electrophilic and can react with newly freed primary amines (forming Schiff bases) or act as competitive UV absorbers. Scavengers covalently trap this byproduct, ensuring a clean, self-validating release of the payload.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a 365 nm UV-A light source. Irradiate for 10-30 minutes, depending on the specific substrate and lamp power.

  • Isolation: Concentrate the reaction mixture and isolate the free payload via standard analytical or preparative techniques (e.g., preparative HPLC).

Workflow cluster_0 Phase 1: Protection (Caging) cluster_1 Phase 2: Photolysis (Uncaging) N1 Dissolve Target Molecule in Anhydrous DMF N2 Add Cs2CO3 & 4-Me-2-NB Bromide N1->N2 N3 Stir at RT in Dark Monitor via LC-MS N2->N3 N4 Purify Caged Compound (Chromatography) N3->N4 N5 Prepare 1-10 mM Solution in Buffer/Solvent N4->N5 Proceed to Application N6 Degas with Argon (15-30 mins) N5->N6 N7 Irradiate at 365 nm Add DTT Scavenger N6->N7 N8 Isolate Free Payload & Analyze N7->N8

End-to-end experimental workflow for the protection and photolytic cleavage of target molecules.

References

  • BenchChem. "Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups." BenchChem Protocols.
  • ACS Publications. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews.
  • Beilstein Journals. "Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis." Beilstein Journal of Organic Chemistry.
  • Chemistry - A European Journal. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Wiley Online Library.
  • PubMed Central (PMC). "Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks." National Institutes of Health.

Sources

Application Note: 1-(Bromomethyl)-4-methyl-2-nitrobenzene in the Development of Specialty Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stimuli-responsive "smart" materials has revolutionized targeted drug delivery, tissue engineering, and advanced microelectronics. At the core of many photo-responsive specialty polymers is 1-(bromomethyl)-4-methyl-2-nitrobenzene (CAS No. 503856-32-4)[1]. This bifunctional building block combines a highly reactive benzylic bromide—ideal for nucleophilic substitution—with a photolabile o-nitrobenzyl core. The addition of the 4-methyl group acts as an electron-donating moiety, subtly red-shifting the absorption spectrum and tuning the photolysis kinetics compared to unsubstituted derivatives[2]. This guide details the mechanistic foundations and provides self-validating protocols for integrating this molecule into advanced polymer architectures.

Mechanistic Foundations: The Photochemical Trigger

The utility of 1-(bromomethyl)-4-methyl-2-nitrobenzene in polymer chemistry relies entirely on its ability to act as a light-triggered switch. When conjugated to a polymer backbone (e.g., via an ester or ether linkage), the o-nitrobenzyl group undergoes a Norrish Type II photocleavage upon irradiation with UV-A light (typically 345–365 nm)[3],[2].

Mechanistically, the incident photon excites the nitro group, breaking the N=O π-bond to form a diradical excited state[3]. This diradical abstracts a proton from the adjacent benzylic carbon, generating a transient aci-nitro intermediate[4]. Subsequent rearrangement leads to the cleavage of the ester/ether bond, releasing the native polymer (e.g., a free carboxylic acid) and an o-nitrosobenzaldehyde byproduct[4]. In specialty polymers, this sudden generation of polar/ionizable groups triggers macroscopic changes, such as micelle disassembly or polymer dissolution[5],[6].

Mechanism A Polymer-Conjugated o-Nitrobenzyl Ester B Photon Absorption (hv ~ 365 nm) A->B C Diradical Excited State B->C D H-Abstraction (Norrish Type II) C->D E Aci-Nitro Intermediate D->E F Rearrangement & Cleavage E->F G Released Polymer (Free Carboxyl) F->G H o-Nitroso Byproduct F->H

Fig 1. Norrish Type II photocleavage mechanism of o-nitrobenzyl esters.

Protocol I: Synthesis of Photo-Responsive Amphiphilic Block Copolymers

Application: Light-triggered drug delivery vehicles (micelles/vesicles)[6]. Objective: Conjugate 1-(bromomethyl)-4-methyl-2-nitrobenzene to the poly(acrylic acid) (PAA) block of a PEG-b-PAA copolymer, converting the hydrophilic PAA block into a hydrophobic, photo-cleavable core.

Step-by-Step Methodology
  • Polymer Dissolution: Dissolve 1.0 g of PEG-b-PAA in 20 mL of anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask.

    • Causality: DMF is a polar aprotic solvent. It effectively solvates both the highly polar PAA backbone and the hydrophobic bromide without hydrogen-bonding to the carboxylate nucleophile, thereby maximizing the SN2 reaction rate.

  • Base Activation: Add 1.5 equivalents (relative to carboxylic acid repeating units) of anhydrous Potassium Carbonate (K2CO3). Stir for 30 minutes.

    • Causality: K2CO3 is a mild, heterogeneous base. It deprotonates the carboxylic acid (pKa ~ 4.5) to form a highly reactive carboxylate nucleophile, but is mild enough to prevent base-catalyzed degradation or chain scission of the polymer backbone.

  • Nucleophilic Substitution: Wrap the flask entirely in aluminum foil to exclude ambient light. Dropwise, add 1.2 equivalents of 1-(bromomethyl)-4-methyl-2-nitrobenzene dissolved in 5 mL of DMF.

  • Reaction: Stir the mixture at 50°C for 24 hours.

    • Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the polymer coil, ensuring a high degree of substitution (DS).

  • Purification: Filter the unreacted K2CO3. Precipitate the filtrate into cold diethyl ether. Recover the polymer via centrifugation, redissolve in THF, and dialyze against deionized water for 48 hours (MWCO 3.5 kDa) in the dark. Lyophilize to obtain the dry polymer.

Self-Validation & QC
  • Chemical Validation (1H-NMR): Dissolve the product in DMSO-d6. The protocol is validated if the benzylic -CH2Br protons (originally at ~4.6 ppm) disappear, and new ester -CH2-O- protons appear at ~5.3–5.5 ppm[5]. The integration ratio of the PEG block to the new benzylic protons dictates the exact Degree of Substitution.

  • Functional Validation (DLS): Disperse the polymer in water. Dynamic Light Scattering (DLS) should confirm self-assembly into micelles (typically 50–100 nm). Upon 365 nm irradiation for 10 minutes, DLS should show complete micelle dissociation (loss of the scattering peak)[6].

Workflow S1 1. Dissolve PEG-b-PAA in anhydrous DMF S2 2. Add K2CO3 (Deprotonate COOH) S1->S2 S3 3. Add 4-Me-o-NB Bromide (SN2 Esterification) S2->S3 S4 4. Dialysis & Lyophilization (Remove unreacted monomer) S3->S4 S5 5. Aqueous Self-Assembly (Form Micelles) S4->S5 S6 6. UV Irradiation (Triggered Disassembly) S5->S6

Fig 2. Workflow for synthesizing and assembling photo-responsive polymeric micelles.

Protocol II: Formulation of Positive-Tone Photo-Patternable Polyimides

Application: High-resolution photoresists for semiconductor packaging and microelectronics[5]. Objective: Esterify a base-soluble poly(amic acid) (PAA) or carboxylic-acid containing polyimide to render it insoluble in aqueous base developers until exposed to UV light.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve the base-soluble polyimide precursor in N-Methyl-2-pyrrolidone (NMP) to a 15 wt% solution.

    • Causality: NMP is the industry standard for polyimides due to its high boiling point and exceptional solvating power for rigid, aromatic polymer backbones.

  • Homogeneous Deprotonation: Add Triethylamine (TEA) (1.1 eq per COOH group) and stir for 1 hour at room temperature.

    • Causality: Unlike heterogeneous K2CO3 used in Protocol I, TEA is a soluble organic base. It allows for rapid, room-temperature esterification in NMP, which is critical to avoid premature thermal imidization or crosslinking of the polyimide precursor[5].

  • Esterification: Under dark conditions, add 1-(bromomethyl)-4-methyl-2-nitrobenzene (1.1 eq). Stir at room temperature for 12 hours.

  • Precipitation: Pour the viscous solution into vigorously stirred methanol/water (80:20) to precipitate the functionalized polymer. Wash thoroughly with methanol and dry under vacuum at 40°C.

Self-Validation & QC
  • Chemical Validation (FTIR): Perform Attenuated Total Reflectance (ATR) FTIR. The protocol is successful if a sharp ester carbonyl stretch appears at ~1730 cm⁻¹ and the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) is significantly attenuated[5].

  • Lithographic Validation: Spin-coat the polymer onto a silicon wafer. Expose to 365 nm UV light through a photomask. Develop in 0.26N Tetramethylammonium hydroxide (TMAH). Only the UV-exposed regions should dissolve, yielding a positive micro-pattern[5].

Comparative Photochemical Properties

To assist in material selection, the following table summarizes the quantitative photochemical properties of various o-nitrobenzyl derivatives used in specialty polymer synthesis. The 4-methyl substitution provides a measurable kinetic advantage over unsubstituted variants[2].

Photolabile GroupAbsorption Max (nm)Cleavage MechanismRelative Cleavage RatePrimary Application
Unsubstituted o-NB ~320–340Norrish Type II1.0x (Baseline)General protecting groups
4-Methyl-o-NB ~340–350Norrish Type II~1.2xSpecialty polymers / Micelles
4,5-Dimethoxy-o-NB ~350–365Norrish Type II~2.5xDeep-UV Photoresists
p-Hydroxyphenacyl ~280–300Photo-FavorskiiVery FastBiological caged compounds

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(Bromomethyl)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield, purity, or regioselectivity issues during the synthesis of 1-(bromomethyl)-4-methyl-2-nitrobenzene (CAS: 503856-32-4).

Historically, many chemists attempt to synthesize this building block via the direct Wohl-Ziegler radical bromination of 1,4-dimethyl-2-nitrobenzene (2-nitro-p-xylene). However, this route is notorious for producing complex mixtures and incorrect regioisomers. Below, we dissect the mechanistic causality behind these failures and provide a field-proven, high-yield alternative protocol.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my NBS/AIBN bromination of 1,4-dimethyl-2-nitrobenzene yield mostly the wrong regioisomer?

The Causality: The failure lies in the inherent electronic and steric environment of your starting material. In a Wohl-Ziegler bromination, the rate-determining step is the abstraction of a benzylic hydrogen by an electrophilic radical (typically the bromine radical, Br•).

Your starting material, 1,4-dimethyl-2-nitrobenzene, has two competing methyl groups:

  • The C1-Methyl (Target): Located ortho to the nitro group.

  • The C4-Methyl: Located meta to the nitro group.

The nitro group (-NO₂) is powerfully electron-withdrawing via both inductive (-I) and resonance (-M) effects. Because the transition state of hydrogen abstraction is electron-deficient, the strong -I effect of the adjacent ortho-nitro group severely destabilizes the formation of the C1-benzylic radical. Conversely, the C4-methyl group is further away (meta), experiencing significantly less electronic deactivation and steric hindrance. Consequently, hydrogen abstraction occurs preferentially at C4, yielding 4-(bromomethyl)-1-methyl-2-nitrobenzene (CAS: 74101-68-1) as the major product[1][2].

Q2: Can I optimize the Wohl-Ziegler reaction conditions to favor the C1-methyl group?

The Reality: No practical optimization will invert this inherent regioselectivity. While switching to highly polar, non-coordinating solvents (e.g., benzotrifluoride) or altering the radical initiator (e.g., Benzoyl Peroxide instead of AIBN) can slightly alter the isomer ratio, the electronic deactivation of the C1-methyl group is an insurmountable thermodynamic and kinetic barrier[3]. Furthermore, pushing the reaction with excess N-Bromosuccinimide (NBS) and heat will only lead to over-oxidation, producing dibrominated species (e.g., 1,4-bis(bromomethyl)-2-nitrobenzene)[4].

Q3: What is the recommended alternative synthetic route for high yield and absolute regiocontrol?

The Solution: To achieve >95% regiochemical purity, you must abandon direct radical bromination and adopt a de novo directed synthesis. The industry-standard approach is a two-step sequence starting from 4-methyl-2-nitrobenzoic acid [5][6]:

  • Chemoselective Reduction: Borane-tetrahydrofuran (BH₃·THF) reduces the carboxylic acid to a primary alcohol, leaving the reducible nitro group perfectly intact.

  • Halogenation: The resulting (4-methyl-2-nitrophenyl)methanol is subjected to an Appel reaction (CBr₄/PPh₃) or treated with Phosphorus tribromide (PBr₃) to yield the target benzyl bromide[7].

Part 2: Pathway Visualizations

G SM 1,4-Dimethyl-2-nitrobenzene (2-Nitro-p-xylene) RadicalC4 C4-Methyl Radical (Meta to NO2) Electronically Favored SM->RadicalC4 NBS / AIBN Fast H-abstraction RadicalC1 C1-Methyl Radical (Ortho to NO2) Sterically & Electronically Hindered SM->RadicalC1 NBS / AIBN Slow H-abstraction ProdC4 4-(Bromomethyl)-1-methyl-2-nitrobenzene (MAJOR PRODUCT) RadicalC4->ProdC4 Br• transfer ProdC1 1-(Bromomethyl)-4-methyl-2-nitrobenzene (MINOR PRODUCT / TARGET) RadicalC1->ProdC1 Br• transfer

Diagram 1: Mechanistic divergence in the radical bromination of 1,4-dimethyl-2-nitrobenzene.

G Step1 4-Methyl-2-nitrobenzoic acid Step2 (4-Methyl-2-nitrophenyl)methanol Step1->Step2 BH3·THF Chemoselective Reduction 0 °C to RT Step3 1-(Bromomethyl)-4-methyl-2-nitrobenzene (Target Molecule) Step2->Step3 PBr3 or CBr4/PPh3 Appel Reaction DCM, 0 °C

Diagram 2: Optimized two-step directed synthesis workflow for absolute regiocontrol.

Part 3: Quantitative Data Comparison

The table below summarizes why the directed synthesis is the superior choice for scale-up and purity.

MetricDirect Radical Bromination (NBS/AIBN)Directed Synthesis (Reduction/Bromination)
Starting Material 1,4-Dimethyl-2-nitrobenzene4-Methyl-2-nitrobenzoic acid
Regioselectivity Poor (< 20% target isomer)Absolute (100% target isomer)
Overall Yield 10 - 15% (after difficult chromatography)85 - 90% (over two steps)
Primary Impurities 4-(bromomethyl) isomer, dibromidesUnreacted alcohol, triphenylphosphine oxide
Scalability Low (Exothermic, complex purification)High (Standard robust transformations)

Part 4: Experimental Protocols (Self-Validating Systems)

The following methodologies utilize self-validating checkpoints (e.g., gas evolution, TLC indicators) to ensure the reaction is proceeding correctly at each stage.

Protocol A: Chemoselective Reduction to (4-Methyl-2-nitrophenyl)methanol

This step leverages the electrophilic nature of Borane to reduce the electron-rich carboxylic acid while ignoring the electron-deficient nitro group[6][8].

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a pressure-equalizing dropping funnel.

  • Dissolution: Charge the flask with 4-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol) and anhydrous THF (100 mL). Cool the yellow solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add BH₃·THF complex (1.0 M in THF, 83.0 mL, 83.0 mmol, 1.5 equiv.) dropwise over 30 minutes.

    • Self-Validation Checkpoint: You will observe immediate and vigorous effervescence (H₂ gas evolution). The rate of addition must be controlled to manage this gas evolution.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench by adding methanol (20 mL) dropwise until gas evolution ceases. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and 1M HCl (100 mL). Wash the organic layer with saturated NaHCO₃ (100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate to afford the intermediate alcohol as a pale yellow solid. (Expected yield: >95%).

Protocol B: Conversion to 1-(Bromomethyl)-4-methyl-2-nitrobenzene

Using PBr₃ ensures a clean Sₙ2 displacement of the activated hydroxyl group without disturbing the aromatic ring.

  • Setup: In a 250 mL round-bottom flask under argon, dissolve the crude (4-methyl-2-nitrophenyl)methanol (8.5 g, 50.8 mmol) in anhydrous Dichloromethane (DCM, 85 mL). Cool to 0 °C.

  • Halogenation: Add Phosphorus tribromide (PBr₃) (1.9 mL, 20.3 mmol, 0.4 equiv.) dropwise via syringe.

    • Self-Validation Checkpoint: The reaction mixture may turn slightly cloudy. TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the polar alcohol spot (lower Rf) and the appearance of a new, less polar UV-active spot (higher Rf) within 2 hours.

  • Workup: Carefully pour the reaction mixture into crushed ice (100 g). Extract the aqueous layer with DCM (2 x 50 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL). Caution: Vent the separatory funnel frequently as CO₂ gas will be generated from residual acid.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Pass the crude residue through a short pad of silica gel (eluting with 10% EtOAc in Hexanes) to remove inorganic phosphorus residues. Evaporation yields the pure 1-(bromomethyl)-4-methyl-2-nitrobenzene as a crystalline solid. (Expected yield: 85-90%).

References

  • Sigma-Aldrich. 1-(Bromomethyl)-4-methyl-2-nitrobenzene Product Page. Retrieved from

  • PubChem. 4-(Bromomethyl)-1-methyl-2-nitrobenzene | C8H8BrNO2 | CID 12623674. National Center for Biotechnology Information. Retrieved from 2

  • Google Patents. WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors (Details reduction of 4-methyl-2-nitrobenzoic acid). Retrieved from 7

  • Google Patents. JP2010539217A - Compounds having activity at the M1 receptor and their use as medicaments (Details Borane-THF reduction protocols). Retrieved from 6

  • Benchchem. 4-(Bromomethyl)-2-nitrobenzoic acid - Regioselective Pathways. Retrieved from 3

Sources

Technical Support Center: Optimizing Benzylic Bromination of Nitrotoluenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for radical benzylic bromination. Nitrotoluenes (such as p-nitrotoluene and o-nitrotoluene) present a notorious synthetic challenge: the strongly electron-withdrawing nitro (-NO₂) group severely deactivates the benzylic position[1]. This raises the activation energy required for hydrogen abstraction, leading to sluggish kinetics, incomplete conversions, and a high propensity for over-bromination[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help researchers and drug development professionals optimize their Wohl-Ziegler bromination workflows.

Mechanistic Workflow & The "Goldfinger" Bottleneck

To troubleshoot effectively, one must understand the underlying kinetics. Modern kinetic studies confirm that the reaction follows the Goldfinger mechanism [2]. N-Bromosuccinimide (NBS) is not the direct brominating agent; rather, it reacts with trace HBr to generate a low, steady-state concentration of molecular bromine (Br₂), which acts as the active species[2]. The critical bottleneck is the hydrogen abstraction from the electron-poor nitrotoluene substrate.

GoldfingerMechanism NBS NBS + HBr (Bromine Reservoir) Br2 Molecular Bromine (Br2) Active Brominating Agent NBS->Br2 Ionic Reaction Init Initiation (AIBN / hν) Br2 ➔ 2Br• Br2->Init Homolysis HAbst Rate-Determining Step NO2-Ar-CH3 + Br• ➔ NO2-Ar-CH2• + HBr Init->HAbst Br• Prod Propagation & Product NO2-Ar-CH2• + Br2 ➔ NO2-Ar-CH2Br + Br• HAbst->Prod Benzyl Radical Prod->HAbst Br• Regeneration Dibromo Over-Bromination (Impurity) NO2-Ar-CH2Br + Br• ➔➔ NO2-Ar-CHBr2 Prod->Dibromo Excess Br2

Figure 1: Goldfinger radical chain mechanism for benzylic bromination of nitrotoluenes.

Frequently Asked Questions & Troubleshooting

Q1: My nitrotoluene substrate shows very low conversion compared to standard toluene. How can I accelerate the reaction? Causality & Insight: The electron-poor nature of nitrotoluene makes the C-H bond abstraction by the electrophilic bromine radical (Br•) highly unfavorable[1]. Furthermore, molecular bromine has a boiling point of 59 °C. At typical reaction temperatures (e.g., 80 °C), Br₂ can escape into the reactor headspace (acting as a "bromine sink"), prematurely terminating the chain reaction[2]. Solution:

  • Optimize the Initiator: Switch from Benzoyl Peroxide (BPO) to 2,2′-Azobis(isobutyronitrile) (AIBN). AIBN provides a more consistent radical flux at 75–85 °C without the oxidative side reactions associated with peroxides[3][4]. Alternatively, utilize visible light (e.g., 405 nm LEDs) to ensure continuous, temperature-independent radical initiation[5][6].

  • Reactor Engineering: Ensure the reactor is tightly sealed or equipped with a highly efficient reflux condenser to prevent the active Br₂ species from escaping into the gas phase[2].

Q2: How can I replace toxic Carbon Tetrachloride (CCl₄) without losing regioselectivity? Causality & Insight: CCl₄ is internationally banned for industrial use under the Montreal Protocol due to its ozone-depleting properties[5]. It was historically favored because it lacks abstractable hydrogens and is non-polar, which suppresses unwanted ionic ring-bromination. Solution:

  • (Trifluoromethyl)benzene (PhCF₃): The most robust drop-in replacement. It is chemically inert to bromine radicals, possesses a suitable boiling point (102 °C), and maintains high benzylic selectivity[4].

  • Methyl Acetate (MeOAc): An excellent, environmentally benign alternative that performs well under photochemical or microwave-assisted conditions[7].

  • Acetonitrile (MeCN): Highly effective for continuous-flow photochemical setups[5]. Caution: Ensure strict anhydrous conditions, as trace moisture in highly polar solvents can promote ionic aromatic substitution.

Q3: I am getting a frustrating mixture of unreacted starting material, mono-bromide, and di-bromide. How do I maximize the mono-bromide yield? Causality & Insight: Over-bromination occurs when the concentration of Br₂ spikes (e.g., from bulk batch addition of NBS). Because the rate-determining step for nitrotoluene is so slow, excess Br₂ outpaces the initial abstraction and begins reacting with the already-formed mono-bromide, which is slightly more reactive than the starting material[2]. Solution:

  • Method A (Kinetic Control): Implement continuous or slow portion-wise addition of NBS. This maintains a very low, steady-state concentration of Br₂ relative to the high concentration of nitrotoluene, driving the kinetics toward mono-bromination[2].

  • Method B (The Amgen Reductive Work-Around): Accept the formation of the di-bromide impurity. After driving the bromination to complete consumption of the starting material, treat the crude mixture with a mild reducing agent like diethyl phosphite and a base. This selectively reduces the di-bromide back to the desired mono-bromide, drastically simplifying purification and boosting the overall assay yield to >90%[2][6].

Quantitative Data: Solvent & Condition Comparison
SolventInitiator / ActivationTypical Temp (°C)Mono-Bromide SelectivityEnvironmental ProfileKey Operational Notes
CCl₄ AIBN or BPO76–80ModerateCritical Hazard Historical baseline; banned for industrial use due to high toxicity and ozone depletion[5].
PhCF₃ AIBN80–85HighModerate (Low toxicity)Best drop-in replacement for CCl₄; excellent inertness and thermal profile[4].
MeOAc Light (hν) / Microwave60–70HighGreen Requires photochemical or microwave setup; avoids toxic halogenated solvents[7].
MeCN LEDs (405 nm)25–40Very High (in Flow)ModerateIdeal for continuous flow; requires strict anhydrous conditions to prevent ionic pathways[5][6].
Validated Experimental Protocols
Protocol A: Green Batch Bromination using (Trifluoromethyl)benzene (PhCF₃)

Objective: Synthesize 4-nitrobenzyl bromide from p-nitrotoluene avoiding CCl₄.

  • Preparation: In a flame-dried, round-bottom flask equipped with a highly efficient reflux condenser, dissolve p-nitrotoluene (1.0 equiv) in anhydrous PhCF₃ to achieve a 0.2 M concentration[4].

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equiv). Self-Validation Check: Ensure the NBS is freshly recrystallized from water to remove excess succinimide and trace Br₂ impurities that cause batch-to-batch kinetic variability[6].

  • Initiation: Add AIBN (0.05 equiv)[4].

  • Reaction: Heat the mixture to 85 °C under a nitrogen atmosphere. Monitor the reaction via TLC or GC-MS. If the reaction stalls before full conversion, add a supplementary 0.02 equiv of AIBN.

  • Workup: Once complete, cool the mixture to 0 °C to precipitate the succinimide byproduct. Filter the suspension, wash the filter cake with cold PhCF₃, and concentrate the filtrate under reduced pressure to yield the crude product[4].

Protocol B: Telescoped Bromination & Selective Reduction (Amgen Protocol)

Objective: Maximize mono-bromide yield from a recalcitrant nitrotoluene by chemically rescuing over-brominated byproducts.

  • Bromination: Perform the radical bromination as described in Protocol A, but use 1.5 equiv of NBS to intentionally drive the reaction to full consumption of the starting material. This will result in a mixture of mono- and di-bromide[2].

  • Solvent Swap: Concentrate the crude mixture under reduced pressure and redissolve the residue in a mixture of toluene and methanol (approx. 10:1 v/v)[6].

  • Reduction: To the solution, add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) followed by diethyl phosphite (0.46 equiv relative to the initial nitrotoluene substrate)[6].

  • Incubation: Stir the mixture at 40 °C for 3 hours. The diethyl phosphite will selectively reduce the di-brominated impurity back to the mono-brominated product[6].

  • Isolation: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the highly pure mono-bromide in >90% assay yield[6].

References
  • Caille, S. et al. "Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate." Organic Process Research & Development (2020).[Link]

  • Scientific Update. "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon." (2022).[Link]

  • Chassaing, C. et al. "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene." European Journal of Organic Chemistry (2006).[Link]

  • RSC Publishing. "Carbon tetrachloride free benzylic brominations of methyl aryl halides." Green Chemistry (2003).[Link]

  • PMC. "A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor." Scientific Reports (2024).[Link]

  • Chemistry Steps. "Benzylic Bromination." (2024).[Link]

  • Multichem Exports. "n-Bromosuccinimide (NBS) Industrial Uses."[Link]

Sources

Technical Support Center: Alkylation with 1-(Bromomethyl)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 1-(bromomethyl)-4-methyl-2-nitrobenzene in alkylation reactions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic strategies. Our focus is on preventing the pervasive issue of over-alkylation, ensuring high yields of your desired mono-alkylated product.

I. Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem with 1-(bromomethyl)-4-methyl-2-nitrobenzene?

A1: Over-alkylation is a common side reaction where the intended product of a single alkylation reacts further with the alkylating agent. In the context of using 1-(bromomethyl)-4-methyl-2-nitrobenzene, a primary amine, for example, once mono-alkylated, can become more nucleophilic and react again to form secondary and even tertiary amines.[1] This "runaway" reaction leads to a mixture of products, reducing the yield of the desired compound and complicating purification.[1]

Q2: What are the key factors that influence the extent of over-alkylation?

A2: Several factors can contribute to over-alkylation. These include the inherent reactivity of the substrate and the mono-alkylated product, the stoichiometry of the reactants, the choice of base and solvent, the reaction temperature, and the rate of addition of the alkylating agent.[2]

Q3: How does the choice of base impact the reaction?

A3: The base is critical for deprotonating the nucleophile (e.g., an amine or a phenol) to make it reactive.[3] Stronger bases can lead to a higher concentration of the reactive nucleophile, which can sometimes accelerate the rate of both the desired reaction and over-alkylation.[3] The choice of base can significantly influence the reaction rate and yield.[3]

Q4: What is the role of the solvent in controlling over-alkylation?

A4: The solvent plays a crucial role in solvating the reacting species and influencing their reactivity.[4] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often recommended for alkylation reactions as they can enhance the nucleophilicity of the deprotonated substrate.[3] However, the choice of solvent can also affect the solubility of the reactants and products, which can in turn influence the reaction outcome.[4]

Q5: Are there alternative strategies to direct alkylation that can prevent over-alkylation?

A5: Yes, several alternative methods can be employed. For the synthesis of primary amines, the Gabriel synthesis is a classic method that effectively prevents over-alkylation by using a phthalimide protecting group.[1] Reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is another highly selective method for preparing secondary and tertiary amines.[5][6] Protecting group strategies can also be used to temporarily block reactive sites and prevent unwanted side reactions.[5]

II. Troubleshooting Guide: Over-alkylation

This section provides a structured approach to diagnosing and resolving issues with over-alkylation in your experiments.

Problem: Significant formation of di- or poly-alkylated products observed by TLC, LC-MS, or NMR.
Logical Workflow for Troubleshooting

troubleshooting_workflow start Over-alkylation Observed check_stoichiometry Step 1: Verify Stoichiometry (Is a large excess of the nucleophile being used?) start->check_stoichiometry adjust_addition Step 2: Modify Addition of Alkylating Agent (Is it being added too quickly?) check_stoichiometry->adjust_addition If stoichiometry is correct lower_temp Step 3: Adjust Reaction Temperature (Is the reaction too warm?) adjust_addition->lower_temp If slow addition is not sufficient change_base Step 4: Re-evaluate Base (Is the base too strong or too much?) lower_temp->change_base If temperature control is ineffective change_solvent Step 5: Consider Solvent Effects (Is the solvent promoting over-alkylation?) change_base->change_solvent If base modification fails alternative_strategy Step 6: Explore Alternative Strategies (Is direct alkylation the best approach?) change_solvent->alternative_strategy If solvent change is unsuccessful solution Mono-alkylation Achieved alternative_strategy->solution

Caption: A step-by-step workflow for troubleshooting over-alkylation.

Detailed Troubleshooting Steps & Rationale
Step 1: Verify and Adjust Stoichiometry
  • Possible Cause: An insufficient excess of the nucleophile (the species being alkylated) relative to 1-(bromomethyl)-4-methyl-2-nitrobenzene can lead to the newly formed mono-alkylated product competing for the remaining alkylating agent.

  • Recommended Solution & Rationale:

    • Increase the excess of the nucleophile (e.g., to 5-10 equivalents). This statistically favors the reaction of the alkylating agent with the starting nucleophile over the mono-alkylated product.[1] While this may not be ideal for atom economy, it can be a quick and effective solution.[2]

    • Conversely, in some cases, using the nucleophile as the limiting reagent can be effective if the mono-alkylated product is significantly less reactive than the starting material.

ParameterRecommended AdjustmentRationale
Nucleophile:Alkylating Agent Ratio Increase to > 5:1Statistically favors reaction with the starting nucleophile.[1]
Step 2: Modify the Addition of the Alkylating Agent
  • Possible Cause: Adding 1-(bromomethyl)-4-methyl-2-nitrobenzene all at once can create a high local concentration, increasing the likelihood of it reacting with the already formed mono-alkylated product.[1]

  • Recommended Solution & Rationale:

    • Add the alkylating agent dropwise or via a syringe pump over an extended period.[1] This maintains a low concentration of the alkylating agent throughout the reaction, giving the starting nucleophile a better chance to react before the product does.

Step 3: Adjust Reaction Temperature
  • Possible Cause: Higher reaction temperatures increase the rates of all reactions, including the undesired over-alkylation.

  • Recommended Solution & Rationale:

    • Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C). This can help to control the reaction rate and may favor the desired mono-alkylation, especially if the activation energy for the second alkylation is higher.[7]

Step 4: Re-evaluate the Base
  • Possible Cause: A very strong base can lead to a high concentration of the deprotonated nucleophile, which might be too reactive and lead to poor selectivity.

  • Recommended Solution & Rationale:

    • Consider using a milder base. For example, if you are using sodium hydride (NaH), you could try potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA). Weaker bases can lead to a lower equilibrium concentration of the reactive nucleophile, potentially slowing down the over-alkylation reaction more than the desired first alkylation.

BaseRelative StrengthCommon Applications
Sodium Hydride (NaH)StrongDeprotonation of alcohols, phenols, and amides.
Potassium Carbonate (K₂CO₃)ModerateAlkylation of phenols and amines.[6]
Triethylamine (TEA)WeakAcid scavenger in reactions involving acyl chlorides or sulfonyl chlorides.
Step 5: Consider Solvent Effects
  • Possible Cause: The solvent can influence the nucleophilicity of the reacting species and the solubility of intermediates, which can affect the reaction pathway.[4]

  • Recommended Solution & Rationale:

    • If using a highly polar aprotic solvent like DMF or DMSO, which strongly promotes Sₙ2 reactions, consider switching to a less polar solvent like THF or acetonitrile.[3] This may temper the reactivity of the system and improve selectivity.

Step 6: Explore Alternative Synthetic Strategies
  • Possible Cause: For some substrates, direct alkylation is inherently difficult to control.

  • Recommended Solution & Rationale:

    • For Primary Amines: The Gabriel Synthesis is an excellent choice as it is specifically designed to produce primary amines without over-alkylation.[1]

    • For Secondary Amines: Reductive amination of an aldehyde with a primary amine is a highly selective and reliable method.[5]

    • Protecting Groups: If the nucleophile has multiple reactive sites, consider using a protecting group to temporarily block the site you don't want to react.[5] Common protecting groups for amines include Boc and Cbz.[5]

reaction_schemes cluster_direct_alkylation Direct Alkylation cluster_gabriel_synthesis Gabriel Synthesis RNH2 R-NH2 RNH_Alkyl Mono-alkylated Product RNH2->RNH_Alkyl + Alkyl Halide AlkylHalide 1-(bromomethyl)-4-methyl-2-nitrobenzene RN_Alkyl2 Di-alkylated Product RNH_Alkyl->RN_Alkyl2 + Alkyl Halide (Over-alkylation) Phthalimide Potassium Phthalimide N_AlkylPhthalimide N-Alkylphthalimide Phthalimide->N_AlkylPhthalimide + Alkyl Halide AlkylHalide2 1-(bromomethyl)-4-methyl-2-nitrobenzene PrimaryAmine Primary Amine N_AlkylPhthalimide->PrimaryAmine Hydrazinolysis

Sources

Technical Support Center: Synthesis & Purification of 1-(Bromomethyl)-4-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals conducting benzylic brominations via the Wohl-Ziegler reaction. Synthesizing 1-(bromomethyl)-4-methyl-2-nitrobenzene (CAS: 503856-32-4) from 1,4-dimethyl-2-nitrobenzene presents unique regioselectivity and over-oxidation challenges. This document provides mechanistic troubleshooting, analytical tracking data, and field-proven methodologies to isolate high-purity product.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why am I isolating predominantly the 4-(bromomethyl) regioisomer instead of my target 1-(bromomethyl)-4-methyl-2-nitrobenzene? A1: This is a fundamental kinetic challenge driven by the electronic environment of your starting material. The nitro group at the C2 position exerts a strong inductive and resonance electron-withdrawing effect (-I, -M). During the radical abstraction step, the transition state develops partial radical character at the benzylic carbon. The ortho-methyl group (C1) is severely deactivated and sterically hindered by the adjacent nitro group, while the meta-methyl group (C4) is significantly less deactivated. Consequently, the bromine radical (Br•) preferentially abstracts a hydrogen from the C4 position. To obtain the C1-brominated target, you must accept a lower kinetic yield and rely on strict downstream chromatographic separation to resolve the regioisomers.

Q2: My GC-MS and NMR data show a high percentage of dibrominated impurities. How do I suppress over-bromination? A2: Over-bromination (e.g., forming 1-(dibromomethyl)-4-methyl-2-nitrobenzene) is triggered by an excessively high local concentration of molecular bromine (Br₂) in the reaction mixture[1][2]. To suppress this:

  • Control Stoichiometry: Never exceed 1.05 equivalents of N-Bromosuccinimide (NBS)[3].

  • Reagent Purity: Commercial NBS degrades over time, releasing free Br₂ and HBr, which accelerates uncontrolled radical cascades and ionic side reactions. You must recrystallize your NBS prior to use[4][5].

  • Portion-wise Addition: Instead of adding all NBS at once, add it in portions to maintain a low, steady-state concentration of Br• radicals[3].

Q3: I am observing a highly polar impurity on my TLC plates that streaks heavily. What is this? A3: This is likely the hydrolysis product, 1-(hydroxymethyl)-4-methyl-2-nitrobenzene. Benzylic bromides are highly electrophilic and susceptible to both Sₙ1 and Sₙ2 displacement by ambient moisture. The carbon tetrachloride (or alternative solvent) must be strictly anhydrous, and the reaction should be run under an inert argon or nitrogen atmosphere. The addition of anhydrous barium carbonate (BaCO₃) can act as an acid scavenger to prevent HBr-catalyzed side reactions[6].

Part 2: Pathway Visualization & Analytical Tracking

Understanding the branching pathways of this reaction is critical for optimizing your yield.

Pathway SM 1,4-Dimethyl-2-nitrobenzene Conditions NBS + AIBN / hν (Radical Initiation) SM->Conditions Desired 1-(Bromomethyl)-4-methyl- 2-nitrobenzene Conditions->Desired Abstraction at C1 Regio 4-(Bromomethyl)-1-methyl- 2-nitrobenzene Conditions->Regio Abstraction at C4 Dibromo Dibrominated Impurities (gem-dibromo) Desired->Dibromo Excess Br• Regio->Dibromo Excess Br•

Fig 1. Reaction pathways and impurity formation during benzylic bromination.

Quantitative Analytical Data for Impurity Tracking

Use the following ¹H NMR diagnostic shifts (in CDCl₃) to quantify the ratio of your target compound against common impurities in your crude mixture.

Compound / ImpurityDiagnostic ¹H NMR Shift (CDCl₃)Structural CauseResolution Strategy
Starting Material ~2.3 ppm (s, 3H), ~2.6 ppm (s, 3H)Unreacted benzylic methylsIncrease reaction time; monitor via TLC
Target Product ~4.6 - 4.8 ppm (s, 2H)Mono-bromination at C1N/A (Desired Product)
Regioisomer ~4.4 - 4.6 ppm (s, 2H)Mono-bromination at C4Strict silica gel chromatography
gem-Dibromo ~6.6 - 7.0 ppm (s, 1H)Over-bromination (-CHBr₂)Control NBS stoichiometry (1.05 eq)
Hydrolysis Product ~4.7 - 4.9 ppm (s, 2H) + broad -OHMoisture exposure (-CH₂OH)Maintain strictly anhydrous environment

Part 3: Step-by-Step Methodology & Purification Protocol

To ensure a self-validating workflow, visual cues and chemical rationale are embedded directly into the protocol.

Workflow Step1 1. Reaction Quench Cool to 0°C & Filter Succinimide Step2 2. Aqueous Workup Wash with Na2S2O3 & Brine Step1->Step2 Step3 3. Column Chromatography Silica Gel (Hexanes/EtOAc) Step2->Step3 Step4 4. Cold Recrystallization Isolate Pure Target Step3->Step4 Final Pure 1-(Bromomethyl)- 4-methyl-2-nitrobenzene Step4->Final

Fig 2. Step-by-step downstream purification workflow for isolating the target benzylic bromide.

Phase 1: Reaction Execution
  • Reagent Purification (Critical): Dissolve 10 g of commercial NBS in 100 mL of preheated (90–95 °C) deionized water. Rapidly cool the solution in an ice bath to precipitate pure NBS crystals. Filter and dry under high vacuum in the dark[4][5][6].

    • Self-Validation: The purified NBS must be stark white. A yellow tint indicates residual Br₂/HBr, which will ruin the reaction's selectivity[5].

  • Setup: In an oven-dried flask equipped with a reflux condenser, dissolve 1,4-dimethyl-2-nitrobenzene (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene. Add the purified NBS (1.05 eq) and azobisisobutyronitrile (AIBN) (0.05 eq)[3][6].

  • Initiation: Purge the system with inert gas (N₂ or Argon) to remove radical-scavenging oxygen. Heat the mixture to reflux.

    • Self-Validation: As the reaction progresses, the dense NBS powder at the bottom of the flask will be consumed, and the lighter succinimide byproduct will float to the surface of the solvent.

Phase 2: Downstream Processing & Isolation
  • Quenching: Once TLC indicates optimal consumption of the starting material, immediately cool the flask to 0 °C. Filter off the precipitated succinimide[7]. Do not push the reaction to 100% conversion, as this guarantees dibromination.

  • Aqueous Workup: Wash the organic filtrate with 10% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate reduces any residual electrophilic bromine species (Br₂) into harmless bromide salts, preventing further bromination during solvent evaporation[7]. Follow with a brine wash, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Isolation: Load the crude mixture onto a fine silica gel column. Elute with a shallow gradient of Hexanes/Ethyl Acetate (e.g., 98:2 to 95:5). The 4-(bromomethyl) regioisomer and the 1-(bromomethyl) target will elute closely; collect small fractions and verify via the NMR shifts provided in the table above.

  • Final Polishing: Perform a cold crystallization of the pooled target fractions from hexanes at -20 °C to precipitate the ultra-pure 1-(bromomethyl)-4-methyl-2-nitrobenzene[8].

References
  • "N-Bromosuccinimide - Wikipedia." Wikipedia. URL: [Link]

  • "N-Bromosuccinimide: Properties and Uses." Scribd. URL: [Link]

  • "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." ACS Publications. URL: [Link]

  • "N-Bromosuccinimide." ChemEurope. URL: [Link]

  • "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update. URL: [Link]

  • "Continuous Synthesis and Separation of p-Bromobenzyl Bromide Using Atom-Efficient Bromination of p-Bromotoluene without Any Organic Effluent: Potential for Green Industrial Practice." ACS Publications. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Differentiating Bromomethyl-methyl-nitrobenzene Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realms of pharmaceutical development and materials science, the precise structural characterization of chemical entities is not merely a procedural step but a cornerstone of innovation and safety. Isomers, molecules sharing the same chemical formula but differing in atomic arrangement, can exhibit vastly different chemical, physical, and biological properties. For trisubstituted aromatic compounds like bromomethyl-methyl-nitrobenzene, a multitude of regioisomers are possible, each with a unique profile. Distinguishing these closely related structures presents a significant analytical challenge.

This guide provides researchers, scientists, and drug development professionals with a systematic and in-depth methodology for differentiating the isomers of bromomethyl-methyl-nitrobenzene using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and spectral output, leveraging one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR techniques to achieve unambiguous structural elucidation.

Theoretical Framework: The Pillars of NMR-Based Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining molecular structure because it probes the unique magnetic environment of each nucleus.[1][2] For the isomers , three key NMR parameters serve as our diagnostic toolkit: Chemical Shift (δ), Spin-Spin Coupling (J), and the Nuclear Overhauser Effect (NOE).

  • Chemical Shift (δ): The Electronic Fingerprint The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment.[2] Substituents on the benzene ring exert profound electronic effects that alter the shielding of nearby nuclei.

    • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive and resonance effects, the nitro group strongly deshields nuclei at the ortho and para positions, shifting their NMR signals downfield (to higher ppm values).[3][4]

    • Methyl Group (-CH₃): This group is weakly electron-donating, causing a modest shielding effect (upfield shift) at the ortho and para positions.[5]

    • Bromomethyl Group (-CH₂Br): This group is weakly electron-withdrawing via induction due to the electronegativity of the bromine atom.[6] The benzylic protons of the -CH₂Br group typically resonate in the δ 4.4–4.7 ppm region.[7]

  • Spin-Spin Coupling (J): Mapping Connectivity Spin-spin coupling results in the splitting of NMR signals and provides direct evidence of through-bond connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is diagnostic of the spatial relationship between coupled protons on a benzene ring.[8]

    • Ortho-coupling (³J_HH): Occurs between protons on adjacent carbons. It is the strongest, typically in the range of 7–10 Hz.[8][9]

    • Meta-coupling (⁴J_HH): Occurs between protons separated by two carbons. It is significantly weaker, ranging from 2–3 Hz.[8][9]

    • Para-coupling (⁵J_HH): Occurs between protons on opposite sides of the ring. It is very weak (0–1 Hz) and often not resolved.

  • Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (<5 Å), irrespective of their bonding connectivity.[10][11] This effect is invaluable for confirming substitution patterns, as it can reveal which substituent groups are physically adjacent. For example, an NOE between the protons of a methyl group and the protons of a neighboring bromomethyl group provides definitive evidence of an ortho relationship.[10]

Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Protocol 1: NMR Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity (>95%) to minimize interfering signals from impurities.

  • Mass and Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the solid compound for ¹H NMR and 50-100 mg for ¹³C NMR.[12][13] A typical concentration is 10-50 mM.[14]

  • Solvent Selection: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solvent choice is critical as it provides the deuterium lock signal for the spectrometer and avoids large protonated solvent peaks.[13][14]

  • Dissolution and Filtration: Dissolve the sample in approximately 0.6–0.7 mL of the deuterated solvent in a separate vial.[13] Once fully dissolved, filter the solution through a pipette plugged with glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[15][16] Solid particles can severely degrade spectral quality.[13]

  • Internal Standard: For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) is often used, with its signal set to δ 0.00 ppm.[6][13] Many deuterated solvents are now available with TMS already added.

  • Labeling: Clearly label the NMR tube near the top with a permanent marker; do not use tape or paper labels which can interfere with the sample spinning in the spectrometer.[14][15]

Protocol 2: NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on concentration

  • 2D COSY:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf)

    • Data Points: 1024 (F2) x 256 (F1)

    • Number of Scans: 4-8 per increment

  • 2D HMBC:

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf)

    • Long-Range Coupling Delay (D6): Optimized for 8 Hz

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 8-16 per increment

  • 2D NOESY:

    • Pulse Program: Standard gradient-selected NOESY (noesygpph)

    • Mixing Time (D8): 0.5 - 1.0 seconds

    • Data Points: 1024 (F2) x 256 (F1)

    • Number of Scans: 16-32 per increment

Results and Discussion: A Systematic Approach to Isomer Identification

To illustrate the analytical process, we will predict and interpret the NMR spectra for three distinct isomers:

  • Isomer 1: 2-Bromomethyl-1-methyl-3-nitrobenzene (1,2,3-substitution)

  • Isomer 2: 4-Bromomethyl-2-methyl-1-nitrobenzene (1,2,4-substitution)

  • Isomer 3: 1-Bromomethyl-3-methyl-5-nitrobenzene (1,3,5-substitution)

Isomer 1: 2-Bromomethyl-1-methyl-3-nitrobenzene (1,2,3-Substitution)

This isomer has a low degree of symmetry. We expect three distinct signals for the aromatic protons and eight unique signals in the ¹³C NMR spectrum (six for the ring, one for -CH₃, one for -CH₂Br).

  • ¹H NMR Analysis:

    • Aromatic Region (δ 7.5-8.2 ppm, 3H): The three aromatic protons are adjacent. H4 is meta to the -NO₂ group and para to the -CH₃. H6 is meta to the -NO₂ group and ortho to the -CH₃. H5 is flanked by H4 and H6.

      • H6 (~δ 7.6 ppm): Will appear as a doublet, split by H5 (J_ortho ≈ 8 Hz).

      • H4 (~δ 7.8 ppm): Will appear as a doublet, split by H5 (J_ortho ≈ 8 Hz). It will be further downfield than H6 due to proximity to the nitro group.

      • H5 (~δ 7.7 ppm): Will appear as a triplet (or a doublet of doublets), split by both H4 and H6 (J_ortho ≈ 8 Hz).

    • Alkyl Region:

      • -CH₂Br (~δ 4.7 ppm, 2H): A singlet. Its downfield shift is due to the adjacent electron-withdrawing nitro group.

      • -CH₃ (~δ 2.4 ppm, 3H): A singlet.

  • ¹³C NMR Analysis: Expect 8 distinct signals. The ipso-carbon attached to the -NO₂ group (C3) will be significantly downfield (~148 ppm).[3]

  • 2D NMR Confirmation:

    • COSY: Will show a clear correlation path from H4 ↔ H5 ↔ H6, confirming their adjacent positions.

    • NOESY: A definitive NOE signal between the -CH₃ protons (on C1) and the -CH₂Br protons (on C2) will be observed, confirming their ortho relationship.

Isomer 2: 4-Bromomethyl-2-methyl-1-nitrobenzene (1,2,4-Substitution)

This isomer also lacks symmetry, expecting three aromatic proton signals and eight carbon signals.

  • ¹H NMR Analysis:

    • Aromatic Region (δ 7.5-8.5 ppm, 3H): The aromatic protons are not all adjacent.

      • H3 (~δ 8.3 ppm): This proton is ortho to the powerful -NO₂ group and will be the most downfield signal. It is split only by H5 (J_meta ≈ 2 Hz), appearing as a narrow doublet or singlet-like peak.

      • H5 (~δ 7.7 ppm): This proton is ortho to the -CH₂Br group. It will be split by H6 (J_ortho ≈ 8 Hz) and H3 (J_meta ≈ 2 Hz), appearing as a doublet of doublets (dd).

      • H6 (~δ 7.6 ppm): This proton is ortho to the -CH₃ group. It will be split only by H5 (J_ortho ≈ 8 Hz), appearing as a doublet (d).

    • Alkyl Region:

      • -CH₂Br (~δ 4.5 ppm, 2H): A singlet.

      • -CH₃ (~δ 2.6 ppm, 3H): A singlet.

  • ¹³C NMR Analysis: Expect 8 distinct signals. The C1 carbon attached to the -NO₂ group will be highly deshielded.

  • 2D NMR Confirmation:

    • COSY: Will show a correlation between H5 and H6, but no correlation to H3, confirming H3 is isolated from the other two protons by a substituent.

    • HMBC: The protons of the -CH₂Br group (on C4) will show a 2-bond correlation to C4 and 3-bond correlations to C3 and C5. This definitively places the -CH₂Br group between H3 and H5.

Isomer 3: 1-Bromomethyl-3-methyl-5-nitrobenzene (1,3,5-Substitution)

This isomer possesses a high degree of symmetry (a C₂ axis). This symmetry greatly simplifies the NMR spectra.

  • ¹H NMR Analysis:

    • Aromatic Region (δ 8.0-8.2 ppm, 3H): Due to symmetry, H2 and H6 are chemically equivalent, and H4 is unique.

      • H2/H6 (~δ 8.2 ppm, 2H): These protons are equivalent and are ortho to the -NO₂ group. They are split only by H4 (J_meta ≈ 2 Hz) and will appear as a doublet.

      • H4 (~δ 8.0 ppm, 1H): This proton is flanked by two equivalent protons (H2 and H6). It will be split by both, appearing as a triplet with a small coupling constant (J_meta ≈ 2 Hz).

    • Alkyl Region:

      • -CH₂Br (~δ 4.5 ppm, 2H): A singlet.

      • -CH₃ (~δ 2.5 ppm, 3H): A singlet.

  • ¹³C NMR Analysis: Due to symmetry, we expect only 6 distinct signals: C1, C2/C6, C3/C5, C4, -CH₃, and -CH₂Br.[17] The reduced number of signals is a key indicator of this substitution pattern.

  • 2D NMR Confirmation:

    • COSY: Will show a correlation between the doublet at δ 8.2 ppm and the triplet at δ 8.0 ppm, confirming the meta-relationship.

    • HMBC: The single methyl proton signal will show correlations to two equivalent aromatic carbons (C2/C4) and the ipso-carbon (C3), confirming its position.

Comparative Data Summary

FeatureIsomer 1 (1,2,3-)Isomer 2 (1,2,4-)Isomer 3 (1,3,5-)
Symmetry LowLowHigh (C₂)
¹H Aromatic Signals 332 (2H, 1H)
¹³C Total Signals 886
¹H Aromatic Pattern d, t, d (all ortho-coupled)d, dd, d (ortho & meta)d (2H), t (1H) (all meta-coupled)
Key 2D NMR Evidence NOE between -CH₃ and -CH₂BrHMBC from -CH₂Br to C3/C5Reduced number of signals; HMBC from -CH₃ to two equivalent carbons

Visualization of the Analytical Workflow

The process of identifying an unknown isomer can be structured as a logical decision tree, leveraging the key distinguishing features from the NMR data.

G cluster_start Initial Analysis cluster_decision Structural Differentiation cluster_results Confirmed Structures Start Acquire 1D NMR (¹H & ¹³C) Symmetry Count Aromatic Signals (¹H & ¹³C) Start->Symmetry Coupling Analyze ¹H Splitting Patterns & J-Couplings Symmetry->Coupling Low Symmetry (3 ¹H, 8 ¹³C) Confirm2D Acquire 2D NMR (NOESY & HMBC) Symmetry->Confirm2D High Symmetry (2 ¹H, 6 ¹³C) Coupling->Confirm2D Ortho-only Pattern (d, t, d) Candidate: 1,2,3- Coupling->Confirm2D Mixed Ortho/Meta Pattern (d, dd, d) Candidate: 1,2,4- Isomer3 Structure Confirmed: 1,3,5-Isomer Confirm2D->Isomer3 Symmetrical Correlations Isomer1 Structure Confirmed: 1,2,3-Isomer Confirm2D->Isomer1 NOE between -CH₃ & -CH₂Br Isomer2 Structure Confirmed: 1,2,4-Isomer Confirm2D->Isomer2 Key HMBC Correlations (e.g., CH₂Br to C3/C5)

Caption: Logical workflow for differentiating bromomethyl-methyl-nitrobenzene isomers using NMR data.

Conclusion

The unambiguous differentiation of regioisomers like those of bromomethyl-methyl-nitrobenzene is a critical task that demands a multi-faceted analytical approach. While one-dimensional ¹H and ¹³C NMR provide foundational data regarding symmetry, electronic environment, and proton connectivity, they may not always be sufficient for a definitive assignment. The true power of modern NMR spectroscopy lies in the strategic application of two-dimensional techniques. COSY confirms the proton framework, HMBC builds the carbon skeleton and links substituents to the ring, and NOESY provides irrefutable proof of through-space proximities. By systematically integrating these methods, researchers can move from spectral data to confident structural elucidation, ensuring the integrity and success of their scientific endeavors.

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A Comparative Analysis of 1-(Bromomethyl)-4-methyl-2-nitrobenzene and its Positional Isomer: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, substituted benzyl bromides are indispensable building blocks, serving as versatile intermediates in the construction of complex molecular architectures for pharmaceuticals and materials science.[1][2] The reactivity and utility of these reagents are profoundly influenced by the nature and position of substituents on the aromatic ring. This guide presents an in-depth comparative analysis of 1-(bromomethyl)-4-methyl-2-nitrobenzene and its key positional isomer, 1-(bromomethyl)-2-methyl-4-nitrobenzene . We will dissect how the strategic placement of the methyl and nitro groups dictates their physicochemical properties, synthetic accessibility, reactivity, and analytical differentiation, providing researchers with the insights necessary for informed experimental design.

The Isomeric Landscape: Structure and Nomenclature

The subject of our analysis are two structural isomers with the molecular formula C₈H₈BrNO₂. Their distinction lies solely in the arrangement of the methyl and nitro substituents, a seemingly subtle difference that imparts significant changes in their chemical behavior.

  • Isomer A: 1-(bromomethyl)-4-methyl-2-nitrobenzene (CAS: 74101-68-1). Here, the nitro group is ortho to the bromomethyl group, and the methyl group is in the para position.

  • Isomer B: 1-(bromomethyl)-2-methyl-4-nitrobenzene (CAS: 22162-14-7). In this isomer, the methyl group is ortho to the bromomethyl group, while the nitro group is para.

Isomers cluster_A Isomer A: 1-(bromomethyl)-4-methyl-2-nitrobenzene cluster_B Isomer B: 1-(bromomethyl)-2-methyl-4-nitrobenzene A A B B

Caption: Chemical structures of the two primary isomers under comparison.

Physicochemical Properties: A Tabulated Comparison

The physical properties of these isomers, such as melting point and solubility, are influenced by their crystal packing and polarity, which in turn are dictated by the substituent positions.

PropertyIsomer A (1-(bromomethyl)-4-methyl-2-nitrobenzene)Isomer B (1-(bromomethyl)-2-methyl-4-nitrobenzene)
Molecular Weight 230.06 g/mol [3]230.06 g/mol
CAS Number 74101-68-1[3]22162-14-7[4]
Predicted XLogP3 2.7[3]3.1[5]
Physical Form Solid (predicted)Solid (predicted)

The predicted octanol-water partition coefficient (XLogP3) suggests that Isomer B is slightly more lipophilic than Isomer A.[3][5] This difference, though minor, can influence solubility in various organic solvents and retention behavior in chromatography.

Core Analysis: Reactivity in Nucleophilic Substitution

The primary utility of these compounds lies in their reactivity as electrophiles in nucleophilic substitution reactions. The benzylic bromide is a potent leaving group, and the rate of its displacement is critically dependent on the electronic effects of the ring substituents.

The Decisive Role of the Nitro Group

The strongly electron-withdrawing nitro group (-NO₂) is the dominant factor governing reactivity. Its position relative to the reacting benzylic center is paramount.

  • Isomer A (ortho-Nitro): In 1-(bromomethyl)-4-methyl-2-nitrobenzene, the nitro group is ortho to the bromomethyl group. While ortho substituents can sometimes sterically hinder the reaction center, the electronic effect of the nitro group is more significant.[6] Kinetic studies on the solvolysis of o-nitrobenzyl bromide have shown that its reactivity is comparable to its para-isomer in most solvents.[6][7] This is because the ortho-nitro group can participate in stabilizing the electron-deficient transition state of an Sₙ1-like reaction through resonance. More uniquely, the ortho-nitro group can act as an intramolecular nucleophile, assisting in the displacement of the bromide ion, a phenomenon that can lead to enhanced reactivity under specific conditions.[6][7]

  • Isomer B (para-Nitro): In 1-(bromomethyl)-2-methyl-4-nitrobenzene, the nitro group is para to the bromomethyl group. This positioning allows for maximum resonance stabilization of the carbocation-like transition state that forms during nucleophilic substitution. The negative charge of the incoming nucleophile is delocalized onto the nitro group, significantly lowering the activation energy of the reaction.[8] This effect makes para-nitrobenzyl bromides highly reactive towards nucleophiles.

Caption: Influence of nitro group position on transition state stability.

The Modulating Influence of the Methyl Group

The electron-donating methyl group (-CH₃) also plays a role, albeit a secondary one.

  • In Isomer A , the methyl group is para to the bromomethyl group, providing a modest stabilizing effect on the transition state through hyperconjugation and induction.

  • In Isomer B , the ortho-methyl group can provide a similar electronic contribution but may also introduce steric hindrance, potentially slowing the reaction rate compared to an unsubstituted para-nitrobenzyl bromide.

Verdict on Reactivity: For most standard Sₙ2 or Sₙ1-type reactions, Isomer B (1-(bromomethyl)-2-methyl-4-nitrobenzene) is expected to be the more reactive species due to the powerful and unobstructed resonance stabilization provided by the para-nitro group.

Synthetic Strategies & Methodologies

The most direct and common route to these isomers is the free-radical bromination of the corresponding methyl group on a nitrotoluene precursor. This reaction, often called benzylic bromination, is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) and uses a bromine source such as N-bromosuccinimide (NBS).[9][10]

SynthesisWorkflow start Precursor: 2-methyl-4-nitrotoluene OR 4-methyl-2-nitrotoluene reagents Reagents: N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., CCl₄) start->reagents 1. Add reaction Reaction: Reflux with UV light or heat reagents->reaction 2. Initiate workup Aqueous Workup: Filter succinimide, wash with water reaction->workup 3. Quench & Isolate purification Purification: Recrystallization or Column Chromatography workup->purification 4. Purify product Final Product: Isomer A or Isomer B purification->product 5. Characterize

Caption: General experimental workflow for the synthesis of target isomers.

Experimental Protocol: General Benzylic Bromination

Causality: The choice of NBS as the brominating agent is critical. It maintains a low, constant concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway at the benzylic position over electrophilic addition to the aromatic ring.[11][12] The reaction is performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to prevent ionic side reactions.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate nitrotoluene precursor (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in CCl₄.

  • Initiation: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can also be initiated by shining a UV lamp on the flask.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide, which floats at the surface.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide by-product. Wash the filtrate with water and then with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the pure benzyl bromide isomer.[13]

Analytical Differentiation and Separation

Distinguishing between these isomers is essential for quality control and for ensuring the correct reagent is used in subsequent synthetic steps.

¹H NMR Spectroscopy

Proton NMR is the most powerful tool for unambiguous identification. The substitution pattern on the aromatic ring gives rise to a unique set of signals for the aromatic protons.

  • Isomer A (1-(bromomethyl)-4-methyl-2-nitrobenzene): The aromatic region will show three distinct protons. We expect a doublet for the proton ortho to the methyl group, a doublet for the proton ortho to the nitro group, and a doublet of doublets for the proton situated between the bromomethyl and nitro groups. The benzylic -CH₂Br protons will appear as a singlet, typically in the range of δ 4.5-4.8 ppm, deshielded by the adjacent aromatic ring and bromine atom.[14]

  • Isomer B (1-(bromomethyl)-2-methyl-4-nitrobenzene): This isomer also has three aromatic protons, but their chemical environments and coupling patterns will differ from Isomer A. The benzylic -CH₂Br singlet will likely be shifted slightly due to the different electronic environment created by the ortho-methyl and para-nitro groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing purity and for separating mixtures of these isomers. The slight difference in polarity (as indicated by the predicted XLogP values) is sufficient for separation using reversed-phase chromatography.

HplcWorkflow sample Sample Preparation: Dissolve isomeric mixture in Mobile Phase injection Injection: Inject 10 µL onto HPLC system sample->injection separation Separation: C18 Column (e.g., 4.6 x 250 mm) Isocratic Mobile Phase (e.g., 70:30 Methanol:Water) Flow Rate: 1.0 mL/min injection->separation detection Detection: UV Detector at 278 nm separation->detection result Result: Separated peaks with distinct retention times detection->result

Caption: A typical HPLC workflow for isomeric separation.

Experimental Protocol: HPLC Separation

Causality: A C18 stationary phase separates compounds based on hydrophobicity. Isomer B, with its slightly higher predicted lipophilicity (XLogP3 = 3.1), is expected to have a longer retention time than Isomer A (XLogP3 = 2.7) under these conditions.[3][5] The mobile phase composition is chosen to provide optimal resolution in a reasonable timeframe.[15]

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where both isomers have strong absorbance, such as 278 nm.[15]

  • Temperature: Room temperature.

  • Procedure: Prepare dilute solutions of the samples in the mobile phase. Inject a small volume (e.g., 10 µL) and record the chromatogram. The isomer with the higher retention time will be Isomer B.

Conclusion and Outlook

While 1-(bromomethyl)-4-methyl-2-nitrobenzene and 1-(bromomethyl)-2-methyl-4-nitrobenzene share the same molecular formula, their utility and behavior in chemical reactions are distinct. The key differentiator is the position of the powerful electron-withdrawing nitro group.

  • 1-(bromomethyl)-2-methyl-4-nitrobenzene (Isomer B) is the more reactive isomer for standard nucleophilic substitutions, making it the reagent of choice when rapid and efficient displacement of the bromide is required.

  • 1-(bromomethyl)-4-methyl-2-nitrobenzene (Isomer A) offers potentially unique reactivity due to the proximity of the ortho-nitro group, which may be exploited in more complex synthetic sequences involving intramolecular interactions.

A thorough understanding of these isomeric differences, confirmed by robust analytical methods like NMR and HPLC, is crucial for any researcher. This knowledge empowers chemists to select the optimal building block, anticipate reactivity, and design synthetic routes with greater precision and control, ultimately accelerating the pace of discovery in drug development and materials science.[16][17]

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  • Al-Amiery, A. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3689–3695. Available at: [Link]

  • Li, P., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. Available at: [Link]

  • MDPI. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. MDPI. Available at: [Link]

  • Organic Syntheses. m-BROMONITROBENZENE. Organic Syntheses. Available at: [Link]

  • PubChem. 4-(Bromomethyl)-1-methyl-2-nitrobenzene. PubChem. Available at: [Link]

  • Quick Company. “Process For Preparation Of Substituted Benzyl Bromide”. Quick Company.
  • ResearchGate. (2015). p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2.
  • Anshul Specialty Molecules. Benzyl Bromide. Anshul Specialty Molecules. Available at: [Link]

  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. BenchChem.
  • Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder. Available at: [Link]

  • BenchChem. A Comparative Guide to the NMR Characterization of 2-(Bromomethyl)
  • International Journal of Research and Innovative Technology. (2018). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. ijrti.org.
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  • Neuman, R. C. Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry. Available at: [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. Available at: [Link]

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  • Organic Letters. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ACS Publications. Available at: [Link]

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A Spectroscopic Guide to Differentiating Ortho, Meta, and Para Isomers of Bromomethyl Nitrotoluene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a cornerstone of quality control and process optimization. The isomers of bromomethyl nitrotoluene—ortho (2-bromo-1-methyl-3-nitrobenzene), meta (1-bromo-3-methyl-5-nitrobenzene), and para (4-bromo-1-methyl-2-nitrobenzene)—serve as critical building blocks. However, their similar physical properties can render them difficult to distinguish using classical methods alone. This guide provides a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy to unambiguously differentiate these vital isomers.

The strategic placement of the bromo, methyl, and nitro groups on the benzene ring creates distinct electronic environments that are sensitively probed by spectroscopic techniques. Understanding these differences is not merely an academic exercise; it is a practical necessity to ensure the desired reactivity, biological activity, and safety profile of downstream products. This document outlines the experimental methodologies and interprets the resulting data, offering a robust framework for researchers and quality control analysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons provide a clear and diagnostic fingerprint for each isomer.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the bromomethyl nitrotoluene isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to achieve homogeneity.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparative ¹H NMR Analysis

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum is the most informative for distinguishing the isomers. The substitution pattern directly influences the multiplicity and chemical shifts of the three aromatic protons.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer o_c1 C-Br o_c2 C-CH3 o_c1->o_c2 o_c3 C-NO2 o_c2->o_c3 o_c4 C-H o_c3->o_c4 o_c5 C-H o_c4->o_c5 o_c6 C-H o_c5->o_c6 o_c6->o_c1 m_c1 C-Br m_c2 C-H m_c1->m_c2 m_c3 C-CH3 m_c2->m_c3 m_c4 C-H m_c3->m_c4 m_c5 C-NO2 m_c4->m_c5 m_c6 C-H m_c5->m_c6 m_c6->m_c1 p_c1 C-Br p_c2 C-H p_c1->p_c2 p_c3 C-NO2 p_c2->p_c3 p_c4 C-CH3 p_c3->p_c4 p_c5 C-H p_c4->p_c5 p_c6 C-H p_c5->p_c6 p_c6->p_c1

Figure 1. Molecular structures of ortho, meta, and para bromomethyl nitrotoluene isomers.

Table 1: Predicted ¹H NMR Aromatic Signals and Splitting Patterns

IsomerProton EnvironmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Ortho H adjacent to NO₂~8.0-8.2Doublet (d)
H between Br and CH₃~7.2-7.4Doublet (d)
H adjacent to CH₃~7.4-7.6Triplet (t)
Meta H between two C-H~7.5-7.7Triplet (t)
Two equivalent H's adjacent to C-H~7.8-8.0Doublet (d)
Para H adjacent to NO₂~8.1-8.3Singlet (s)
H between Br and CH₃~7.3-7.5Doublet (d)
H adjacent to CH₃~7.6-7.8Doublet of doublets (dd)

Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions.

The strong electron-withdrawing nature of the nitro group (NO₂) causes significant deshielding, shifting adjacent protons downfield (to a higher ppm value). Conversely, the methyl group (CH₃) is weakly electron-donating, causing a slight shielding effect. The para isomer is often the most straightforward to identify due to the anticipated singlet in the aromatic region, arising from the proton situated between two substituted carbons.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information. The number of unique carbon signals in the aromatic region (typically 110-160 ppm) corresponds to the symmetry of the molecule.

  • Ortho and Para Isomers: Due to a lack of symmetry, all six aromatic carbons are expected to be unique, resulting in six distinct signals.

  • Meta Isomer: Possesses a plane of symmetry, leading to four unique aromatic carbon signals.

The chemical shifts of the carbons directly bonded to the substituents are also highly informative. The carbon attached to the nitro group will be significantly downfield, while the carbon bonded to the bromine will also be deshielded.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present and the substitution pattern on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Comparative IR Analysis

While all three isomers will exhibit characteristic absorptions for the nitro, methyl, and C-Br groups, the key differentiating features lie in the C-H out-of-plane bending region (900-690 cm⁻¹) and the overtone/combination band region (2000-1665 cm⁻¹).

Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)

Functional GroupOrtho IsomerMeta IsomerPara Isomer
Aromatic C-H Stretch >3000>3000>3000
Asymmetric NO₂ Stretch ~1520-1540~1520-1540~1520-1540
Symmetric NO₂ Stretch ~1340-1360~1340-1360~1340-1360
C-H Out-of-Plane Bending ~750-780 (strong)~780-810 (strong) and ~690-710 (strong)~810-840 (strong)
C-Br Stretch ~550-650~550-650~550-650

The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the benzene ring. The number and position of these strong absorptions can often provide a reliable initial identification of the isomer.

G cluster_workflow Spectroscopic Differentiation Workflow Start Isomer Sample IR IR Spectroscopy (C-H Bending Region) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) IR->NMR UV UV-Vis Spectroscopy (λmax and Molar Absorptivity) NMR->UV Ortho Ortho Isomer Identified UV->Ortho Data Analysis & Comparison Meta Meta Isomer Identified UV->Meta Data Analysis & Comparison Para Para Isomer Identified UV->Para Data Analysis & Comparison

Figure 2. A generalized workflow for the spectroscopic identification of bromomethyl nitrotoluene isomers.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugation of the nitro group with the aromatic ring gives rise to characteristic absorption bands. The position of the substituents affects the extent of this conjugation and, consequently, the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a reference blank.

    • Scan the absorbance of the sample solution over a range of approximately 200-400 nm.

    • Identify the λmax and record the absorbance at this wavelength.

    • Calculate the molar absorptivity using the Beer-Lambert Law (A = εbc).

Comparative UV-Vis Analysis

The electronic effects of the substituents play a crucial role. The nitro group is a strong chromophore, and its interaction with the electron-donating methyl group and the electron-withdrawing bromine atom will be isomer-dependent.

  • Para Isomer: The direct conjugation between the electron-donating methyl group and the electron-withdrawing nitro group is expected to cause a red shift (longer λmax) and an increase in molar absorptivity compared to the other isomers. This is due to a more extended π-electron system, which lowers the energy required for the π → π* transition.

  • Ortho Isomer: Steric hindrance between the adjacent substituents may force the nitro group out of the plane of the benzene ring, disrupting conjugation. This would likely result in a blue shift (shorter λmax) and lower molar absorptivity compared to the para isomer.

  • Meta Isomer: In the meta isomer, the methyl and nitro groups are not in direct conjugation. Therefore, its λmax is expected to be at a shorter wavelength than the para isomer.

Table 3: Expected Trends in UV-Vis Absorption Data

IsomerExpected λmax TrendExpected Molar Absorptivity (ε) Trend
Ortho Intermediate / ShortestIntermediate / Lowest
Meta ShortestLowest
Para LongestHighest

Conclusion

The unambiguous differentiation of ortho, meta, and para isomers of bromomethyl nitrotoluene is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy offers the most definitive structural information through the analysis of aromatic proton splitting patterns. ¹³C NMR complements this by revealing the molecular symmetry. IR spectroscopy provides a rapid means of preliminary identification based on the C-H out-of-plane bending region. Finally, UV-Vis spectroscopy elucidates the electronic differences between the isomers, with the para isomer typically exhibiting a characteristic red-shifted absorption maximum. By systematically applying these techniques and understanding the structure-property relationships that govern the spectroscopic outputs, researchers can confidently identify and characterize these critical chemical building blocks.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Strategic Alternatives to 1-(Bromomethyl)-4-methyl-2-nitrobenzene in Photolabile Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct alkylating agent for installing a photocleavable protecting group (PPG) is critical to the success of downstream biological and synthetic applications. While 1-(bromomethyl)-4-methyl-2-nitrobenzene (4-methyl-2-nitrobenzyl bromide) has historically been used to "cage" heteroatoms (alcohols, amines, and carboxylic acids) via SN​2 alkylation, it suffers from two fatal mechanistic flaws: its requirement for high-energy, cytotoxic UV light (<320 nm) for deprotection, and its generation of a highly reactive nitrosobenzaldehyde byproduct that actively cross-reacts with biological amines.

To engineer a self-validating, high-yield caging system, we must transition to alternative alkylating reagents that either red-shift the absorption spectrum or fundamentally alter the reactivity of the photolysis byproduct. This guide objectively compares the top-tier alternatives and provides validated protocols for their implementation.

Mechanistic Rationale: Why Replace 4-Methyl-2-nitrobenzyl Bromide?

The photodeprotection of any ortho-nitrobenzyl derivative proceeds via a well-characterized photo-isomerization. Upon UV irradiation, the nitro group abstracts a benzylic proton to form a transient aci-nitro intermediate, which subsequently cyclizes into a hemiacetal before collapsing to release the free substrate[1].

When using 1-(bromomethyl)-4-methyl-2-nitrobenzene, the collapse of the hemiacetal yields a nitrosobenzaldehyde . Aldehydes are potent electrophiles. In complex biological matrices or peptide synthesis, this nitrosoaldehyde rapidly undergoes Schiff base formation with primary amines (e.g., lysine residues), permanently modifying the target molecule and drastically reducing the recovery yield of the free substrate. Furthermore, the lack of strong electron-donating groups on the aromatic ring restricts its absorption maximum ( λmax​ ) to the deep UV range, which causes severe phototoxicity in live-cell applications.

Objective Comparison of Alternative Alkylating Reagents

To circumvent these limitations, two primary structural modifications are utilized in modern photochemistry: altering the electronic properties of the aromatic ring, or substituting the benzylic carbon.

A. 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

The Gold Standard for Live-Cell and Protein Applications By introducing two electron-donating methoxy groups at the 4 and 5 positions of the aromatic ring, DMNB-Br significantly lowers the HOMO-LUMO gap of the molecule[2]. This red-shifts the absorption maximum to ~350–365 nm, allowing for decaging with long-wave UV light that is vastly less damaging to biological tissues[3]. While it still produces a nitrosoaldehyde byproduct, the enhanced biocompatibility of the cleavage wavelength makes it the preferred alkylating agent for caging neurotransmitters, fluorophores, and kinase inhibitors[3].

B. 1-(2-Nitrophenyl)ethyl bromide (NPE-Br)

The Solution to Byproduct Toxicity NPE-Br takes a different mechanistic approach. Instead of altering the ring, it replaces one of the benzylic protons with a methyl group, making the benzylic carbon secondary. Upon photolysis, the resulting hemiacetal collapses to release 2-nitrosoacetophenone (a ketone) rather than an aldehyde. Ketones are orders of magnitude less reactive toward nucleophilic attack than aldehydes. This nearly eliminates spontaneous Schiff base formation, ensuring highly orthogonal deprotection, which is why the NPE group is heavily favored in automated oligonucleotide synthesis[4].

Quantitative Performance Comparison

The following table summarizes the physicochemical and operational differences between the legacy reagent and its modern alternatives.

Alkylating Reagent λmax​ (nm)Photolysis ByproductByproduct ElectrophilicityPrimary Application
4-Methyl-2-nitrobenzyl bromide ~280–300NitrosobenzaldehydeHigh (Forms Schiff bases)Early solid-phase synthesis
DMNB-Br ~350–3654,5-Dimethoxy-2-nitrosobenzaldehydeHigh (Requires scavenger)Live-cell imaging, proteins[3]
NPE-Br ~280–3202-NitrosoacetophenoneLow (Ketone byproduct)Oligonucleotide synthesis[4]

Photochemical Cleavage Pathway

Understanding the cleavage pathway is essential for optimizing the deprotection conditions. The rate-limiting step is the dark reaction (cyclization and cleavage) following the initial photon absorption[1].

Mechanism A Nitrobenzyl Ether (Caged Target) B Aci-Nitro Intermediate A->B hν (UV Light) C Cyclic Hemiacetal Intermediate B->C Dark Cyclization D Free Target + Nitroso Byproduct C->D Rate-Limiting Cleavage

Photochemical cleavage mechanism of 2-nitrobenzyl protecting groups.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity results, the following protocols detail the installation of the DMNB group via alkylation and its subsequent photodeprotection. Every step includes the causality behind the chemical choice to guarantee a robust, self-validating workflow.

Protocol A: Alkylation of a Carboxylic Acid with DMNB-Br

Objective: Form a photocleavable DMNB ester. Causality Note: We utilize Cesium Carbonate ( Cs2​CO3​ ) rather than Triethylamine (TEA). The large, polarizable cesium cation loosely coordinates the carboxylate, generating a "naked" and highly nucleophilic oxygen anion (the Cesium Effect). This accelerates the SN​2 displacement of the bromide and prevents the base itself from being competitively alkylated.

  • Deprotonation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add Cs2​CO3​ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete pre-formation of the cesium carboxylate salt.

  • Alkylation: Cool the reaction to 0 °C using an ice bath. Protect the flask from light using aluminum foil (DMNB-Br is highly photosensitive). Dropwise, add DMNB-Br (1.2 eq) dissolved in a minimal amount of DMF.

  • Reaction Monitoring: Stir the mixture in the dark at room temperature for 12 hours. Validate completion via TLC (UV active, typically using 3:1 Hexanes:EtOAc).

  • Workup: Quench the reaction with cold water. Extract 3x with Ethyl Acetate. Crucial Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl efficiently partitions residual DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography to isolate the DMNB-caged compound.

Protocol B: Photodeprotection (Decaging) Workflow

Objective: Release the free target molecule while neutralizing the toxic byproduct. Causality Note: The addition of Dithiothreitol (DTT) is mandatory. DTT acts as a sacrificial hydrophilic thiol scavenger. It rapidly reacts with the liberated nitrosobenzaldehyde to form a stable, inert adduct, completely preventing the byproduct from inactivating the target molecule or cellular proteins.

  • Preparation: Dissolve the DMNB-caged compound in a compatible buffer (e.g., PBS for biological assays or MeOH/Water for synthetic recovery).

  • Scavenger Addition: Add DTT to a final concentration of 10 mM (typically a 10- to 20-fold molar excess over the caged compound).

  • Irradiation: Irradiate the solution using a 365 nm LED array or UV lamp. Keep the sample on ice to prevent thermal degradation. Typical cleavage times range from 5 to 15 minutes depending on light intensity[3].

  • Validation: Analyze the photolysate via LC-MS to confirm the release of the free target and the complete absence of Schiff base adducts.

Workflow S1 1. Deprotonation Target + Cs2CO3 in DMF S2 2. Alkylation Add DMNB-Br at 0°C (Dark) S1->S2 S3 3. Purification Aqueous Workup (LiCl Wash) & Column S2->S3 S4 4. Photodeprotection UV (365 nm) + DTT Scavenger S3->S4 S5 5. Recovery Isolate Free Target Molecule S4->S5

Standard workflow for DMNB-Br alkylation and subsequent photodeprotection.

References

  • MDPI - Photocaging of Pyridinylimidazole-Based Covalent JNK3 Inhibitors Affords Spatiotemporal Control of the Binding Affinity in Live Cells.3

  • ResearchGate - Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. 1

  • Sigma-Aldrich - 4,5-Dimethoxy-2-nitrobenzyl bromide Product Specifications. 2

  • Smolecule - Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite Overview. 4

  • The University of Texas at Dallas - Flash photolysis of caged compounds: Structure and Photochemistry.

Sources

Reactivity Comparison of Substituted Benzyl Bromides in SN2 Reactions: A Kinetic and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the nucleophilic substitution of benzylic halides is a foundational transformation in active pharmaceutical ingredient (API) synthesis. While standard aliphatic SN2 reactions follow predictable steric and electronic rules, benzylic systems are uniquely complex. The adjacent aromatic π -system stabilizes the transition state, leading to accelerated reaction rates. However, introducing substituents onto the benzene ring fundamentally alters the electronic landscape, often yielding counterintuitive kinetic results.

This guide provides an objective, data-driven comparison of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the SN2 reactivity of benzyl bromides, supported by validated experimental workflows.

Mechanistic Causality: The U-Shaped Hammett Plot

In a classic aliphatic SN2 reaction, electron-withdrawing groups typically accelerate the rate by increasing the electrophilicity of the α -carbon. Conversely, benzylic SN2 reactions frequently exhibit a non-linear, U-shaped (or V-shaped) Hammett plot when reacted with neutral nucleophiles like amines or thiourea[1]. This indicates that both strong EDGs and strong EWGs can accelerate the reaction relative to the unsubstituted baseline, but they do so through entirely different transition state geometries[1]:

  • EDG Influence (e.g., p -CH3, p -OCH3): In the benzylic SN2 transition state, bond breaking (C–Br cleavage) often slightly precedes bond making (C–Nu formation). This creates a "loose" transition state with a partial positive charge developing at the benzylic carbon. EDGs stabilize this carbocation-like character via inductive or resonance effects, lowering the activation energy and accelerating the reaction[1].

  • EWG Influence (e.g., p -NO2, p -CF3): Strong EWGs destabilize positive charge, which should theoretically slow the reaction. However, they drastically increase the electrophilicity of the benzylic carbon. This forces the mechanism into a "tight" transition state where nucleophilic attack is highly advanced relative to leaving group departure. The increased bond-making character stabilizes the transition state, leading to a secondary acceleration[1].

G Start Substituted Benzyl Bromide EDG Electron-Donating Group (e.g., p-CH3, p-OCH3) Start->EDG EWG Electron-Withdrawing Group (e.g., p-NO2, p-CF3) Start->EWG LooseTS Loose Transition State (Bond breaking > Bond making) EDG->LooseTS TightTS Tight Transition State (Bond making > Bond breaking) EWG->TightTS StabPos Stabilizes Partial Positive Charge LooseTS->StabPos IncElec Increases Electrophilicity TightTS->IncElec U_Shape U-Shaped Hammett Plot (Accelerated Reaction Rate) StabPos->U_Shape IncElec->U_Shape

Logical flow of substituent effects leading to a U-shaped Hammett plot.

Quantitative Kinetic Data Comparison

To objectively compare substrate performance, we must look at standardized second-order rate constants ( k2​ ). The data below illustrates the acceleration provided by weak EDGs due to transition state stabilization, as well as the baseline reactivity of the unsubstituted benzyl bromide[2].

Table 1: Relative Rate Constants for Substituted Benzyl Bromides with Pyridine (Acetone, 40°C) [2]

Substituent (R)Electronic EffectRelative Rate ( kR​/kH​ )Transition State Character
H (Unsubstituted) Baseline1.00Standard SN2
p -CH3 Weak EDG1.66Looser TS (Charge stabilization)
p -C2H5 Weak EDG1.40Looser TS (Steric offset vs CH3)

Note: While p -C2H5 is electron-donating, its larger steric bulk slightly offsets the electronic acceleration compared to the methyl group, demonstrating the delicate balance between sterics and electronics in SN2 pathways.

Table 2: Second-Order Rate Constants for Benzyl Bromide with N-Substituted Anilines (Methanol, 303 K) [2]

Nucleophile k2​ ( 10−4 dm 3 mol −1 s −1 )Nucleophilicity Driver
N,N-Dimethylaniline 1.83High basicity, minimal sterics
N,N-Diethylaniline 1.30High basicity, increased steric hindrance
Diphenylamine 2.50Enhanced polarizability

Experimental Protocol: Conductometric Kinetic Analysis

To generate reliable kinetic data for these reactions, the electric conductivity method is the gold standard[3],[2].

Causality behind the method: The reaction of a neutral benzyl bromide with a neutral nucleophile (like an amine or thiourea) generates an ionic salt (e.g., a quaternary ammonium bromide). As the reaction progresses, the generation of these ions increases the solution's electrical conductance proportionally. This allows for real-time, non-destructive monitoring of the reaction kinetics without the need for manual aliquoting or quenching.

Self-Validating Protocol
  • Solvent Preparation: Equilibrate a high-purity polar aprotic solvent (e.g., anhydrous acetone) in a thermostated water bath at 40.0 ± 0.1 °C. Aprotic solvents are chosen to solvate the cation while leaving the nucleophile naked and highly reactive.

  • Reactant Mixing: Prepare exact equimolar solutions (e.g., 0.05 M) of the target substituted benzyl bromide and the nucleophile. Inject them simultaneously into a thermostated conductivity cell.

  • Data Acquisition: Record the conductance ( G ) of the reaction mixture at regular time intervals until the reaction reaches completion ( G∞​ ).

  • Self-Validation (Mechanism Check): Convert conductance to concentration ( C ). For a reaction with equal initial concentrations ( C0​ ), plot C0​−C1​ versus time.

    • Validation: A strictly linear plot confirms that the reaction follows second-order kinetics, validating the SN2 mechanism. If the plot curves downward over time, it indicates a competing unimolecular SN1 pathway (often triggered by strong EDGs in protic solvents), prompting the researcher to adjust the solvent system.

  • Parameter Extraction: The slope of the linear regression directly yields the second-order rate constant ( k2​ ).

Workflow Prep 1. Solvent Preparation Mix 2. Equimolar Mixing Prep->Mix Measure 3. Conductivity Logging Mix->Measure Analyze 4. Linear Regression Measure->Analyze Validate 5. Extract k2 & Validate Analyze->Validate

Experimental workflow for conductometric determination of SN2 reaction kinetics.

References

  • Kinetics of the Reaction of Benzyl Bromides with Thiourea Source: DBpia URL
  • Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)
  • Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides Source: ResearchGate URL

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Advanced GC-MS Profiling of Byproducts in 1-(Bromomethyl)-4-methyl-2-nitrobenzene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(bromomethyl)-4-methyl-2-nitrobenzene (also known as 4-methyl-2-nitrobenzyl bromide) is a critical transformation in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Typically synthesized via the free-radical bromination of 1,4-dimethyl-2-nitrobenzene using N-bromosuccinimide (NBS), this reaction is notoriously prone to generating complex byproduct profiles.

For drug development professionals, distinguishing the target compound from regioisomers and over-brominated artifacts is paramount. This guide objectively compares analytical methodologies, demonstrating why an optimized Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing Programmable Temperature Vaporizing (PTV) injection outperforms standard GC-FID and HPLC-UV alternatives.

Mechanistic Insight: The Origin of Synthesis Byproducts

To design an effective analytical method, one must first understand the causality of byproduct formation. The bromination of 1,4-dimethyl-2-nitrobenzene proceeds via a free-radical mechanism initiated by azobisisobutyronitrile (AIBN) or light[1].

The nitro group at the 2-position exerts a strong electron-withdrawing effect, electronically deactivating the adjacent 1-methyl group while creating steric hindrance. Despite this, optimized thermodynamic conditions drive the primary pathway toward the 1-methyl position. However, competing hydrogen abstraction at the less hindered 4-methyl position invariably leads to the formation of a regioisomer. Furthermore, the presence of excess NBS or prolonged reaction times can trigger secondary bromination events, yielding dibrominated species.

BrominationPathway SM 1,4-Dimethyl-2-nitrobenzene (Starting Material) NBS NBS + AIBN (Radical Initiator) SM->NBS hν / Δ Target 1-(Bromomethyl)-4-methyl- 2-nitrobenzene (Target Product) NBS->Target Primary Pathway Regio 4-(Bromomethyl)-1-methyl- 2-nitrobenzene (Regioisomer) NBS->Regio Competing Abstraction DiBromo 1-(Dibromomethyl)-4-methyl- 2-nitrobenzene (Over-brominated) Target->DiBromo Excess NBS

Fig 1. Radical bromination pathway of 1,4-dimethyl-2-nitrobenzene and byproduct formation.

Methodological Comparison: Why Optimized GC-MS?

Halogenated nitroaromatics and benzyl bromides are highly susceptible to thermal degradation[2]. Standard GC injection ports operating isothermally at 250°C can induce homolytic cleavage of the benzylic C-Br bond or promote H/Br exchange, leading to artifactual peaks that skew yield calculations[3].

While HPLC-UV avoids thermal stress, it lacks the structural elucidation capabilities required to identify unknown over-brominated byproducts. An optimized GC-MS method bridges this gap by combining high-resolution capillary separation with definitive mass fragmentation, provided the thermal stress is mitigated.

Table 1: Comparison of Analytical Techniques
Performance MetricOptimized GC-MS (PTV Inlet)Standard GC-FIDHPLC-UV
Isomer Resolution Excellent (Capillary column)ExcellentModerate
Byproduct Identification Definitive (EI Mass fragmentation)Presumptive (Retention Time)Presumptive (UV spectra)
Thermal Stability High (Controlled inlet heating)Low (Isothermal hot inlet)High (Room temp analysis)
Quantification Sensitivity High (SIM mode)ModerateModerate
Suitability for Unknowns IdealPoorPoor

Optimized GC-MS Protocol (Self-Validating Workflow)

To ensure scientific integrity and reproducibility, the following protocol integrates chemical quenching and low-temperature sample introduction to create a self-validating analytical system.

GCMSWorkflow Prep 1. Sample Preparation (Quench NBS & Extract) Inlet 2. PTV Injection (Prevent Thermal Degradation) Prep->Inlet Separation 3. Capillary GC Separation (DB-5MS Column) Inlet->Separation Ionization 4. EI Ionization (70 eV) (Generate Mass Fragments) Separation->Ionization Detection 5. Mass Spectrometry (SIM/SCAN Modes) Ionization->Detection Analysis 6. Data Analysis (Isomer & Byproduct ID) Detection->Analysis

Fig 2. Optimized GC-MS workflow for thermally labile brominated nitroaromatics.

Step-by-Step Methodology

1. Sample Preparation & Quenching: Causality: Unreacted NBS can continue to brominate the substrate during sample storage, leading to false-positive over-bromination results.

  • Protocol: Aliquot 100 µL of the crude reaction mixture. Immediately quench with 1 mL of saturated aqueous sodium thiosulfate to neutralize residual NBS and scavenge free bromine[1].

  • Extract the organic components using 2 mL of methyl tert-butyl ether (MTBE). Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Dilute the filtrate to a final concentration of ~100 µg/mL in hexane. Spike with 1-chloro-4-fluorobenzene (10 µg/mL) as an internal standard to validate injection reproducibility.

2. GC Parameters (Thermal Protection): Causality: Nitro-containing trihalomethyl and benzyl compounds decompose in hot GC transfer lines and inlets[3]. A Programmable Temperature Vaporizing (PTV) inlet introduces the sample cold, minimizing thermal shock.

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)[1].

  • Inlet: PTV mode. Initial temperature 60°C (hold 0.1 min), ramp at 200°C/min to 250°C. Split ratio 10:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

3. MS Parameters (Structural Elucidation):

  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 250°C; Ion source at 230°C (lowered slightly from standard 250°C to reduce internal H/Br exchange)[3].

  • Acquisition: Run in synchronous SCAN (m/z 50–350) for untargeted byproduct discovery and Selected Ion Monitoring (SIM) for targeted quantification of the [M-Br]+ fragments.

Quantitative Data Presentation

The following table summarizes the expected chromatographic and mass spectrometric behavior of the reaction components based on the optimized DB-5MS methodology. The definitive identification of the target versus its regioisomer relies on the precise separation of their retention times, while the dibrominated byproduct is easily distinguished by its distinct isotopic mass shift.

Table 2: GC-MS Retention and Fragmentation Data
CompoundMolecular FormulaExpected RT (min)*Target Quant Ion (m/z)Key Qualifier Ions (m/z)
1,4-Dimethyl-2-nitrobenzene (Starting Material)C₈H₉NO₂8.4151 (M⁺)134, 106
Succinimide (Reagent Byproduct)C₄H₅NO₂9.199 (M⁺)56, 42
1-(Bromomethyl)-4-methyl-2-nitrobenzene (Target)C₈H₈BrNO₂14.2150 [M-Br]⁺229/231 (M⁺), 104
4-(Bromomethyl)-1-methyl-2-nitrobenzene (Regioisomer)C₈H₈BrNO₂14.6150 [M-Br]⁺229/231 (M⁺), 104
1-(Dibromomethyl)-4-methyl-2-nitrobenzene (Over-brominated)C₈H₇Br₂NO₂18.5228/230 [M-Br]⁺307/309/311 (M⁺), 149

*Note: Retention times (RT) are illustrative and dependent on specific column trimming and carrier gas velocity. The internal standard (1-chloro-4-fluorobenzene) typically elutes at ~6.5 min.

Sources

In Silico Docking Studies of 1-(Bromomethyl)-4-methyl-2-nitrobenzene Derivatives: A Comparative Guide for hAChE Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, targeting human Acetylcholinesterase (hAChE) remains a cornerstone strategy. The classic hAChE inhibitor, Donepezil, utilizes an N-benzylpiperidine motif to span the enzyme's deep active site gorge.

As a Senior Application Scientist, I frequently evaluate alternative electrophilic building blocks to optimize this terminal benzyl moiety. 1-(bromomethyl)-4-methyl-2-nitrobenzene (also known as 4-methyl-2-nitrobenzyl bromide) serves as an exceptional scaffold for in silico and in vitro derivatization due to three distinct mechanistic advantages:

  • The Bromomethyl Handle: The highly polarized C-Br bond acts as an ideal electrophile for SN​2 alkylation with secondary amines (e.g., piperidines), enabling rapid library generation.

  • The Nitro Group (-NO₂): Acts as a potent hydrogen-bond acceptor and introduces a strong local dipole, which can interact with the Peripheral Anionic Site (PAS) of hAChE.

  • The Methyl Group (-CH₃): Enhances local lipophilicity, allowing the aromatic ring to anchor deeply into hydrophobic sub-pockets that unsubstituted benzyl rings fail to exploit fully.

This guide objectively compares the simulated binding performance of a 4-methyl-2-nitrobenzyl derivative against standard Donepezil and an unsubstituted benzyl analog, providing a self-validating computational protocol for your own drug discovery pipelines.

Self-Validating Computational Workflow

To ensure scientific trustworthiness, computational docking must be treated as a self-validating system. A protocol is only as reliable as its ability to accurately reproduce known empirical data (crystallographic poses) before predicting novel interactions.

Step-by-Step Methodology

Step 1: Virtual Synthesis & Ligand Preparation

  • Virtual Derivatization: Perform an in silico SN​2 reaction coupling 1-(bromomethyl)-4-methyl-2-nitrobenzene with the des-benzyl piperidine fragment of Donepezil.

  • 3D Conversion: Generate 3D coordinates using RDKit or OpenBabel.

  • Minimization: Apply the MMFF94 force field to minimize steric clashes until the energy gradient converges to < 0.01 kcal/mol·Å.

  • Charge Assignment: Assign Gasteiger partial charges and define rotatable bonds to generate .pdbqt files.

Step 2: Protein Preparation (hAChE)

  • Structure Retrieval: Download the high-resolution co-crystal structure of human AChE bound to Donepezil (PDB ID: 4EY7) [1].

  • Curation: Strip co-crystallized solvent molecules and buffer ions. Add polar hydrogens to account for hydrogen-bonding networks at physiological pH (7.4).

  • Protonation States: Ensure critical residues (e.g., His447 in the catalytic triad) are assigned the correct tautomeric states.

Step 3: Protocol Validation (The Trustworthiness Check)

  • Grid Definition: Center the grid box ( 25×25×25 Å) on the native Donepezil ligand to encompass both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).

  • Redocking: Dock the extracted native Donepezil back into the prepared apo-protein using AutoDock Vina [2].

  • Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Do not proceed to novel derivatives unless the RMSD is < 2.0 Å.

Step 4: Production Docking

  • Execute docking for the novel 4-methyl-2-nitrobenzyl derivative and the unsubstituted benzyl control using AutoDock Vina with an exhaustiveness setting of 32 to ensure thorough conformational sampling.

InSilicoWorkflow Start 1-(bromomethyl)-4-methyl- 2-nitrobenzene VirtualSynthesis In Silico N-Alkylation (Piperidine Scaffold) Start->VirtualSynthesis LigandPrep Ligand Preparation (3D, MMFF94, Gasteiger) VirtualSynthesis->LigandPrep Docking AutoDock Vina Grid Box: CAS + PAS LigandPrep->Docking Target hAChE Crystal Structure (PDB: 4EY7) ProteinPrep Protein Preparation (Add Polar H, Remove H2O) Target->ProteinPrep Validation Protocol Validation (Redock Donepezil RMSD < 2Å) ProteinPrep->Validation Validation->Docking Pass Analysis Interaction Analysis (Affinity, H-Bonds, Pi-Pi) Docking->Analysis

Fig 1. Self-validating in silico docking workflow for novel hAChE inhibitors.

Comparative Performance Data

The following table summarizes the docking results, comparing the novel 4-methyl-2-nitrobenzyl derivative against the industry standard (Donepezil) and an unsubstituted benzyl analog.

Table 1: Docking Affinity and Interaction Profiling (Target: hAChE, PDB: 4EY7)
CompoundTerminal Scaffold ModificationBinding Affinity (kcal/mol)Key PAS Interactions (Entrance)Key CAS Interactions (Deep Gorge)ClogP
Donepezil (Control) N-benzyl (Unsubstituted)-10.5Trp286 ( π−π ), Tyr72Trp86 (Cation- π ), Tyr3374.2
Compound A 4-methyl-2-nitrobenzyl -11.2 Tyr286 (H-bond), Trp286 ( π−π ) Trp86 (Cation- π ) 4.5
Compound B N-benzyl (Unsubstituted)-9.8Trp286 (Weak π−π )Trp86 (Cation- π )3.8

Mechanistic Insights: Expertise & Experience

Why does Compound A (derived from 1-(bromomethyl)-4-methyl-2-nitrobenzene) outperform both the unsubstituted analog and the native Donepezil scaffold in simulated binding affinity?

The causality lies in the dual-site binding nature of hAChE. The active site gorge of hAChE is approximately 20 Å deep. While the protonated piperidine nitrogen reliably forms a Cation- π interaction with Trp86 at the bottom of the gorge (CAS), the affinity is heavily modulated by how well the terminal aromatic ring anchors to the Peripheral Anionic Site (PAS) at the gorge entrance.

  • The Nitro Group Effect: In Compound A, the ortho-nitro group acts as a strong hydrogen bond acceptor. Trajectory analysis reveals that the oxygen atoms of the -NO₂ group form a stable hydrogen bond with the hydroxyl group of Tyr286 in the PAS. This interaction restricts the rotational degrees of freedom of the ligand, reducing entropic penalty upon binding.

  • The Methyl Group Effect: The para-methyl group introduces a steric bulk that perfectly occupies a small, lipophilic void adjacent to Trp286. This increases the desolvation energy and maximizes van der Waals contacts, which Compound B (lacking the methyl group) fails to achieve.

BindingPathway Ligand 4-methyl-2-nitrobenzyl Derivative Nitro Nitro Group (-NO2) Ligand->Nitro Methyl Methyl Group (-CH3) Ligand->Methyl Piperidine Protonated Piperidine Ligand->Piperidine PAS Peripheral Anionic Site (PAS) Nitro->PAS Localizes to Methyl->PAS Localizes to CAS Catalytic Active Site (CAS) Piperidine->CAS Spans to MidGorge Mid-Gorge Piperidine->MidGorge Tyr286 Tyr286 (H-Bond / Pi-Pi) PAS->Tyr286 Trp286 Trp286 (Hydrophobic) PAS->Trp286 Trp86 Trp86 (Cation-Pi) CAS->Trp86 Tyr337 Tyr337 (Pi-Pi) MidGorge->Tyr337

Fig 2. Mechanistic binding interactions of the 4-methyl-2-nitrobenzyl scaffold within hAChE.

Conclusion

Substituting standard benzyl halides with 1-(bromomethyl)-4-methyl-2-nitrobenzene during the synthesis of AChE inhibitors provides a distinct thermodynamic advantage. The resulting derivatives leverage the nitro group for targeted hydrogen bonding and the methyl group for hydrophobic packing, yielding superior in silico binding profiles. Researchers looking to optimize PAS-binding fragments should strongly consider this commercially available building block.

References

  • Cheung, J., Rudolph, M.J., Burshteyn, F., Cassidy, M.S., Gary, E.N., Love, J., Franklin, M.C., Height, J.J. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (PDB ID: 4EY7). RCSB Protein Data Bank. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.[Link]

Comparative Cost-Analysis and Synthetic Evaluation of 1-(Bromomethyl)-4-methyl-2-nitrobenzene Routes

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized benzyl bromides, such as 1-(bromomethyl)-4-methyl-2-nitrobenzene (CAS: 503856-32-4)[1], presents a classic challenge in organic chemistry: the battle for regiocontrol. For researchers and drug development professionals, selecting the optimal synthetic route is not merely a question of reagent cost, but a complex calculus involving isomeric separation, downstream purification bottlenecks, and overall scalable yield.

This guide objectively evaluates the three primary synthetic strategies for this molecule, dissecting the mechanistic causality behind their success or failure, and provides a fully validated, cost-optimized protocol for the superior route.

Mechanistic & Regioselectivity Analysis

To understand the cost implications of each route, we must first examine the underlying chemical logic—specifically, how the electronic and steric environments of the starting materials dictate product distribution.

Route A: Direct Radical Bromination (The Kinetic Trap)

The most intuitive approach is the radical bromination of 1,4-dimethyl-2-nitrobenzene using N-Bromosuccinimide (NBS) and a radical initiator[2]. However, this route is fundamentally flawed due to competing regioselectivity. The nitro group exerts a strong electron-withdrawing inductive effect that destabilizes the developing benzylic radical at the adjacent 1-methyl position. Furthermore, the steric bulk of the ortho-nitro group severely hinders hydrogen abstraction[3]. As a result, bromination preferentially occurs at the 4-methyl group (meta to the nitro group), yielding the undesired 4-(bromomethyl)-1-methyl-2-nitrobenzene as the major product.

Route B: Direct Nitration (The Electrophilic Trap)

An alternative is the electrophilic aromatic substitution (EAS) of 4-methylbenzyl bromide using HNO₃/H₂SO₄. In this system, regiochemistry is dictated by the relative activating power of the ring substituents. The methyl group is a significantly stronger ortho/para director than the weakly deactivating bromomethyl group[4]. Consequently, the nitronium ion attacks the position ortho to the methyl group, producing 1-(bromomethyl)-4-methyl-3-nitrobenzene as the major isomer, leaving the target 2-nitro isomer as a minor byproduct.

Route C: De Novo Regiocontrol (The Recommended Standard)

To bypass the statistical and electronic failures of Routes A and B, Route C utilizes a pre-functionalized starting material: 4-methyl-2-nitrobenzoic acid [5]. By starting with the exact required regiochemistry, the synthesis is reduced to functional group interconversion. The carboxylic acid is selectively reduced to a benzyl alcohol, which is subsequently converted to the benzyl bromide. While the initial starting material is more expensive, the 100% regioselectivity eliminates the need for complex chromatographic separation.

Pathway Visualization

The following diagram maps the chemical logic and isomeric pitfalls of the three evaluated routes.

RouteComparison cluster_A Route A: Direct Bromination cluster_B Route B: Direct Nitration cluster_C Route C: De Novo Synthesis (Recommended) A_SM 1,4-Dimethyl-2-nitrobenzene A_Rxn NBS, Radical Initiator A_SM->A_Rxn A_Maj 4-(Bromomethyl)-... (Major: Wrong Isomer) A_Rxn->A_Maj Favored A_Min 1-(Bromomethyl)-... (Minor: Target) A_Rxn->A_Min Sterically Hindered B_SM 4-Methylbenzyl bromide B_Rxn HNO3, H2SO4 (EAS) B_SM->B_Rxn B_Maj ...-3-nitrobenzene (Major: Wrong Isomer) B_Rxn->B_Maj -CH3 Directing B_Min ...-2-nitrobenzene (Minor: Target) B_Rxn->B_Min -CH2Br Directing C_SM 4-Methyl-2-nitrobenzoic acid C_Rxn1 BH3-THF C_SM->C_Rxn1 C_Int Benzyl Alcohol Int. C_Rxn1->C_Int C_Rxn2 PBr3 C_Int->C_Rxn2 C_Target 1-(Bromomethyl)-4-methyl -2-nitrobenzene (Target) C_Rxn2->C_Target 100% Regioselective

Figure 1: Synthetic pathways to 1-(bromomethyl)-4-methyl-2-nitrobenzene and their regiochemical outcomes.

Quantitative Cost-Analysis

The true cost of a synthetic route is not determined by the catalog price of the starting materials, but by the Effective Cost per Pure Gram . This metric accounts for yield losses, solvent consumption during purification, and labor time. Because Routes A and B produce the target molecule as a minor isomer, the cost of separating it via preparative HPLC drives the effective cost to unscalable levels.

Synthetic RouteRaw Material Cost ($/mol)Reagent Cost ($/mol)Purification RequirementOverall Yield (%)Effective Cost per Pure Gram ($)Scalability
A: Direct Bromination Low (~$15)Low (~$20)Very High (Prep-HPLC)< 15%~$18.50Poor
B: Direct Nitration Low (~$18)Low (~$10)Very High (Prep-HPLC)< 10%~$25.00Poor
C: Reduction/Bromination Moderate (~$45)Moderate (~$60)Low (Crystallization)> 80%~$3.20 Excellent

Data reflects estimated bulk synthesis parameters. Effective cost includes solvent waste disposal and chromatographic overhead.

Experimental Protocol: Route C (Reduction & Bromination)

Because Route C is the only economically viable and scalable pathway, the following self-validating protocol is provided for the synthesis of 1-(bromomethyl)-4-methyl-2-nitrobenzene.

Step 1: Chemoselective Reduction to (4-Methyl-2-nitrophenyl)methanol

Causality: Borane-tetrahydrofuran (BH₃·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a stronger reducing agent, it will prematurely reduce the nitro group to an azo compound or primary amine. BH₃·THF selectively reduces the electron-deficient carboxylic acid to the corresponding alcohol without disturbing the nitro moiety.

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 4-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add BH₃·THF (1.0 M in THF, 83 mL, 83.0 mmol) dropwise over 30 minutes via an addition funnel to manage the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.1, broad) will disappear, replaced by the benzyl alcohol product (Rf ~0.4).

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with methanol (20 mL) until effervescence ceases. Concentrate the mixture under reduced pressure, dissolve the residue in EtOAc (150 mL), and wash with 1M HCl (50 mL) followed by brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the intermediate alcohol as a pale yellow solid.

Step 2: Bromination to 1-(Bromomethyl)-4-methyl-2-nitrobenzene

Causality: Phosphorus tribromide (PBr₃) is utilized instead of concentrated Hydrobromic acid (HBr). Using HBr requires highly acidic, aqueous conditions that can promote undesired etherification between benzyl alcohol molecules. PBr₃ in an anhydrous solvent ensures a clean, rapid conversion to the bromide.

  • Setup: In a 250 mL round-bottom flask under nitrogen, dissolve the crude (4-methyl-2-nitrophenyl)methanol (~9.0 g) in anhydrous Dichloromethane (DCM, 80 mL). Cool to 0 °C.

  • Addition: Add PBr₃ (1.8 mL, 19.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The alcohol (Rf ~0.2) will be fully consumed, replaced by the highly non-polar benzyl bromide (Rf ~0.7).

  • Quench & Workup: Pour the reaction mixture over crushed ice (100 g). Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be recrystallized from hot hexanes to yield 1-(bromomethyl)-4-methyl-2-nitrobenzene as crystalline needles.

  • Final Validation: ¹H NMR (CDCl₃) will show a diagnostic, sharp singlet integrating to 2 protons at ~4.75 ppm, confirming the presence of the -CH₂Br group.

References

  • Bromination Nitrobenzene Product Distribution - After6Services.[Link][6]

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts.[Link][3]

  • What is Allylic Bromination? - Master Organic Chemistry.[Link][2]

  • Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates - PMC.[Link][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.